S-(+)-O-Desmethylraclopride hydrobromide
Beschreibung
BenchChem offers high-quality S-(+)-O-Desmethylraclopride hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(+)-O-Desmethylraclopride hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585125 | |
| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113310-88-6 | |
| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Precursor's Journey: A Technical Guide to the Discovery and History of S-(+)-O-Desmethylraclopride Hydrobromide
Foreword: The Unseen Architect in Dopamine Receptor Imaging
In the landscape of neuroscience and neuropharmacology, the ability to visualize and quantify neurotransmitter systems in the living brain has been a monumental leap forward. Positron Emission Tomography (PET) has emerged as a powerful tool in this endeavor, and the radioligand [¹¹C]raclopride has long been hailed as a gold standard for studying the dopamine D2 and D3 receptors. However, the success of this indispensable tracer is intrinsically linked to a molecule that often remains behind the scenes: its immediate precursor, S-(+)-O-Desmethylraclopride hydrobromide. This technical guide illuminates the critical role of this precursor, from its rational design and discovery to its enduring importance in the synthesis of a key neuroimaging agent. For researchers, scientists, and drug development professionals, understanding the history and technical nuances of S-(+)-O-Desmethylraclopride hydrobromide is to appreciate the foundational chemistry that enables profound insights into the dopaminergic system and its role in health and disease.
Genesis of a Dopamine D2/D3 Receptor Ligand Precursor: A Historical Perspective
The story of S-(+)-O-Desmethylraclopride hydrobromide is interwoven with the broader history of dopamine receptor pharmacology and the quest for selective ligands to probe this critical neurotransmitter system. The 1970s and 1980s were a period of intense research into the role of dopamine in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This spurred the development of a plethora of dopamine receptor antagonists.
The breakthrough that paved the way for S-(+)-O-Desmethylraclopride hydrobromide came from the laboratories of Astra in Sweden, in collaboration with researchers at the Karolinska Institute. In 1985, a seminal paper was published detailing the synthesis and characterization of raclopride, a novel substituted benzamide with high affinity and selectivity for the dopamine D2 receptor. This work, spearheaded by scientists like Lars Farde, was a pivotal moment in dopamine receptor research.
The true innovation for in-vivo imaging, however, was the successful radiolabeling of raclopride with the short-lived positron-emitting isotope, carbon-11 (¹¹C). This achievement transformed raclopride into a powerful tool for PET imaging, allowing for the non-invasive quantification of D2/D3 receptors in the living human brain for the first time with such precision.
The development of a robust and efficient radiosynthesis for [¹¹C]raclopride was paramount. The most logical and widely adopted synthetic route involved the methylation of a desmethylated precursor. This strategic decision led to the synthesis and isolation of S-(+)-O-Desmethylraclopride. The "S" configuration was crucial for maintaining the high stereospecificity required for potent receptor binding. The hydrobromide salt form was chosen to enhance its stability and facilitate its handling as a solid precursor. Thus, S-(+)-O-Desmethylraclopride hydrobromide was not discovered as a pharmacologically active agent in its own right, but rather as a critical and purpose-built intermediate, an unsung hero enabling a new era of brain imaging.
Physicochemical Characteristics of S-(+)-O-Desmethylraclopride Hydrobromide
A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in radiosynthesis. S-(+)-O-Desmethylraclopride hydrobromide is a white, photosensitive solid that requires careful storage to maintain its integrity. Below is a summary of its key properties:
| Property | Value | Reference(s) |
| Chemical Name | (S)-(+)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide hydrobromide | |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃·HBr | |
| Molecular Weight | 414.12 g/mol | |
| CAS Number | 113310-88-6 | |
| Melting Point | 211-212 °C | |
| Appearance | White solid | |
| Solubility | Soluble in water (10 mg/mL) | |
| Optical Activity | [α]²³/D +11.0°, c = 1.08 in ethanol | |
| Storage | Store at room temperature, protected from light |
The Crucial Role in Pharmacology: A Precursor to a Potent Radioligand
While S-(+)-O-Desmethylraclopride hydrobromide is a stable chemical entity, its pharmacological significance is almost exclusively as the immediate precursor to [¹¹C]raclopride. Raclopride itself is a potent and selective antagonist of the dopamine D2 and D3 receptors. The binding affinities of raclopride for the different dopamine receptor subtypes are summarized below:
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D2 | 1.8 |
| Dopamine D3 | 3.5 |
| Dopamine D4 | 2400 |
| Dopamine D1 | 18000 |
Data compiled from Wikipedia, citing primary sources.
This remarkable selectivity for the D2/D3 receptors over other dopamine receptor subtypes, and indeed other neurotransmitter receptors, is what makes [¹¹C]raclopride an invaluable tool for PET imaging. It allows for the specific visualization and quantification of these receptors, which are implicated in a wide range of neurological and psychiatric conditions.
There is limited publicly available data on the direct pharmacological activity of S-(+)-O-Desmethylraclopride itself. Its primary function is to be efficiently and rapidly converted to [¹¹C]raclopride in the final step of radiosynthesis. The hydroxyl group on the benzene ring provides the reactive site for the introduction of the ¹¹C-methyl group.
Mechanism of Action of [¹¹C]Raclopride at the Dopamine D2 Receptor
Upon intravenous injection, [¹¹C]raclopride crosses the blood-brain barrier and binds to dopamine D2/D3 receptors. As a competitive antagonist, it competes with endogenous dopamine for the same binding sites. The binding of [¹¹C]raclopride to D2 receptors, which are G protein-coupled receptors (GPCRs), inhibits the downstream signaling cascade typically initiated by dopamine.
Caption: Dopamine D2 receptor signaling cascade and the antagonistic action of [¹¹C]raclopride.
Synthesis and Quality Control of S-(+)-O-Desmethylraclopride Hydrobromide
The synthesis of S-(+)-O-Desmethylraclopride hydrobromide is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The most common synthetic route starts from 3,5-dichloro-2,6-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of S-(+)-O-Desmethylraclopride Hydrobromide
This protocol is a synthesized representation of procedures described in the literature.
Step 1: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoyl chloride
-
To a solution of 3,5-dichloro-2,6-dimethoxybenzoic acid in an inert solvent such as toluene, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for several hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine
-
Dissolve the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).
-
In a separate flask, prepare a solution of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine and a non-nucleophilic base (e.g., triethylamine) in DCM.
-
Slowly add the acid chloride solution to the amine solution at a low temperature (e.g., 0 °C) with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-(+)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxy-3,5-dichlorobenzamide (raclopride).
Step 3: Demethylation to S-(+)-O-Desmethylraclopride
-
Dissolve the crude raclopride in a suitable solvent such as DCM.
-
Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with methanol and then water.
-
Adjust the pH to basic with a suitable base (e.g., ammonium hydroxide) and extract the product into an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude S-(+)-O-Desmethylraclopride free base.
Step 4: Formation of the Hydrobromide Salt
-
Dissolve the crude free base in a suitable solvent like ethanol.
-
Add a solution of hydrobromic acid (HBr) in acetic acid or another suitable solvent.
-
Induce precipitation of the hydrobromide salt, which can be collected by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to yield S-(+)-O-Desmethylraclopride hydrobromide.
Quality Control
The purity and identity of the synthesized S-(+)-O-Desmethylraclopride hydrobromide are critical for its use in the production of a radiopharmaceutical for human use. A comprehensive quality control regimen should be in place, adhering to Good Manufacturing Practices (GMP).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the precursor. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is typically employed. The precursor should show a single major peak with a purity of ≥98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The obtained spectra should be consistent with the expected structure of S-(+)-O-Desmethylraclopride hydrobromide.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Optical Rotation: The specific rotation is measured to confirm the correct stereochemistry (S-enantiomer).
-
Melting Point: The melting point is a good indicator of purity.
Application in PET Imaging: The Radiosynthesis of [¹¹C]Raclopride
The primary and most significant application of S-(+)-O-Desmethylraclopride hydrobromide is as the precursor for the synthesis of the PET radioligand [¹¹C]raclopride. The radiosynthesis is typically performed in an automated synthesis module to handle the high radioactivity and ensure reproducibility.
Caption: Experimental workflow for a [¹¹C]raclopride PET imaging study.
Experimental Protocol: Automated Synthesis of [¹¹C]Raclopride
This is a generalized protocol based on commonly used methods.
-
Preparation: A solution of S-(+)-O-Desmethylraclopride hydrobromide and a base (e.g., sodium hydroxide or a non-nucleophilic organic base) in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) is prepared in the reaction vessel of the automated synthesis module.
-
Production of [¹¹C]Methylating Agent: [¹¹C]Carbon dioxide produced by a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Radiolabeling: The [¹¹C]methylating agent is trapped in the reaction vessel containing the precursor solution. The reaction is heated for a short period to facilitate the O-methylation of the phenolic hydroxyl group.
-
Purification: The reaction mixture is then purified by semi-preparative HPLC to separate [¹¹C]raclopride from the unreacted precursor and any radiolabeled byproducts.
-
Formulation: The collected fraction containing [¹¹C]raclopride is reformulated into a sterile, injectable solution, typically in physiological saline with a small amount of ethanol.
-
Quality Control: The final product undergoes rigorous quality control, including tests for radiochemical purity, specific activity, pH, and sterility, before being released for administration.
Conclusion: An Enduring Legacy in Neuroscience
S-(+)-O-Desmethylraclopride hydrobromide, while not a therapeutic agent itself, holds a significant and enduring place in the history of neuroscience. Its development was a critical step that enabled the widespread use of [¹¹C]raclopride PET imaging, a technique that has profoundly advanced our understanding of the dopamine system in both health and a multitude of neurological and psychiatric disorders. The meticulous work that went into its synthesis, purification, and characterization underscores the importance of fundamental chemistry in the development of powerful biomedical research tools. As research into the complexities of the brain continues, the legacy of S-(+)-O-Desmethylraclopride hydrobromide serves as a testament to the power of rational drug and tracer design, where the creation of a key precursor can unlock a new window into the workings of the human mind.
References
-
Schematic diagram of the dopamine receptor complex signaling cascade. (n.d.). ResearchGate. Retrieved from [Link]
- Glatting, G., Mottaghy, F. M., Karitzky, J., Baune, A., Sommer, F. T., Landwehrmeyer, G. B., & Reske, S. N. (2004). Improving binding potential analysis in [11C]raclopride PET studies using cluster analysis. Medical Physics, 31(4), 902–906.
- Pike, V. W. (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. Molecules, 26(3), 543.
-
Dopamine receptor. (n.d.). In Wikipedia. Retrieved from [Link]
- Goodman, M. M., & Kilbourn, M. R. (2015). The Historical Progression of Positron Emission Tomography Research in Neuroendocrinology. Comprehensive Physiology, 5(4), 1699–1740.
-
Quantification of [11C]raclopride PET - Turku PET Centre. (2007, May 23). Retrieved from [Link]
- Glatting, G., Mottaghy, F. M., Karitzky, J., Baune, A., Sommer, F. T., Landwehrmeyer, G. B., & Reske, S. N. (2004). Improving binding potential analysis in [11C]raclopride brain PET studies using cluster analysis. Medical physics, 31(4), 902–906.
-
Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved from [Link]
- Jucaite, A., Cselényi, Z., Kreisl, W. C., Rabiner, E. A., Varrone, A., Carson, R. E., ... & Farde, L. (2023). Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release. Journal of Cerebral Blood Flow & Metabolism, 44(5), 757-771.
- Ikoma, Y., Kimura, Y., Miyazaki, Y., Ohba, T., Suzuki, T., & Ito, H. (2022). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Physiology, 13, 923982.
- Hall, H., Köhler, C., Gawell, L., Farde, L., & Sedvall, G. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Elsinga, P. H., Hatano, K., & Ishiwata, K. (2006). PET tracers for imaging of the dopaminergic system. Current medicinal chemistry, 13(18), 2139–2153.
- Jones, A. K., & Rabiner, E. A. (2012). The development, past achievements, and future directions of brain PET. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 32(7), 1426–1454.
-
Farde, L. (n.d.). Lars Farde. Karolinska Institutet. Retrieved from [Link]
- Fowler, J. S., & Volkow, N. D. (1998). PET and drug research and development. The Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 39(12), 2058–2060.
-
NUCMEDCOR. (n.d.). (S)-O-Desmethylraclopride (5 mg). Retrieved from [Link]
- Farde, L., Eriksson, L., Blomquist, G., & Halldin, C. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 9(5), 696–708.
-
Raclopride. (n.d.). In Wikipedia. Retrieved from [Link]
- Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear medicine and biology, 39(8), 1183–1188.
- Tiger, M., Svensson, J., Liberg, B., Saijo, T., Schain, M., Halldin, C., ... & Lundberg, J. (2020). [11 C]raclopride positron emission tomography study of dopamine-D2/3 receptor binding in patients with severe major depressive episodes before and after electro
Core Rationale for the Strategic Selection of S-(+)-O-Desmethylraclopride as the Precursor for (S)-Raclopride Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Raclopride is a cornerstone radioligand for positron emission tomography (PET) imaging, enabling the quantitative in-vivo study of dopamine D2/D3 receptors. The pharmacological activity is exclusively linked to the (S)-enantiomer, mandating a synthetic approach that guarantees absolute stereochemical fidelity. This technical guide elucidates the fundamental rationale for the selection of S-(+)-O-Desmethylraclopride as the immediate precursor for synthesizing (S)-raclopride, particularly its Carbon-11 labeled variant, [¹¹C]raclopride. We will dissect the strategic advantages of this precursor, provide a detailed, field-tested synthetic protocol, and outline the self-validating quality control systems that ensure the final product's integrity for clinical and research applications.
The Imperative of Stereochemistry in D2/D3 Receptor Binding
The interaction between a ligand and its biological target is a precise, three-dimensional event. For raclopride, the binding affinity for the dopamine D2 and D3 receptors is critically dependent on the stereochemistry at its single chiral center. The (S)-enantiomer possesses the correct spatial orientation to fit optimally into the receptor's binding pocket, resulting in high-affinity antagonism. Conversely, the (R)-enantiomer fits poorly and exhibits negligible binding affinity.
Therefore, any synthesis of raclopride intended for pharmacological use must be stereoselective, producing only the (S)-enantiomer. The presence of the (R)-enantiomer would act as an impurity, reducing the specific activity and potentially introducing unforeseen off-target effects without contributing to the desired signal in PET imaging. The entire synthetic strategy is therefore built around the principle of producing enantiomerically pure (S)-raclopride.
S-(+)-O-Desmethylraclopride: A Precursor by Design
The choice of S-(+)-O-Desmethylraclopride is a deliberate and strategic decision that simplifies the most critical and time-sensitive step of the synthesis: the introduction of the radiolabel. Its molecular structure offers two key advantages that make it the ideal starting point.
-
Pre-installed Stereochemistry: The "S" designation confirms that the molecule already contains the required stereocenter in the correct configuration. By starting with an enantiomerically pure precursor, the need for a late-stage chiral separation is completely avoided. Such separations are often inefficient, leading to a significant loss of valuable material and, in the context of radiosynthesis, a catastrophic loss of yield due to radioactive decay.
-
Optimized Site for Radiolabeling: The "O-Desmethyl" feature, a phenolic hydroxyl group, is the key to an efficient radiolabeling reaction. For PET imaging, raclopride is labeled with the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 min). The synthesis must be extremely rapid and high-yielding. The phenolic group on the precursor provides a perfect nucleophilic site for a methylation reaction using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1][2] This O-methylation is a robust, reliable, and fast chemical transformation, perfectly suited to the demands of ¹¹C chemistry.[3][4]
Figure 2: A streamlined workflow for the automated synthesis and quality control of [¹¹C]raclopride.
Self-Validating Quality Control for Product Release
Every batch of [¹¹C]raclopride must undergo a series of rigorous quality control (QC) tests before it can be released for human injection. These tests validate the success of the synthesis and purification, ensuring the product is safe and effective.
| Parameter | Specification | Methodology | Rationale |
| Identity | Retention time matches raclopride standard | Analytical HPLC | Confirms the final product is chemically identical to raclopride. |
| Radiochemical Purity | > 95% | Analytical HPLC | Ensures that the vast majority of radioactivity comes from [¹¹C]raclopride, not impurities. [5] |
| Specific Activity | > 1 Ci/µmol at time of injection | Calculated from HPLC & Radioactivity Data | A high specific activity is crucial to minimize the injected chemical mass, avoiding pharmacological effects. [6] |
| pH | 4.5 - 7.5 | Calibrated pH meter | Ensures the final formulation is physiologically compatible and will not cause discomfort upon injection. |
| Sterility | No microbial growth | Sterility Test (post-release) | Confirms the absence of bacterial contamination. |
| Endotoxins | Per USP/Ph. Eur. limits | Limulus Amebocyte Lysate (LAL) Test | Ensures the absence of pyrogenic bacterial endotoxins. |
| Residual Solvents | Below USP <467> limits | Gas Chromatography (GC) | Confirms that solvents used in synthesis (e.g., DMSO, acetone, ethanol) are below safe limits. [7] |
Table 1: Mandatory Quality Control Tests and Specifications for Clinical-Grade [¹¹C]-(S)-Raclopride.
Conclusion
The selection of S-(+)-O-Desmethylraclopride as the precursor for (S)-raclopride is a prime example of rational drug synthesis, particularly in the demanding field of radiopharmaceuticals. This choice elegantly solves the critical challenges of stereochemical control and the need for a rapid, high-yield radiolabeling reaction. By starting with a precursor that has the correct stereochemistry and a perfectly positioned reactive site, the synthesis is streamlined, robust, and highly reliable. The subsequent purification and rigorous quality control cascade ensures that the final [¹¹C]raclopride product is of the highest purity and safety, making it a trustworthy and indispensable tool for neuroscience research and clinical diagnostics.
References
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-7. [Link]
-
Fei, X., Mock, B. H., DeGrado, T. R., Wang, J. Q., Glick-Wilson, B. E., Sullivan, M. L., Hutchins, G. D., & Zheng, Q. H. (2004). An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1908. [Link]
-
Zhang, J., Liu, H., Li, C., Liu, J., & Cheng, D. (2014). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 55(supplement 1), 1989. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine. [Link]
-
Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear medicine and biology, 39(8), 1208-14. [Link]
-
Fei, X., et al. (2004). Synthesis of [11C]raclopride. ResearchGate. [Link]
-
Ehrin, E., Gawell, L., Högberg, T., de Paulis, T., & Ström, P. (1987). Synthesis of [methoxy‐3H]‐ and [methoxy‐11C]‐ labelled raclopride. Specific dopamine‐D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940. [Link]
-
Någren, K., Halldin, C., Swahn, C. G., Suhara, T., & Farde, L. (2015). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 42(10), 835-41. [Link]
-
Lodge, M. A., et al. (2003). Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 44(6), 978-984. [Link]
-
Fei, X., et al. (2004). Radiosynthesis and HPLC purification system of [11C]raclopride. ResearchGate. [Link]
-
Fei, X., et al. (2004). An improved synthesis of PET dopamine D>2> receptors radioligand [>11>c]raclopride. IUPUI ScholarWorks. [Link]
-
Tarkiainen, A., et al. (2013). Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 67(7), 351-60. [Link]
-
Schmall, B. (1993). Synthesis of 11-Raclopride for Brain Studies. Grantome. [Link]
-
Conti, M., et al. (2020). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. MDPI. [Link]
-
Cazzola, V., et al. (2023). Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification. Molecules, 28(3), 1184. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-(+)-O-Desmethylraclopride Hydrobromide: Properties, Synthesis, and Application in Dopaminergic PET Imaging
This guide provides a comprehensive technical overview of S-(+)-O-Desmethylraclopride hydrobromide, a critical precursor in the synthesis of the widely used PET radioligand, [¹¹C]Raclopride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, offers insights into its synthesis and quality control, and contextualizes its significance in the landscape of neuroreceptor imaging.
Introduction: The Significance of a Precursor
S-(+)-O-Desmethylraclopride hydrobromide, while not pharmacologically active in its own right, holds a pivotal role in neuroscience research. Its structure is primed for the introduction of a carbon-11 radiolabel, transforming it into S-(+)-[¹¹C]Raclopride, a potent and selective antagonist for dopamine D2 and D3 receptors.[1] This transformation enables the in-vivo visualization and quantification of these receptors using Positron Emission Tomography (PET), a powerful molecular imaging technique.[2] The study of D2/D3 receptors is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] Consequently, the reliable synthesis and characterization of its precursor, S-(+)-O-Desmethylraclopride hydrobromide, are of paramount importance to the research community.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of S-(+)-O-Desmethylraclopride hydrobromide is fundamental for its handling, storage, and successful application in radiosynthesis. This white, photosensitive solid requires careful storage to maintain its integrity.[5]
| Property | Value | Source(s) |
| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | [6] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [6] |
| Molecular Weight | 414.12 g/mol | [1][7] |
| CAS Number | 113310-88-6 | [1][6] |
| Appearance | White to off-white solid | [6][7] |
| Solubility | Water: ~10 mg/mL, DMSO: >10 mg/mL | [6][7] |
| Melting Point | 211-212°C | [5] |
| Optical Activity | [α]23/D +11.0° (c = 1.08 in ethanol) | [6][7] |
| Purity | ≥98% (HPLC) | [6][7] |
Structural Information:
Synthesis and Radiosynthesis of [¹¹C]Raclopride
The primary utility of S-(+)-O-Desmethylraclopride hydrobromide lies in its role as the immediate precursor for the radiosynthesis of [¹¹C]Raclopride. The process involves the O-methylation of one of the phenolic hydroxyl groups with a carbon-11 labeled methylating agent.
Rationale for Precursor Selection
The design of S-(+)-O-Desmethylraclopride hydrobromide is a deliberate choice rooted in the principles of radiochemistry. The presence of a phenolic hydroxyl group provides a reactive site for the introduction of the short-lived ¹¹C isotope (t½ ≈ 20.4 minutes). The hydrobromide salt form often enhances the stability and handling of the precursor.[8] However, for the methylation reaction to proceed efficiently, the precursor is typically converted to its free base form in situ.[8]
General Radiosynthesis Workflow
The synthesis of [¹¹C]Raclopride from its precursor is a time-sensitive process that demands precision and automation. While various methods exist, a common approach involves the use of [¹¹C]methyl iodide ([¹¹C]MeI) or the more reactive [¹¹C]methyl triflate ([¹¹C]MeOTf) as the methylating agent.[8][9]
Caption: General workflow for the synthesis of [¹¹C]Raclopride.
Experimental Protocol: Automated Synthesis of [¹¹C]Raclopride
The following protocol is a representative example of an automated synthesis of [¹¹C]Raclopride. It is crucial to note that specific parameters may vary depending on the automated synthesis module (e.g., GE TRACERlab, Synthra) and local optimizations.[3][10]
Materials:
-
S-(+)-O-Desmethylraclopride hydrobromide
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
[¹¹C]Methyl iodide ([¹¹C]MeI) or [¹¹C]Methyl triflate ([¹¹C]MeOTf)
-
Water for injection
-
Ethanol for HPLC mobile phase
-
Sodium phosphate for buffer preparation
-
Semi-preparative HPLC column (e.g., C18)
-
Sterile filters
Procedure:
-
Precursor Solution Preparation: Dissolve 1 mg of S-(+)-O-Desmethylraclopride hydrobromide in 0.5 mL of DMSO.[3]
-
Activation: Add 5 mg of anhydrous K₂CO₃ to the precursor solution to facilitate the formation of the free base.[3]
-
Radiolabeling: Introduce the gaseous [¹¹C]MeI or [¹¹C]MeOTf into the reaction vessel containing the activated precursor solution. Heat the reaction mixture at approximately 85°C for 5-10 minutes.[3]
-
Quenching and Dilution: After the reaction, dilute the mixture with 1 mL of water to prepare it for HPLC purification.[3]
-
HPLC Purification: Inject the diluted reaction mixture onto a semi-preparative HPLC system. A common mobile phase is a mixture of ethanol and a buffer solution (e.g., 20mM NaH₂PO₄ in a 38% ethanol/water solution).[3]
-
Collection: Collect the fraction corresponding to the [¹¹C]Raclopride peak, which typically elutes between 15-20 minutes under these conditions.[3]
-
Formulation: Pass the collected fraction through a sterile filter into a sterile vial containing a suitable vehicle for injection (e.g., saline).
-
Quality Control: Perform quality control tests to determine the radiochemical purity (typically >95%), specific activity, and residual solvent levels to ensure the final product is safe for human administration.[9][10]
Pharmacological Context: Dopamine D2/D3 Receptor Imaging
[¹¹C]Raclopride is a selective antagonist for dopamine D2 and D3 receptors.[11] In the brain, dopamine is a key neurotransmitter involved in motor control, motivation, reward, and cognition. The D2 and D3 receptors are G-protein coupled receptors that, upon binding dopamine, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[12]
Caption: Simplified dopamine D2/D3 receptor signaling pathway.
By competing with endogenous dopamine for binding to D2/D3 receptors, the amount of [¹¹C]Raclopride that accumulates in a brain region is inversely proportional to the local concentration of synaptic dopamine.[13] This principle allows PET imaging with [¹¹C]Raclopride to be used to:
-
Measure the density of D2/D3 receptors in various brain regions.[14]
-
Assess changes in endogenous dopamine release in response to pharmacological challenges or behavioral tasks.[13]
-
Investigate the role of the dopaminergic system in neurological and psychiatric disorders.[4]
Safety and Handling
As with any chemical compound used in a laboratory setting, appropriate safety precautions must be taken when handling S-(+)-O-Desmethylraclopride hydrobromide. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (eyeshields), and a lab coat.[7]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5][7]
-
Disposal: Dispose of the compound and its container in accordance with local regulations, typically through an approved waste disposal plant.[5][15]
Conclusion
S-(+)-O-Desmethylraclopride hydrobromide is a cornerstone molecule for the in-vivo investigation of the dopaminergic system. Its value lies not in its own biological activity, but in its elegant design as a precursor for the synthesis of [¹¹C]Raclopride. A comprehensive understanding of its chemical properties, coupled with robust and optimized radiosynthesis protocols, is essential for the continued advancement of our understanding of the brain in health and disease. The insights gained from PET studies utilizing [¹¹C]Raclopride are invaluable for the development of novel therapeutics for a host of debilitating neurological and psychiatric conditions.
References
-
Wang, M., et al. (2017). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 58(supplement 1), 1368. [Link]
-
ABX advanced biochemical compounds. (S)-O-Desmethylraclopride hydrobromide Material Safety Data Sheet. [Link]
-
ResearchGate. Scheme 3. Synthesis of [ 11 C]raclopride. [Link]
-
Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]
-
Indiana University. An improved synthesis of PET dopamine D2 receptors radioligand [11c]raclopride. [Link]
-
Reader, T. A., et al. (1992). Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. Neurochemical Research, 17(8), 749-759. [Link]
-
Merck Millipore. Complete Monograph Methods. [Link]
-
NUCMEDCOR. (S)-O-Desmethylraclopride hydrobromide (2 mg). [Link]
-
Scott, P. J. (2013). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear Medicine and Biology, 40(3), 398-404. [Link]
-
ResearchGate. Enhanced radiosyntheses of [11C]raclopride and [11C]DASB using ethanolic loop chemistry | Request PDF. [Link]
-
Scott, P. J. (2013). Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry. Nuclear Medicine and Biology, 40(3), 398-404. [Link]
-
Volkow, N. D., et al. (2008). Sleep deprivation decreases binding of [11C]raclopride to dopamine D2/D3 receptors in the human brain. The Journal of Neuroscience, 28(34), 8454-8461. [Link]
-
Frank, G. K., et al. (2005). Increased dopamine D2/D3 receptor binding after recovery from anorexia nervosa measured by positron emission tomography and [11c]raclopride. Biological Psychiatry, 58(11), 908-912. [Link]
-
NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg). [Link]
-
Hirvonen, J., et al. (2003). Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride. Nuclear Medicine Communications, 24(12), 1207-1214. [Link]
-
NUCMEDCOR. Raclopride. [Link]
-
PubChem. Raclopride. [Link]
-
Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-67. [Link]
-
PubChem. Raclopride C 11. [Link]
-
PubChem. Dextromethorphan Hydrobromide. [Link]
-
Al-Shehri, S., et al. (2020). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Molecules, 25(21), 5035. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Increased dopamine D2/D3 receptor binding after recovery from anorexia nervosa measured by positron emission tomography and [11c]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 7. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raclopride | C15H20Cl2N2O3 | CID 3033769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sleep deprivation decreases binding of [11C]raclopride to dopamine D2/D3 receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
S-(+)-O-Desmethylraclopride hydrobromide mechanism of action in radiolabeling
An In-Depth Technical Guide to the Radiolabeling Mechanism of S-(+)-O-Desmethylraclopride Hydrobromide
Foreword: The Imperative for Precision in Neuroreceptor Imaging
In the landscape of neuroscience and drug development, Positron Emission Tomography (PET) stands as a powerful in vivo imaging modality, granting us a window into the dynamic biochemical processes of the living brain. The utility of PET is fundamentally reliant on the quality and specificity of its radiotracers. Among the most critical targets for studying neuropsychiatric disorders is the dopamine D₂ receptor, a key player in conditions like Parkinson's disease and schizophrenia[1][2]. [¹¹C]Raclopride, a selective D₂/D₃ receptor antagonist, has long been the gold standard for quantifying these receptors[[“]][4][5]. This guide delves into the core mechanism of its synthesis, focusing on its essential precursor, S-(+)-O-Desmethylraclopride hydrobromide, to provide researchers and drug development professionals with a comprehensive understanding of the science and methodology behind this vital PET radiotracer.
Foundational Concepts: The Tracer, The Target, and The Precursor
To appreciate the intricacies of the radiolabeling mechanism, one must first understand the roles of the key molecular actors.
The Biological Target: Dopamine D₂ Receptors
Dopamine D₂ receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter dopamine. They exist in two affinity states: a high-affinity state (D₂high) that is functionally active and a low-affinity state (D₂low)[6]. PET imaging with antagonist radiotracers like [¹¹C]Raclopride allows for the quantification of the total density (Bmax) and binding potential of these receptors, providing invaluable data on receptor occupancy by therapeutic drugs or changes in endogenous dopamine levels[1][7].
The Radiotracer: [¹¹C]Raclopride
[¹¹C]Raclopride is the S-enantiomer of 3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide. Its utility as a PET ligand stems from several key properties:
-
High Selectivity and Affinity: It binds with high affinity (Ki of 1.8 nM) to dopamine D₂ receptors[4][5].
-
Favorable Kinetics: It readily crosses the blood-brain barrier and reaches equilibrium in the brain relatively quickly, which is ideal for quantitative imaging studies[7].
-
Sensitivity to Endogenous Dopamine: Its binding is sensitive to competition from endogenous dopamine, making it an excellent tool for studying dopamine release dynamics[1][8].
The choice of Carbon-11 (¹¹C) as the radionuclide is strategic. Its short half-life (t½ ≈ 20.4 minutes) minimizes the patient's radiation dose and allows for multiple scans on the same day, for instance, a baseline scan followed by a post-challenge or post-therapy scan[9].
The Precursor: S-(+)-O-Desmethylraclopride Hydrobromide
This molecule is the cornerstone of [¹¹C]Raclopride synthesis. Its chemical name is (S)-(+)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide hydrobromide[10][11]. The "O-desmethyl" designation is critical; it refers to the phenolic hydroxyl group that serves as the reaction site for the introduction of the ¹¹C-methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [12][13] |
| Molecular Weight | 414.12 g/mol | [12][13] |
| CAS Number | 113310-88-6 | [12][13] |
| Appearance | White solid | [10][12] |
| Solubility | Soluble in water (10 mg/mL) | [10][12] |
| Storage | Room temperature, protected from light | [10][12] |
The molecule is supplied as a hydrobromide salt to enhance its stability and shelf-life. However, as we will see, this salt form necessitates a crucial chemical step during the radiolabeling reaction.
The Core Mechanism: O-[¹¹C]Methylation
The synthesis of [¹¹C]Raclopride from its desmethyl precursor is a classic nucleophilic substitution reaction, specifically an O-methylation. The fundamental goal is to form a covalent bond between the radioactive ¹¹C atom and the oxygen atom of one of the precursor's phenolic hydroxyl groups.
Caption: High-level overview of the [¹¹C]Raclopride synthesis reaction.
Causality Behind Experimental Choices
A. The Nucleophile Activation:
The phenolic hydroxyl group (-OH) on the precursor is a weak nucleophile. For an efficient and rapid reaction—a necessity when dealing with the short half-life of ¹¹C—this group must be converted into a much stronger nucleophile. This is achieved by deprotonation to form a phenoxide anion (-O⁻).
-
The Challenge: The precursor is a hydrobromide salt, meaning it is acidic. A base is required not only to neutralize the salt but also to deprotonate the hydroxyl group.
-
The Solution: The choice of base and solvent is critical to maximize yield.
-
Traditional Methods: Early methods used sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO)[14]. While effective, the presence of water can lead to side reactions.
-
Improved Methods: Using a non-hydrobromide precursor with a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) in anhydrous DMSO can increase yields significantly, from ~25% to 40%[14]. The anhydrous conditions prevent hydrolysis of the radiolabeling agent. Stronger bases like sodium hydride (NaH) in dimethylformamide (DMF) have also been used successfully, particularly when trying to reduce the amount of precursor used[15][16].
-
B. The Electrophile: The ¹¹C Source
The radioactive methyl group is delivered by a highly reactive electrophile.
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I): Produced via a gas-phase reaction from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄, it is a widely used methylating agent[9][17].
-
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): The triflate group (OTf) is an excellent leaving group, making [¹¹C]CH₃OTf a more reactive and often superior methylating agent compared to [¹¹C]CH₃I[18][19]. This increased reactivity can lead to faster reaction times and higher yields.
The reaction mechanism, therefore, involves the attack of the newly formed phenoxide ion on the electrophilic ¹¹C-methyl carbon, displacing the iodide or triflate leaving group.
Caption: The two-step O-[¹¹C]methylation mechanism.
The Experimental Workflow: A Self-Validating System
A robust radiolabeling protocol is a self-validating system, ensuring reproducibility and reliability for clinical applications. Modern syntheses are typically performed on automated synthesis modules (e.g., GE TRACERlab, Synthra) to ensure consistency and minimize radiation exposure to the operator[17][20].
Caption: Automated workflow for the synthesis of [¹¹C]Raclopride.
Detailed Protocol: The Loop Method
The "loop method" has emerged as a highly efficient and automated strategy that minimizes the use of reagents and simplifies the process[19][21].
Objective: To synthesize [¹¹C]Raclopride with high radiochemical yield and purity.
Materials:
-
S-(+)-O-Desmethylraclopride hydrobromide precursor
-
Base (e.g., Tetrabutylammonium hydroxide for TBA salt formation, or K₂CO₃)
-
Solvent (e.g., Ethanol, DMSO)
-
Automated synthesis module (e.g., GE TRACERlab FXc Pro) equipped for the loop method
-
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) source
-
Semi-preparative HPLC system
-
Sterile filters (0.22 µm)
-
Final product collection vial containing sterile saline
Procedure:
-
Precursor Preparation: Dissolve the S-(+)-O-Desmethylraclopride precursor (approx. 1 mg) in the chosen solvent (e.g., 100 µL of ethanol)[21]. If not using a pre-formed salt like the TBA salt, the appropriate base is included in this step.
-
Loading the Loop: Load the precursor solution onto a stainless steel or PTFE HPLC loop within the synthesis module. The solvent is then evaporated with a stream of inert gas (e.g., nitrogen), depositing a thin film of the precursor/base mixture on the inner surface of the loop.
-
Causality: This thin-film deposition creates a high surface area for the subsequent reaction, promoting rapid and efficient interaction with the gaseous radiolabeling agent.
-
-
Radiolabeling: Pass the gaseous [¹¹C]CH₃OTf through the loop at a controlled flow rate (e.g., 40 mL/min for 3 minutes)[21]. The reaction occurs almost instantaneously on the solid support.
-
Causality: The captive solvent/loop method is highly efficient, often giving comparable or better yields than traditional vessel methods while using less precursor[19].
-
-
Purification: Following the reaction, the contents of the loop are directly injected onto a semi-preparative HPLC column. A mobile phase (e.g., ethanol/water with a buffer like NaH₂PO₄) is used to separate [¹¹C]Raclopride from unreacted precursor and other impurities[14].
-
Causality: Effective HPLC purification is non-negotiable. Co-injection of the unreacted desmethyl precursor would lead to competitive binding at the D₂ receptor in vivo, invalidating the PET data by underestimating receptor density.
-
-
Formulation: The HPLC fraction corresponding to the [¹¹C]Raclopride peak is collected in a vial containing sterile water or saline. The organic solvent from the HPLC mobile phase is typically removed via solid-phase extraction (SPE) using a C18 cartridge, and the final product is eluted with sterile ethanol and diluted with sterile saline for injection.
-
Sterilization: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.
| Method Comparison | Traditional Vessel | Loop Method |
| Precursor Amount | 2-3 mg | 0.3-1 mg[15][21] |
| Typical Solvent | DMSO, DMF | Ethanol, Acetone |
| Synthesis Time (Post-EOB) | ~30-40 min | ~20-30 min[17][21] |
| Radiochemical Yield (Decay Corrected) | 20-50% | 40-60%[19][21][22] |
| Automation | Readily automated | Inherently suited for automation |
Trustworthiness: The Mandate for Rigorous Quality Control
As radiopharmaceuticals are administered intravenously to humans, the quality control (QC) process must be stringent and thorough, adhering to pharmacopeia standards[23][24]. The product must be validated before it can be used for clinical research.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-elution with an authentic, non-radioactive Raclopride standard on analytical HPLC. | Retention time of the radioactive peak must match the standard. | Confirms the radioactive product is indeed [¹¹C]Raclopride. |
| Radiochemical Purity | Analytical Radio-HPLC | > 95-99%[14][17][20] | Ensures that nearly all radioactivity is from the desired compound, preventing misinterpretation of the PET image due to radioactive impurities. |
| Chemical Purity | Analytical HPLC (UV detector) | Unreacted precursor and other impurities below defined limits. | Prevents potential pharmacological effects or toxicity from chemical contaminants. |
| Specific Activity | Calculated from the total radioactivity (dose calibrator) and the total mass of Raclopride (analytical HPLC with a standard curve). | Typically > 1 Ci/µmol (37 GBq/µmol) at the time of injection[20][22]. | High specific activity is crucial to ensure the injected mass is low enough to occupy only a trace fraction of D₂ receptors, thus avoiding any pharmacological effect that would alter the system being measured. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final product is physiologically compatible and prevents patient discomfort or harm. |
| Sterility | Incubation in fluid thioglycolate and tryptic soy broth media for 14 days[21]. | No microbial growth. | A retrospective test that validates the aseptic manufacturing process. |
| Endotoxin (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum patient dose in mL) | Ensures the product is free from bacterial endotoxins that can cause a fever response. |
Conclusion
The transformation of S-(+)-O-Desmethylraclopride hydrobromide into the PET radiotracer [¹¹C]Raclopride is a testament to the precision of modern radiochemistry. The mechanism of O-[¹¹C]methylation, while straightforward in principle, requires meticulous optimization of bases, solvents, and reaction platforms to achieve the rapid and high-yield synthesis demanded by the short-lived Carbon-11 isotope. By understanding the causality behind each experimental choice—from activating the nucleophile to implementing a self-validating workflow with rigorous quality control—researchers can reliably produce this essential tool for probing the dopaminergic system, thereby advancing our understanding of the brain in health and disease.
References
-
Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. PubMed. [Link]
-
Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. PMC - NIH. [Link]
-
A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine. [Link]
-
An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Wiley Online Library. [Link]
-
Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
-
An alternative synthesis of [11C]raclopride for routine use. PubMed. [Link]
-
Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]
-
Fully automated and reproducible radiosynthesis of high specific activity [11C]raclopride and [11C]Pittsburgh compound-B using the combination of two commercial synthesizers. Nuclear Medicine Communications. [Link]
-
Potential PET imaging ligands for dopamine D2 receptors. Consensus. [Link]
-
QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Pharmaceutical Sciences. [Link]
-
PET imaging of dopamine-D2 receptor internalization in schizophrenia. PMC - NIH. [Link]
-
PET tracers for imaging of the dopaminergic system. PubMed. [Link]
-
Qc of radiopharmaceuticals. Slideshare. [Link]
-
Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist. PubMed Central. [Link]
-
Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. CNKI. [Link]
-
PET imaging of dopamine-D2 receptor internalization in schizophrenia. PubMed - NIH. [Link]
-
Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride. PubMed. [Link]
-
A simple loop method for the automated preparation of (11C)raclopride from (11C)methyl triflate. PubMed. [Link]
-
18F-desmethoxyfallypride: A fluorine-18 Labeled Radiotracer With Properties Similar to carbon-11 Raclopride for PET Imaging Studies of Dopamine D2 Receptors. PubMed. [Link]
-
Radiosynthesis and HPLC purification system of [ 11 C]raclopride. ResearchGate. [Link]
-
Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. PubMed. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. [Link]
-
Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. PubMed Central. [Link]
-
Development of an 18F radiolabeling method using solid phase chemistry. Lakehead University Knowledge Commons. [Link]
-
Continuous-flow synthesis of [11C]raclopride, a positron emission tomography radiotracer, on a microfluidic chip. R Discovery. [Link]
-
Raclopride, a new selective ligand for the dopamine-D2 receptors. PubMed. [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine. [Link]
-
Towards Synthesis and Characterisation of [18F]DPA-714 for Positron Emission Tomography Imaging of the 18-kDa Transloc. Newcastle University Theses. [Link]
-
development of fluorine-18 labeled metabolically activated tracers for imaging of drug. ORBi. [Link]
-
Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET. PubMed. [Link]
Sources
- 1. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-desmethoxyfallypride: a fluorine-18 labeled radiotracer with properties similar to carbon-11 raclopride for PET imaging studies of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 13. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 14. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jsnm.org [jsnm.org]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. A simple loop method for the automated preparation of (11C)raclopride from (11C)methyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sci-hub.box [sci-hub.box]
- 21. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iaea.org [iaea.org]
- 24. pharmacyce.unm.edu [pharmacyce.unm.edu]
Role of S-(+)-O-Desmethylraclopride hydrobromide in dopamine D2 receptor research
An In-Depth Technical Guide on the Role of S-(+)-O-Desmethylraclopride Hydrobromide in Dopamine D2 Receptor Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of S-(+)-O-Desmethylraclopride hydrobromide, a critical chemical tool in neuroscience. We will delve into the foundational science of its target, the dopamine D2 receptor, its specific role as a radiolabeling precursor, and its application in cutting-edge research methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of the dopaminergic system.
The Scientific Imperative: Understanding the Dopamine D2 Receptor
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that serves as the primary target for a majority of antipsychotic medications.[1] Its intricate signaling mechanisms and involvement in numerous neurological processes make it a focal point of intensive research.
D2 Receptor Signaling: A Dual Pathway
D2 receptors are predominantly coupled to Gαi/o-type G proteins.[1][2] Activation of this canonical pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of protein kinase A (PKA) activity.
Beyond this, D2 receptors also engage in G protein-independent signaling mediated by β-arrestins.[1][2] This pathway involves the scaffolding of various signaling molecules, including kinases like Akt and ERK, which regulate distinct cellular processes.[1] This dual-signaling capability, known as functional selectivity or biased signaling, is a key area of modern pharmacology, as it suggests that ligands can be developed to selectively activate one pathway over the other.[1]
D2 receptors exist as both presynaptic autoreceptors on dopamine neurons and as postsynaptic receptors.[3]
-
Presynaptic Autoreceptors: Located on the soma, dendrites, and axon terminals of dopamine neurons, these receptors regulate the synthesis, storage, and release of dopamine, acting as a negative feedback mechanism.[3]
-
Postsynaptic Receptors: These receptors transmit the dopamine signal to downstream neurons, mediating its effects on motor control, motivation, and cognition.[2]
The dysfunction of D2R signaling is implicated in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction, making it a crucial target for therapeutic intervention.[4]
Sources
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Solubility and Stability of S-(+)-O-Desmethylraclopride Hydrobromide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical physicochemical parameters of S-(+)-O-Desmethylraclopride hydrobromide. It outlines detailed methodologies for determining its solubility in various solvent systems and for assessing its stability under forced degradation conditions. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Importance of Physicochemical Characterization
S-(+)-O-Desmethylraclopride hydrobromide is a key precursor in the synthesis of radiolabeled compounds like [¹¹C]raclopride, which is extensively used in Positron Emission Tomography (PET) to study the dopamine D2 receptors in the brain. The purity, solubility, and stability of this precursor are paramount to ensuring the quality and efficacy of the final radiotracer. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a critical component of preclinical and clinical research. This guide will delve into the causality behind the experimental choices, providing not just the "how" but also the "why" for each step.
Physicochemical Properties of S-(+)-O-Desmethylraclopride Hydrobromide
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility and stability studies.
| Property | Value | Source |
| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | |
| Molecular Weight | 414.12 g/mol | |
| Appearance | White to light yellow solid/powder | |
| Purity (HPLC) | ≥98% | |
| Storage Conditions | Room temperature, protected from light |
Aqueous and Organic Solvent Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its precursor is a critical determinant of its behavior in various stages of drug development, from synthesis and purification to formulation. The hydrobromide salt form of S-(+)-O-Desmethylraclopride suggests a degree of aqueous solubility.
Known Solubility Data
Publicly available data on the solubility of S-(+)-O-Desmethylraclopride hydrobromide is limited, but provides a starting point for a more comprehensive analysis.
| Solvent | Reported Solubility | Source |
| Water | 10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | |
| Ethanol | Soluble (used as a solvent in radiosynthesis) |
Experimental Protocol for Comprehensive Solubility Determination
The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of S-(+)-O-Desmethylraclopride hydrobromide in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
S-(+)-O-Desmethylraclopride hydrobromide
-
Selection of solvents:
-
Aqueous: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4
-
Alcohols: Methanol, Ethanol
-
Aprotic Polar: Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of S-(+)-O-Desmethylraclopride hydrobromide to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (as described in section 4.2).
-
Data Analysis: Calculate the solubility in mg/mL for each solvent.
Causality of Experimental Choices:
-
Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.
-
Excess Solid: Ensures that the solution is saturated, a prerequisite for measuring equilibrium solubility.
-
Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
HPLC Quantification: Provides a specific and sensitive method for accurately measuring the concentration of the dissolved compound.
Stability Profile and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability studies to predict its degradation pathways.
Logic of Forced Degradation
The goal of forced degradation is not to completely degrade the compound, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to generate and identify the primary degradation products without the reaction becoming overly complex with secondary and tertiary degradants.
Caption: Logic flow of forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The method must be able to separate the intact API from its degradation products, process impurities, and any other potential interfering substances.
Proposed HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound)
-
Injection Volume: 10 µL
Causality of Method Choices:
-
Reverse-Phase HPLC: The most common and versatile mode of chromatography for pharmaceutical analysis.
-
C18 Column: Provides good retention and separation for a wide range of small molecules.
-
Gradient Elution: Necessary to separate compounds with a range of polarities, which is expected in a forced degradation sample.
-
UV Detection: A robust and widely available detection method suitable for chromophoric compounds like S-(+)-O-Desmethylraclopride hydrobromide.
Forced Degradation Experimental Protocols
The following protocols are designed to assess the stability of S-(+)-O-Desmethylraclopride hydrobromide under various stress conditions.
General Procedure:
-
Prepare stock solutions of S-(+)-O-Desmethylraclopride hydrobromide in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Subject the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze a non-stressed control sample for comparison.
Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 N HCl at 60 °C.
-
Rationale: To evaluate stability in an acidic environment, which can be encountered during formulation or in physiological conditions.
-
-
Base Hydrolysis:
-
Condition: 0.1 N NaOH at 60 °C.
-
Rationale: To assess susceptibility to degradation in alkaline conditions.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature.
-
Rationale: To investigate the potential for oxidative degradation, which can occur in the presence of oxygen or oxidizing agents.
-
-
Thermal Degradation:
-
Condition: Solution heated at 60 °C and solid compound stored at 70 °C / 75% RH.
-
Rationale: To assess the impact of elevated temperatures on both the solution and solid-state stability.
-
-
Photolytic Degradation:
-
Condition: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing and storage.
-
Caption: Experimental workflow for stability assessment.
Conclusion
The methodologies outlined in this technical guide provide a robust framework for the comprehensive evaluation of the solubility and stability of S-(+)-O-Desmethylraclopride hydrobromide. While specific experimental data for this compound in a wide range of conditions is not extensively published, the protocols herein are based on established scientific principles and regulatory guidelines. By systematically applying these methods, researchers and drug development professionals can generate the critical data needed to ensure the quality, purity, and stability of this important precursor, thereby supporting the development of reliable and effective diagnostic and therapeutic agents.
References
-
Scott, P. J., & Kilbourn, M. R. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 14(5), 599–606. [Link]
-
Ishiwata, K., Noguchi, J., Ishii, S. I., Hatano, K., Ito, K., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(2), 115–119. [Link]
-
Creative Biolabs. Physicochemical Characterization. [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. [Link]
-
Alsante, K. M., Hatajik, T. D., Horni, A., & Koberda, M. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. AAPS PharmSciTech, 14(1), 157–171. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]
-
Journal of Nuclear Medicine. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. [Link]
- Schlösser, R., Brodie, J. D., Dewey, S. L., Alexoff, D., Wang, G. J., Fowler, J. S., Volkow, N., Logan, J., & Wolf, A. P. (1998).
S-(+)-O-Desmethylraclopride Hydrobromide: A Comprehensive Technical Guide for Neuroreceptor Research
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on S-(+)-O-Desmethylraclopride hydrobromide. This document provides a detailed overview of its chemical properties, synthesis, and critical application as a precursor in the synthesis of the widely used dopamine D2 receptor PET ligand, [¹¹C]raclopride. The information herein is curated to provide both foundational knowledge and practical insights for its effective use in a research setting.
Introduction: The Significance of S-(+)-O-Desmethylraclopride in Dopamine Receptor Imaging
S-(+)-O-Desmethylraclopride is a crucial chemical intermediate, primarily recognized for its role as the immediate precursor for the synthesis of [¹¹C]raclopride. [¹¹C]raclopride is a highly selective antagonist for the dopamine D2 and D3 receptors and stands as one of the most extensively used radioligands in Positron Emission Tomography (PET) for neuroreceptor imaging.[1][2][3] PET studies utilizing [¹¹C]raclopride have been instrumental in elucidating the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse, by enabling the in vivo quantification of dopamine D2 receptor density and occupancy.[3]
The accessibility and purity of S-(+)-O-Desmethylraclopride are therefore paramount to the successful and reproducible production of [¹¹C]raclopride for both preclinical and clinical research. This guide will delve into the essential technical details of S-(+)-O-Desmethylraclopride hydrobromide, providing a solid foundation for its handling, application, and quality assessment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of S-(+)-O-Desmethylraclopride hydrobromide is fundamental for its proper storage, handling, and use in chemical syntheses. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | [4][5] |
| Synonyms | (S)-(+)-O-Desmethylraclopride hydrobromide | [4] |
| CAS Number | 113310-88-6 | [4] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [4] |
| Molecular Weight | 414.12 g/mol | [4] |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in water (10 mg/mL) | [4][5] |
| Storage | Store at -20°C, protected from light | [6] |
| Purity | ≥98% (HPLC) | [4] |
It is critical to distinguish between the hydrobromide salt and the free base form of S-(+)-O-Desmethylraclopride. The free base has a different CAS number (119670-11-0) and molecular weight.[5] For radiosynthesis, the hydrobromide salt is often converted to the free base in situ.[7]
Synthesis of S-(+)-O-Desmethylraclopride
The synthesis of S-(+)-O-Desmethylraclopride is a multi-step process that requires careful control of reaction conditions to ensure high purity and the correct stereochemistry, which is crucial for its biological activity. A common synthetic route starts from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.[1][7]
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic pathway for S-(+)-O-Desmethylraclopride hydrobromide.
The key steps in the synthesis involve the formation of an amide bond between the carboxylic acid and the amine, followed by demethylation of the two methoxy groups on the aromatic ring to yield the dihydroxy product. The final step is the formation of the hydrobromide salt. The purification of the final product is typically achieved by recrystallization to ensure high chemical and stereochemical purity.
Application in [¹¹C]Raclopride Radiosynthesis
The primary application of S-(+)-O-Desmethylraclopride is as a precursor for the synthesis of [¹¹C]raclopride. This radiosynthesis involves the methylation of one of the hydroxyl groups on the desmethyl precursor with a [¹¹C]-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.[8][9][10]
The following diagram illustrates the core principle of this radiolabeling reaction:
Caption: Workflow for the synthesis of [¹¹C]raclopride from its desmethyl precursor.
Experimental Protocol: [¹¹C]Raclopride Synthesis
The following is a generalized protocol for the synthesis of [¹¹C]raclopride. It is imperative that this procedure is carried out in a facility equipped for handling radioactivity and by personnel trained in radiochemistry.
Materials:
-
S-(+)-O-Desmethylraclopride hydrobromide
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH) or other suitable base
-
HPLC system with a semi-preparative column
-
Mobile phase (e.g., ethanol/water with a buffer)
-
Sterile filter (0.22 µm)
-
Reagents for quality control (e.g., analytical HPLC)
Procedure:
-
Precursor Preparation: Dissolve a small amount (typically 0.3-1 mg) of S-(+)-O-Desmethylraclopride hydrobromide in the chosen solvent (e.g., DMSO).[8][11] The hydrobromide is often converted to the free base in this step by the addition of a base.
-
Radiolabeling Reaction: Introduce the [¹¹C]methylating agent into the reaction vessel containing the precursor solution. The reaction is typically heated to facilitate the methylation.
-
Purification: Following the reaction, the mixture is injected onto a semi-preparative HPLC system to separate [¹¹C]raclopride from the unreacted precursor and other byproducts.[1]
-
Formulation: The collected fraction containing [¹¹C]raclopride is then reformulated into a physiologically compatible solution, typically by removing the HPLC solvent and redissolving the product in sterile saline containing a small amount of ethanol.
-
Quality Control: The final product must undergo rigorous quality control testing, including radiochemical purity, specific activity, and sterility, before it can be used for in vivo studies.
Mechanism of Action of Raclopride
Raclopride, the methylated product of S-(+)-O-Desmethylraclopride, exerts its effects by acting as a selective antagonist at dopamine D2 receptors.[2][12] In the central nervous system, dopamine is a key neurotransmitter involved in motor control, motivation, reward, and cognition. The D2 receptor is a G-protein coupled receptor that, upon activation by dopamine, typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking the D2 receptor, raclopride prevents the binding of endogenous dopamine, thereby modulating dopaminergic neurotransmission. This antagonistic action is the basis for its use in PET imaging to measure the density and occupancy of D2 receptors.
Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of raclopride.
Conclusion
S-(+)-O-Desmethylraclopride hydrobromide is an indispensable tool in the field of molecular imaging and neuroscience. Its primary role as the precursor to the PET radioligand [¹¹C]raclopride enables the non-invasive study of the dopamine D2 receptor system in the living brain. A comprehensive understanding of its chemical properties, synthesis, and application in radiosynthesis is essential for researchers aiming to utilize this powerful technology to advance our knowledge of brain function and disease.
References
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-197. [Link]
-
Fei, X., Mock, B. H., DeGrado, T. R., Wang, J. Q., Glick-Wilson, B. E., Sullivan, M. L., ... & Zheng, Q. H. (2004). An improved synthesis of PET dopamine D2 receptors radioligand [11C] raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]
-
Synthesis of [11C]raclopride. ResearchGate. [Link]
-
Fei, X., Mock, B. H., DeGrado, T. R., Wang, J. Q., Glick-Wilson, B. E., Sullivan, M. L., ... & Zheng, Q. H. (2014). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11 C] Raclopride. ResearchGate. [Link]
-
Köhler, C., Hall, H., Ögren, S. O., & Gawell, L. (1985). Raclopride, a new selective ligand for the dopamine-D2 receptors. Biochemical Pharmacology, 34(13), 2251-2259. [Link]
-
(S)-O-Desmethylraclopride (5 mg). NUCMEDCOR. [Link]
-
Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification. (2023). MDPI. [Link]
-
Mathis, C. A., Wang, Y., Holt, D. P., Huang, Y., Debnath, M. L., & Klunk, W. E. (2003). Biodistribution and Radiation Dosimetry of the Dopamine D 2 Ligand 11 C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 44(8), 1313-1317. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of nuclear medicine, 13(3), 195-197. [Link]
-
Guix, T., Paez, X., & Garcia-Sevilla, J. A. (1992). Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. Journal of neurochemistry, 59(6), 2097-2104. [Link]
-
Scott, P. J. (2009). Enhanced radiosyntheses of [¹¹C] raclopride and [¹¹C] DASB using ethanolic loop chemistry. Nuclear medicine and biology, 36(7), 839-845. [Link]
-
Raclopride. NUCMEDCOR. [Link]
-
(S)-O-Desmethylraclopride hydrobromide (2 mg). NUCMEDCOR. [Link]
-
A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. (2015). Journal of Nuclear Medicine, 56(supplement 3), 1999. [Link]
-
Raclopride C 11. PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg) [nucmedcor.com]
- 7. researchgate.net [researchgate.net]
- 8. jsnm.org [jsnm.org]
- 9. mdpi.com [mdpi.com]
- 10. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to S-(+)-O-Desmethylraclopride Hydrobromide for Preclinical and Clinical Research
Abstract
This technical guide provides researchers, radiochemists, and drug development professionals with a comprehensive overview of S-(+)-O-Desmethylraclopride hydrobromide, a critical precursor for the synthesis of the PET radiotracer [¹¹C]Raclopride. We delve into the commercial sourcing of this research-grade chemical, detailing key suppliers and their product specifications. Beyond procurement, this whitepaper offers field-proven insights into the precursor's role in neuroscience, a detailed protocol for the GMP-compliant radiosynthesis of [¹¹C]Raclopride, and the quality control measures necessary for its use in human and animal studies. The document is structured to provide both a high-level strategic overview and granular, actionable methodologies for laboratory implementation.
Strategic Importance in Neuroscience Research
S-(+)-O-Desmethylraclopride, in its hydrobromide salt form, is not an end-product for therapeutic use. Its profound importance lies in its role as the immediate precursor for the synthesis of [¹¹C]Raclopride. [¹¹C]Raclopride is one of the most widely utilized Positron Emission Tomography (PET) radiotracers for imaging the dopamine D₂/D₃ receptors in the brain, particularly in the striatum.[1][2]
The ability to quantitatively map these receptors allows researchers to investigate:
-
Pathophysiology of Disease: Alterations in D₂/D₃ receptor density and occupancy are implicated in schizophrenia, Parkinson's disease, Huntington's Chorea, and substance abuse disorders.[1][3]
-
Pharmacodynamics: PET imaging with [¹¹C]Raclopride is a powerful tool to determine the target engagement and optimal dosing of new antipsychotic drugs or other CNS-active compounds.
-
Neurotransmitter Dynamics: The tracer is sensitive to competition from endogenous dopamine.[2][4] This property is exploited in sophisticated study designs to measure changes in synaptic dopamine concentration in response to pharmacological or behavioral challenges.[4]
The selection of a high-quality, well-characterized precursor is the foundational step for a successful PET imaging study. Impurities in the precursor can lead to failed syntheses, the generation of confounding radiolabeled byproducts, and ultimately, compromised imaging data.
The Dopaminergic System Context
The diagram below illustrates the central role of the D₂ receptor in a dopaminergic synapse and the mechanism by which [¹¹C]Raclopride acts as a competitive antagonist for PET imaging.
Caption: Automated GMP workflow for [¹¹C]Raclopride synthesis and quality control.
Step-by-Step Methodology
-
Preparation:
-
Prepare a solution of S-(+)-O-Desmethylraclopride hydrobromide (0.5 - 1.0 mg) in 100-200 µL of ethanol or another suitable solvent. [5] * If required by the method, add the appropriate base (e.g., NaOH, NaH).
-
Load the precursor solution into the reactor vessel or onto the HPLC loop of the automated synthesis module. [5]
-
-
Radiolabeling:
-
Produce [¹¹C]CO₂ via proton irradiation of N₂ gas in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]MeOTf using the synthesis module's gas-phase or wet chemistry methods.
-
Transfer the [¹¹C]methylating agent into the reaction vessel/loop containing the precursor.
-
Allow the reaction to proceed for 3-5 minutes at an elevated temperature (e.g., 80-120°C).
-
-
Purification:
-
Following the reaction, the crude mixture is passed through the semi-preparative HPLC system.
-
A typical mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium formate) to separate [¹¹C]Raclopride from the more polar desmethyl precursor.
-
The fraction corresponding to the [¹¹C]Raclopride peak is collected.
-
-
Formulation:
-
The collected HPLC fraction (in organic solvent/buffer) is diluted with sterile water and trapped on a C18 Sep-Pak cartridge.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product, [¹¹C]Raclopride, is eluted from the cartridge with a small volume of USP-grade ethanol, followed by sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
-
Quality Control: A Self-Validating System
Every batch of [¹¹C]Raclopride must undergo a series of quality control (QC) tests before it can be released for human or animal administration. This ensures the safety, purity, and identity of the final radiopharmaceutical.
| QC Test | Method | Specification | Rationale |
| Identity | Analytical HPLC | Retention time of the radioactive peak matches that of a cold (non-radioactive) Raclopride standard. | Confirms the radioactive product is indeed [¹¹C]Raclopride. |
| Radiochemical Purity | Analytical HPLC | >95% [5][6] | Ensures that other radioactive species are not present, which could interfere with the image or cause unwanted radiation dose to other organs. |
| Specific Activity | Analytical HPLC | Typically >1 Ci/µmol (>37 GBq/µmol) at time of injection. | Ensures the injected mass is low enough to be a "tracer dose" and avoid pharmacological effects or receptor saturation. [7] |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the solution is physiologically compatible and will not cause pain or tissue damage upon injection. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol <5000 ppm) | Confirms that organic solvents used in the synthesis have been adequately removed to prevent toxicity. |
| Sterility | Incubation in culture media (FTM/TSB) | No microbial growth after 14 days. [5] | Confirms the absence of bacterial contamination in the injectable product. A rapid endotoxin test is used for batch release. |
| Endotoxins | Limulus Amebocyte Lysate (LAL) Test | <175 EU / V | Ensures the absence of pyrogens (fever-inducing substances) from bacterial cell walls. |
| Radionuclidic Purity | Half-life measurement | 20.4 ± 2 min [5] | Confirms that the radioactivity is from Carbon-11 and not from longer-lived radionuclide contaminants. |
Conclusion
S-(+)-O-Desmethylraclopride hydrobromide is a cornerstone precursor for PET neuroimaging. Its commercial availability from reputable suppliers, coupled with well-established and automated radiosynthesis protocols, has enabled widespread research into the dopaminergic system's role in health and disease. For any laboratory involved in PET radiochemistry, the successful production of [¹¹C]Raclopride begins with the careful selection and validation of this key starting material. Adherence to rigorous synthesis and quality control protocols is not merely a matter of regulatory compliance but is fundamental to the scientific integrity of the resulting imaging data.
References
-
Ishiwata, K., et al. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-7. [Link]
-
Shao, X., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 14(5), 625-632. [Link]
-
Ito, H., et al. (2020). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Neuroscience, 14, 579. [Link]
-
Lopresti, B. J., et al. (2005). Biodistribution and Radiation Dosimetry of the Dopamine D 2 Ligand 11 C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 46(8), 1364-1370. [Link]
-
Li, J., et al. (2007). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal, 42(09), 706-708. [Link]
-
CMS Científica do Brasil. (n.d.). S-(+)-O-Desmethylraclopride Hydrobromide. Product Page. [Link]
-
Lee, Y. S., et al. (2015). Evaluation of base-free 11C-Raclopride synthesis with various solvents. Journal of Nuclear Medicine, 56(supplement 3), 2501. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. Current Radiopharmaceuticals, 7(2), 100-6. [Link]
-
Kim, J-H., et al. (2020). 2821 – Dopamine D2/3 Receptor Availability and Human Cognitive Impulsivity: A High-Resolution Pet Imaging Study with [11C]Raclopride. European Psychiatry, 63(S1), S28-S29. [Link]
-
Turku PET Centre. (2007). Quantification of [11C]raclopride PET. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride production using a Synthra GPextent system. Current Radiopharmaceuticals, 7(2), 100-6. [Link]
-
Ito, H., et al. (1999). Mapping of central D2 dopamine receptors in man using [11C]raclopride: PET with anatomic standardization technique. NeuroImage, 10(4), 457-65. [Link]
-
Alexoff, D. L., et al. (2003). Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity. Journal of Nuclear Medicine, 44(5), 815-22. [Link]
Sources
- 1. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 5. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Management of S-(+)-O-Desmethylraclopride Hydrobromide
This guide provides a comprehensive overview of the essential safety and handling precautions for S-(+)-O-Desmethylraclopride hydrobromide, a potent neurochemical precursor intended for use by researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data and the broader toxicological understanding of dopamine D2 receptor antagonists to ensure a robust framework for safe laboratory practices.
Compound Profile and Inherent Risks
The primary pharmacological target of the active compound, Raclopride, is the dopamine D2 receptor.[4] Antagonism of this receptor can lead to a range of physiological effects, including extrapyramidal symptoms (such as muscle stiffness and tremors), sedation, and metabolic changes.[4][5][6] Although S-(+)-O-Desmethylraclopride is a precursor, accidental exposure could potentially lead to systemic absorption and subsequent biological activity. Therefore, all handling protocols must be designed to minimize any possibility of direct contact.
| Chemical and Physical Properties | |
| Chemical Name | (S)-(+)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide hydrobromide[1] |
| Molecular Formula | C14H18Cl2N2O3 · HBr |
| Molecular Weight | 414.12 g/mol |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in water (10 mg/mL)[1] |
| Storage | Store at room temperature or -20°C, protected from light.[1][2] The compound is photosensitive.[1] |
| CAS Number | 113310-88-6 |
Core Safety Directives: A Risk-Based Approach
A comprehensive safety program for potent compounds is foundational to protecting laboratory personnel. The handling of S-(+)-O-Desmethylraclopride hydrobromide should be approached with a containment strategy that assumes high potency in the absence of complete toxicological data.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous material. For a potent compound like S-(+)-O-Desmethylraclopride hydrobromide, the following are mandatory:
-
Chemical Fume Hood or Glovebox: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a glovebox to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Containment Trays: Use disposable or easily cleanable trays to contain any potential spills during handling.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear two pairs of nitrile gloves when handling the compound. This provides an extra layer of protection in case the outer glove is compromised.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect the eyes from splashes or airborne particles.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately from personal clothing.
-
Respiratory Protection: When handling the solid compound outside of a glovebox, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
Caption: Personal Protective Equipment (PPE) Donning and Doffing Sequence.
Experimental Protocols: A Self-Validating System
Adherence to well-defined protocols is paramount for ensuring safety and experimental reproducibility. The following step-by-step methodologies should be considered standard operating procedures.
Weighing and Solution Preparation
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent paper.
-
Tare: Place a clean, tared weigh boat on the analytical balance.
-
Dispensing: Carefully dispense the solid S-(+)-O-Desmethylraclopride hydrobromide onto the weigh boat using a clean spatula. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid into a suitable vessel for dissolution.
-
Dissolution: Add the desired solvent (e.g., water) to the vessel and mix until the solid is fully dissolved.
-
Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent and dispose of the absorbent paper as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: If the spill is large or involves airborne dust, evacuate the immediate area.
-
Alert: Inform laboratory personnel and the designated safety officer.
-
Contain: For small spills, cover with an absorbent material (e.g., vermiculite or sand).
-
Neutralize (if applicable): For larger spills, consult the Safety Data Sheet for appropriate neutralization procedures.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Caption: Spill Response Decision Workflow.
Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal
All waste containing S-(+)-O-Desmethylraclopride hydrobromide, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
S-(+)-O-Desmethylraclopride hydrobromide is a valuable research tool that demands a high level of respect and caution. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with this potent neurochemical. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible scientific practice.
References
-
What are the effects of dopamine antagonists (D2 receptor blockers)? Dr.Oracle. [Link]
-
Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]
-
D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Synapse. [Link]
-
(S)-O-Desmethylraclopride (5 mg). NUCMEDCOR. [Link]
-
Pharmacokinetics, pharmacodynamics, safety, and tolerability of dopamine-receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting. PubMed. [Link]
-
Dopamine antagonist. Wikipedia. [Link]
-
Material Safety Data Sheet. ABX advanced biochemical compounds. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg) [nucmedcor.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Analysis of S-(+)-O-Desmethylraclopride Hydrobromide: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for S-(+)-O-Desmethylraclopride hydrobromide, a key precursor in the synthesis of the D2 dopamine receptor antagonist, [¹¹C]raclopride, used in Positron Emission Tomography (PET) imaging. A thorough understanding of the structural and analytical characteristics of this precursor is paramount for quality control and regulatory compliance in radiopharmaceutical production. This document collates available information on the molecular structure, and while specific, publicly available raw spectral data is limited, it provides a foundational understanding based on established spectroscopic principles and data for analogous compounds.
Introduction: The Significance of S-(+)-O-Desmethylraclopride in Neuroreceptor Imaging
S-(+)-O-Desmethylraclopride is the immediate precursor for the synthesis of S-(+)-[¹¹C]Raclopride, a widely utilized radioligand in clinical and preclinical research to quantify dopamine D2 receptor density and occupancy in the brain. The fidelity of PET imaging studies hinges on the chemical and enantiomeric purity of the radiotracer, which in turn is dependent on the quality of the precursor. Therefore, rigorous spectroscopic characterization of S-(+)-O-Desmethylraclopride hydrobromide is a critical step in the drug development and manufacturing process. This guide will delve into the expected spectroscopic features of this compound, providing a framework for its analysis.
Molecular Identity and Physicochemical Properties
The foundational information for S-(+)-O-Desmethylraclopride hydrobromide is summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | S(+)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide hydrobromide | [1] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [2] |
| Molecular Weight | 414.12 g/mol | [2] |
| CAS Number | 113310-88-6 | [2] |
| Appearance | White to off-white or yellowish solid | [3][4] |
| Melting Point | Approximately 212 °C | [1][3][4] |
| Optical Activity | [α]²³/D +11.0° (c = 1.08 in ethanol) |
Mass Spectrometry (MS) Analysis
While a publicly available mass spectrum for S-(+)-O-Desmethylraclopride hydrobromide has not been identified, we can predict its expected behavior under mass spectrometric analysis based on its structure.
Molecular Ion: The nominal mass of the free base is 332.07 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 333.08. Given the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak and its fragments.
Predicted Fragmentation Pattern: The fragmentation of S-(+)-O-Desmethylraclopride would likely proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the pyrrolidine ring.
Figure 1: Predicted major fragmentation pathways for S-(+)-O-Desmethylraclopride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly accessible ¹H and ¹³C NMR spectra for S-(+)-O-Desmethylraclopride hydrobromide are not available. However, based on the known structure, a theoretical analysis of the expected chemical shifts and coupling patterns can be provided. This serves as a valuable reference for researchers in verifying the identity and purity of the compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of S-(+)-O-Desmethylraclopride hydrobromide is expected to exhibit distinct signals corresponding to the aromatic, pyrrolidine, and ethyl group protons. The hydrobromide salt form may lead to broader peaks for protons near the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic CH | ~6.5 - 7.5 | Singlet | 1H |
| Amide NH | ~8.0 - 9.0 | Broad Triplet | 1H |
| Pyrrolidine CH | ~3.0 - 4.0 | Multiplet | 1H |
| CH₂-N (pyrrolidine) | ~2.5 - 3.5 | Multiplet | 2H |
| CH₂-N (amide side chain) | ~3.2 - 4.2 | Multiplet | 2H |
| Ethyl CH₂ | ~2.5 - 3.5 | Quartet | 2H |
| Pyrrolidine CH₂ | ~1.5 - 2.5 | Multiplets | 4H |
| Ethyl CH₃ | ~1.0 - 1.5 | Triplet | 3H |
| Phenolic OH | ~9.0 - 11.0 | Broad Singlets | 2H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~165 - 175 |
| Aromatic C-OH | ~145 - 155 |
| Aromatic C-Cl | ~115 - 125 |
| Aromatic C-H | ~110 - 120 |
| Aromatic C (quaternary) | ~110 - 130 |
| Pyrrolidine CH | ~60 - 70 |
| CH₂-N (pyrrolidine) | ~50 - 60 |
| CH₂-N (amide side chain) | ~40 - 50 |
| Ethyl CH₂ | ~45 - 55 |
| Pyrrolidine CH₂ | ~20 - 35 |
| Ethyl CH₃ | ~10 - 15 |
Experimental Protocols
While specific experimental parameters for the acquisition of the reference spectra for S-(+)-O-Desmethylraclopride hydrobromide are not publicly documented, standard protocols for small molecule analysis by NMR and MS are applicable.
NMR Sample Preparation and Acquisition
A standard protocol for acquiring high-quality NMR spectra of the compound would involve:
-
Sample Preparation: Dissolve 5-10 mg of S-(+)-O-Desmethylraclopride hydrobromide in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques such as APT or DEPT can be used to aid in the assignment of carbon signals.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
Figure 2: Recommended workflow for NMR analysis.
Mass Spectrometry Sample Preparation and Acquisition
A general procedure for the MS analysis would be:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
MS Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.
-
MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure.
Conclusion
The structural elucidation and confirmation of S-(+)-O-Desmethylraclopride hydrobromide through spectroscopic methods are indispensable for its application in the production of high-quality [¹¹C]raclopride for PET imaging. While publicly available spectral data is scarce, this guide provides a robust theoretical framework for the expected NMR and MS data based on the known chemical structure. Researchers and drug development professionals are encouraged to acquire their own comprehensive spectroscopic data and use this guide as a reference for interpretation and verification. The availability of a Certificate of Analysis from commercial suppliers confirms that such data is obtainable and should be considered a mandatory component of the quality control process.
References
- ABX advanced biochemical compounds GmbH. (2025). 1500 (S)-O-Desmethylraclopride hydrobromide. Retrieved from https://www.abx.de/en/shop/small-molecules-peptides/1500-s-o-desmethylraclopride-hydrobromide
- European Directorate for the Quality of Medicines & HealthCare. (2018). 4. REAGENTS. Retrieved from https://www.scribd.com/document/370258074/European-Pharmacopoeia-Reagents-Guide
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Reagents Guide. Retrieved from https://www.scribd.com/document/440431309/European-Pharmacopoeia-Reagents-Guide-pdf
- Santa Cruz Biotechnology, Inc. (n.d.). S-(+)-O-Desmethylraclopride hydrobromide. Retrieved from https://www.scbt.com/p/s-o-desmethylraclopride-hydrobromide-113310-88-6
- BOC Sciences. (n.d.). 3,5-DICHLORO-N-[(1-ETHYL-2-PYRROLIDINYL)METHYL]-2,6-DIHYDROXY-BENZAMIDE. Retrieved from https://www.bocsci.com/product/s-3-5-dichloro-n-1-ethyl-2-pyrrolidinylmethyl-2-6-dihydroxy-benzamide-cas-119670-11-0-1035581.html
- Supporting Materials. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBaS_SK3dsZSkxfAmWyOuNtw8lghpHQUfN9B4kIBr1mZVGcO3TiHaVaGCCYQBYrd-HOidtSEJuBvKO6coz_gwaPjljZIXYDIqU4NJ7Zgx-9wJXEznWvdE9rd0Qj2YhbJeKOMZFvFI2Rcieljc=
- DiVA portal. (n.d.). Liquid Chromatography- Mass Spectrometry in the Analysis of Radiolabelled Compounds for Positron Emission Tomography. Retrieved from https://www.diva-portal.org/smash/get/diva2:169315/FULLTEXT01.pdf
- Sigma-Aldrich. (n.d.). S(+)-O-Desmethylraclopride hydrobromide (D204) - Datasheet. Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/334/210/d204-ms.pdf
- Alfa Chemistry. (n.d.). (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide. Retrieved from https://www.alfa-chemistry.com/cas_119670-11-0.htm
- Sigma-Aldrich. (n.d.). S-(+)-O-Desmethylraclopride hydrobromide. Retrieved from https://www.sigmaaldrich.com/US/en/product/sigma/d204
- PubChem. (n.d.). 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5118
- Heikkinen, T., et al. (2019). Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model, zQ175DN KI. Helda - University of Helsinki. Retrieved from https://helda.helsinki.fi/bitstream/handle/10138/303534/Improved_synthesis_of_18F_fallypride.pdf?sequence=1
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Mass_Spectrometry/4.
- Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from https://www.chemguide.co.
- Sigma-Aldrich. (n.d.). S-(+)-O-Desmethylraclopride hydrobromide. Retrieved from https://www.sigmaaldrich.com/specification-sheets/334/210/D204-BULK_______SIAL____.pdf
Sources
Methodological & Application
Detailed protocol for [¹¹C]raclopride synthesis using S-(+)-O-Desmethylraclopride hydrobromide
Introduction
[¹¹C]Raclopride is a highly selective dopamine D2/D3 receptor antagonist and a cornerstone radiopharmaceutical in Positron Emission Tomography (PET) neuroimaging.[1][2] Its ability to quantify D2/D3 receptor density and occupancy in the striatum makes it an invaluable tool for studying a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid, efficient, and reproducible automated synthesis process to ensure a high-quality radiotracer for clinical and preclinical research.
This document provides a detailed protocol for the automated synthesis of [¹¹C]Raclopride via O-¹¹C-methylation of its precursor, S-(+)-O-Desmethylraclopride hydrobromide, using a commercial synthesis module. The protocol emphasizes robust and reproducible methods to achieve high radiochemical yield, purity, and specific activity, which are critical for quantitative PET studies.
Principle of the Method
The synthesis of [¹¹C]Raclopride is achieved through a nucleophilic substitution reaction. The phenolic hydroxyl group of the precursor, S-(+)-O-Desmethylraclopride, is deprotonated by a base to form a phenoxide anion. This anion then reacts with a ¹¹C-labeled methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), to yield [¹¹C]Raclopride. The entire process, from the production of the methylating agent to the final formulation of the radiotracer, is typically performed in an automated synthesis module to minimize radiation exposure and ensure consistency.
Reaction Scheme
Sources
Automated synthesis of [¹¹C]raclopride from S-(+)-O-Desmethylraclopride hydrobromide
Topic: Automated Synthesis of [¹¹C]Raclopride from S-(+)-O-Desmethylraclopride Hydrobromide
For: Researchers, scientists, and drug development professionals
Introduction and Significance
[¹¹C]Raclopride is a highly selective dopamine D2/D3 receptor antagonist and a cornerstone radiopharmaceutical in Positron Emission Tomography (PET) neuroimaging.[1] It enables the in-vivo quantification of dopamine D2 receptor density and occupancy, providing critical insights into the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2][3] Furthermore, its sensitivity to endogenous dopamine levels allows for the study of dopamine release dynamics in response to pharmacological or behavioral challenges.[1]
The short 20.4-minute half-life of Carbon-11 necessitates a rapid, efficient, and reproducible synthesis process. Automated synthesis modules are therefore essential for ensuring consistent production that meets the stringent demands of clinical and preclinical research, while minimizing radiation exposure to personnel.[4]
This guide provides a detailed protocol and technical insights for the automated synthesis of [¹¹C]raclopride via O-methylation of its precursor, S-(+)-O-Desmethylraclopride hydrobromide, using common commercial synthesis platforms.
The Radiochemistry: Principles and Strategic Choices
The synthesis of [¹¹C]raclopride is a nucleophilic substitution reaction where the phenolic hydroxyl group of the precursor is methylated using a ¹¹C-labeled methylating agent.
The Precursor: From Salt to Active Nucleophile
The synthesis begins with S-(+)-O-Desmethylraclopride, which is typically supplied as a hydrobromide salt for enhanced stability and shelf-life. However, for the O-methylation to occur, the phenolic hydroxyl group must be deprotonated to form the more potent nucleophile, the phenoxide anion. This is a critical activation step.
-
Causality: The hydrobromide salt is acidic. Direct reaction with the electrophilic methylating agent is inefficient. The addition of a base, such as sodium hydroxide (NaOH), is required to neutralize the hydrobromide and subsequently deprotonate the phenol.[5] The resulting phenoxide is electron-rich and readily attacks the methylating agent. Some protocols may utilize alternative precursors, such as the free base or triflate salt, to circumvent this step or improve yield.[6][7]
The Radiolabeling Agent: [¹¹C]CH₃I vs. [¹¹C]CH₃OTf
The radioactive carbon atom is introduced via a methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). Both are produced from cyclotron-generated [¹¹C]CO₂.[8][9]
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I): Produced via the "gas-phase" or "wet" method, it is a reliable and widely used reagent.[10]
-
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): Often considered a superior methylating agent due to the triflate group being an excellent leaving group, making it more reactive than iodide.[5] This can lead to faster reaction times and higher radiochemical yields, particularly in modern "loop" methods.[7][8]
The choice between them often depends on the specific automated synthesizer setup and established laboratory preference.
Synthesis Methodologies: Vessel vs. Loop
Two primary automated methods are employed for the labeling reaction:
-
Vessel-Based Method: The traditional approach involves dissolving the precursor and base in a solvent (e.g., DMSO) within a sealed reaction vessel. The gaseous [¹¹C]CH₃I is then bubbled through the solution at an elevated temperature (e.g., 70-85°C).[11]
-
Loop Method: A more recent innovation where the precursor solution is loaded into a sample loop (often an HPLC loop). The [¹¹C]CH₃OTf is then passed through the loop. This method offers significant advantages, including reduced precursor consumption, faster reaction times, and simplified transfer of the product to the HPLC for purification.[7][8][12]
Synthesis Workflow Visualization
The overall process from cyclotron to final product can be visualized as a sequential workflow.
Caption: Automated synthesis workflow for [¹¹C]Raclopride.
Detailed Protocol: Vessel-Based Synthesis on GE TRACERlab FXc Pro
This protocol details a common vessel-based method. Parameters should be optimized for the specific synthesizer and cyclotron performance.
Required Instrumentation and Reagents
-
Instrumentation:
-
Medical Cyclotron (for [¹¹C]CO₂ production)
-
GE TRACERlab FXc Pro automated synthesis module (or equivalent)
-
Semi-preparative HPLC system with a UV and radiation detector
-
C18 reverse-phase HPLC column (e.g., Luna C18, 10 µm, 250 x 10 mm)
-
Solid-Phase Extraction (SPE) cartridge (e.g., Sep-Pak C18 Plus)
-
Sterile 0.22 µm filter
-
-
Reagents:
-
S-(+)-O-Desmethylraclopride hydrobromide (precursor)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium Hydroxide (NaOH), 8M solution
-
HPLC Mobile Phase: e.g., 20mM NaH₂PO₄ in 38% Ethanol/water solution[6]
-
Ethanol, USP grade
-
Water for Injection, USP
-
0.9% Sodium Chloride for Injection, USP
-
Step-by-Step Synthesis Procedure
Step 1: Production of [¹¹C]Methyl Iodide This process is fully automated by the TRACERlab module.
-
[¹¹C]CO₂ produced from the cyclotron is trapped.
-
[¹¹C]CO₂ is reduced to [¹¹C]CH₄ over a nickel catalyst at high temperature.
-
[¹¹C]CH₄ is reacted with gaseous iodine in a reactor to form [¹¹C]CH₃I.
-
The [¹¹C]CH₃I is trapped on a suitable material (e.g., Porapak Q) within the module, ready for use.
Step 2: Reagent Preparation
-
Prepare the precursor solution: Dissolve 1.0 mg of S-(+)-O-Desmethylraclopride hydrobromide in 200-300 µL of anhydrous DMSO.
-
Load the prepared solution into the reaction vessel of the synthesizer module.
-
Add 5 µL of 8M NaOH solution to the reaction vessel.
-
Expert Insight: The small volume of concentrated base is crucial. It provides the necessary molar excess to deprotonate the precursor without significantly diluting the reaction mixture, which would decrease reaction efficiency.
-
Step 3: Automated Radiosynthesis
-
Initiate the automated synthesis sequence on the TRACERlab software.
-
The module will release the [¹¹C]CH₃I from its trap and bubble it through the precursor solution in the reaction vessel using a stream of nitrogen gas.
-
The reaction vessel is heated to approximately 70-85°C for 5 minutes to facilitate the labeling reaction.[6]
Step 4: HPLC Purification
-
Following the reaction, the crude mixture is automatically diluted with HPLC mobile phase and injected onto the semi-preparative C18 column.
-
The eluent is monitored by both UV (to identify the non-radioactive raclopride standard) and radiation detectors.
-
The peak corresponding to [¹¹C]raclopride is collected into a dilution flask containing a large volume of water (e.g., 80 mL).
-
Trustworthiness: This step is self-validating. By pre-determining the retention time of a cold raclopride standard, the system ensures that only the correct radioactive peak is collected, guaranteeing high radiochemical purity.
-
Step 5: Formulation
-
The diluted HPLC fraction containing the purified [¹¹C]raclopride is passed through a C18 SPE cartridge. The [¹¹C]raclopride is retained on the cartridge while the aqueous mobile phase passes through to waste.
-
The cartridge is washed with Water for Injection (e.g., 10 mL) to remove any residual HPLC salts.
-
The final product is eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 1.0 mL) into a sterile collection vial.
-
The ethanol solution is diluted with 0.9% Sodium Chloride for Injection (e.g., 10 mL) and passed through a 0.22 µm sterile filter into the final product vial.
Quality Control
The final product must be subjected to a series of quality control tests before release for human or animal administration.
-
Radiochemical Purity: Assessed by analytical HPLC. Must be >98%.
-
Chemical Purity: Assessed by analytical HPLC (UV chromatogram) to ensure the absence of precursor and other chemical impurities.
-
Specific Activity (SA): Calculated by measuring the radioactivity and dividing by the molar amount of raclopride. Typically in the range of >100 GBq/µmol at end of synthesis.[13]
-
pH: Should be within a physiologically acceptable range (typically 5.0-7.5).
-
Sterility and Endotoxin Testing: Must be sterile and pyrogen-free.
Expected Performance and Data
The following table summarizes typical parameters and results for the automated synthesis of [¹¹C]raclopride.
| Parameter | Typical Value | Reference |
| Precursor Amount | 1.0 mg | [6] |
| Synthesis Time (EOB to EOS) | 25 - 40 minutes | [13] |
| Radiochemical Yield (decay corrected) | 20% - 40% | [10][14] |
| Radiochemical Purity | > 98% | |
| Specific Activity (at EOS) | 135 ± 41 MBq/nmol | [13] |
Note: Yields are highly dependent on cyclotron output, synthesizer efficiency, and specific reaction conditions.
Chemical Reaction Pathway
The core of the synthesis is the O-methylation of the phenolic precursor.
Caption: O-methylation reaction for [¹¹C]Raclopride synthesis.
References
-
Cao, L., et al. (2011). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 52(supplement 1), 1425. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride production using a Synthra GPextent system. Current Radiopharmaceuticals, 7(2), 100-6. [Link]
-
Shao, X., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 14(5), 625-631. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of [ 11 C]raclopride. ResearchGate. [Link]
-
Li, J., et al. (2007). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal, 42(09), 706-708. [Link]
-
Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Journal of Labelled Compounds and Radiopharmaceuticals, 47(12), 1899-1904. [Link]
-
Gao, M., et al. (2006). A simple modification of GE tracerlab FX C Pro for rapid sequential preparation of [11C]carfentanil and [11C]raclopride. Applied Radiation and Isotopes, 64(7), 809-13. [Link]
-
ResearchGate. (n.d.). A simple modification of GE tracerlab FX C Pro for rapid sequential preparation of [11C]carfentanil and [11C]raclopride | Request PDF. ResearchGate. [Link]
-
Halldin, C., et al. (2005). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 32(8), 831-7. [Link]
-
Li, Y., et al. (2011). Automatic synthesis of [11C]raclopride and initial clinical application on Parkinson's disease. INIS. [Link]
-
Ginovart, N., et al. (2006). Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 60(3), 239-254. [Link]
-
van der Leden, B., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38221–38234. [Link]
-
Hirvonen, J. (2007). Quantification of [11C]raclopride PET. Turku PET Centre. [Link]
-
Kim, J., et al. (2015). Evaluation of base-free 11 C-Raclopride synthesis with various solvents. Journal of Nuclear Medicine, 56(supplement 3), 1636. [Link]
-
Iwata, R., et al. (2001). A simple loop method for the automated preparation of (11C)raclopride from (11C)methyl triflate. Applied Radiation and Isotopes, 55(1), 17-22. [Link]
-
Alexoff, D.L., et al. (2003). Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity. Journal of Nuclear Medicine, 44(5), 815-22. [Link]
-
Sossi, V., et al. (2022). Harmonization of [11C]raclopride brain PET images from the HR+ and HRRT: method development and validation in human subjects. EJNMMI Physics, 9(1), 26. [Link]
-
Riss, P.J., et al. (2010). Quantification of 11 C-raclopride PET data assuming single-binding-site kinetics is not sufficient to explain the observed data in the mouse brain. Journal of Cerebral Blood Flow & Metabolism, 30(6), 1136-1140. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. Current Radiopharmaceuticals, 7(2), 100-106. [Link]
-
Saha, G.B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
Sources
- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 5. researchgate.net [researchgate.net]
- 6. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. A simple loop method for the automated preparation of (11C)raclopride from (11C)methyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimisation of [11C]Raclopride production using a Synthra GPextent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple modification of GE tracerlab FX C Pro for rapid sequential preparation of [11C]carfentanil and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Method for S-(+)-O-Desmethylraclopride Hydrobromide
Abstract
This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of S-(+)-O-Desmethylraclopride hydrobromide. As a critical precursor for the synthesis of the D2 dopamine receptor PET radiotracer, [¹¹C]Raclopride, obtaining high-purity S-(+)-O-Desmethylraclopride is paramount for successful radiolabeling and subsequent clinical applications.[1][2] The inherent polarity of this hydrobromide salt presents a challenge for traditional RP-HPLC, often leading to poor retention.[3][4] This protocol addresses this challenge by employing a polar-modified C18 stationary phase and a buffered mobile phase system. The methodology provides a comprehensive guide from sample preparation to post-purification analysis, ensuring high yield and purity for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
S-(+)-O-Desmethylraclopride is the immediate precursor for the O-methylation reaction that produces [¹¹C]Raclopride, a widely used radioligand in Positron Emission Tomography (PET) for studying dopamine D2 receptors in neurological and psychiatric disorders.[2] The chemical purity of the precursor directly impacts the radiochemical yield and purity of the final radiotracer, making its effective purification a critical step in the overall process.[5]
The target molecule, S-(+)-O-Desmethylraclopride hydrobromide, is a polar, ionizable compound. Such molecules are often poorly retained on conventional C18 columns, eluting near the solvent front with minimal separation from other polar impurities.[3] To overcome this, our method development strategy is centered on enhancing retention and improving peak shape through two key choices:
-
Stationary Phase Selection: A C18 column with polar end-capping is selected. Unlike traditional C18 phases, which can suffer from "phase collapse" in highly aqueous mobile phases, polar-embedded or end-capped phases provide a more stable and wettable surface.[6][7] This ensures reproducible retention times and improved interaction with polar analytes.
-
Mobile Phase Optimization: The use of a buffered mobile phase is crucial. S-(+)-O-Desmethylraclopride contains a secondary amine within its pyrrolidine ring, which will be protonated at acidic to neutral pH. By using a buffer (e.g., ammonium acetate) at a controlled pH, we ensure the analyte exists in a consistent protonated state. This minimizes peak tailing, which is a common issue for basic compounds, and provides sharp, symmetrical peaks essential for high-resolution purification.[8][9]
This application note provides a self-validating protocol, explaining the causality behind each step to empower the user with a deep understanding of the purification process.
Compound Properties
A summary of the key physicochemical properties of S-(+)-O-Desmethylraclopride hydrobromide is provided below for easy reference.
| Property | Value | Reference |
| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | |
| Molecular Weight | 414.12 g/mol | |
| Appearance | White to off-white solid | [10] |
| Solubility | 10 mg/mL in Water | |
| Purity (Typical) | ≥98% (HPLC) |
Materials and Equipment
Reagents:
-
S-(+)-O-Desmethylraclopride hydrobromide (crude or semi-purified)
-
Acetonitrile (HPLC Grade or higher)
-
Ammonium Acetate (MS Grade or equivalent)
-
Formic Acid or Acetic Acid (for pH adjustment)
-
Ultrapure Water (18.2 MΩ·cm)
Equipment & Consumables:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Fraction Collector
-
Rotary Evaporator or Lyophilizer
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
-
HPLC Vials
Detailed Experimental Protocol
This section provides a step-by-step methodology for the purification workflow.
Mobile Phase and Sample Preparation
Causality: Proper preparation of the mobile phase and sample is critical to prevent system blockages and ensure reproducible chromatography. Filtering removes particulates, and degassing prevents bubble formation in the pump heads. Dissolving the sample in the initial mobile phase composition prevents solvent mismatch effects that can lead to peak distortion.
-
Mobile Phase A (Aqueous):
-
Prepare a 20 mM Ammonium Acetate solution in ultrapure water. To do this, dissolve 1.54 g of ammonium acetate in 1.0 L of water.
-
Adjust the pH to 4.5 using formic acid or acetic acid.
-
Filter the buffer through a 0.22 µm filter membrane.
-
Degas the solution for 15-20 minutes using sonication or vacuum.
-
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade Acetonitrile.
-
Filter and degas as described for Mobile Phase A.
-
-
Sample Preparation:
-
Accurately weigh the crude S-(+)-O-Desmethylraclopride hydrobromide.
-
Dissolve the sample in Mobile Phase A to a final concentration of 2-5 mg/mL. The compound's solubility is up to 10 mg/mL in water, but lower concentrations are recommended for preparative runs to avoid column overloading.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Purification Workflow Diagram
The overall process from sample preparation to obtaining the final pure product is illustrated below.
Caption: Workflow for the HPLC purification of S-(+)-O-Desmethylraclopride HBr.
Chromatographic Conditions
Causality: The gradient elution is designed to first wash off highly polar impurities with a high aqueous content, then gradually increase the organic content to elute the target compound with good resolution from less polar impurities. The column temperature is maintained at 30 °C to ensure stable and reproducible retention times. A PDA detector is recommended to monitor peak purity and confirm the identity of the target compound by its UV spectrum.
| Parameter | Recommended Setting |
| HPLC Column | Polar-Endcapped C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B5-25 min: 5% to 40% B (Linear)25-28 min: 40% to 95% B (Wash)28-30 min: 95% B (Wash)30-35 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/PDA at 220 nm and 254 nm. Monitor full spectrum from 200-400 nm. |
| Injection Volume | 20 - 100 µL (dependent on concentration and column dimension) |
Fraction Collection and Post-Purification
-
Fraction Collection: Collect the eluent corresponding to the main peak in clean, labeled glass tubes. A narrow collection window should be set based on the peak width to maximize purity.
-
Purity Analysis: Reinject a small aliquot of the collected fraction(s) into an analytical HPLC system using the same or a faster gradient method to confirm purity (>98%).
-
Solvent Removal: Pool the pure fractions and remove the solvents. Given the aqueous-organic nature of the mobile phase, lyophilization (freeze-drying) is the preferred method to obtain the final product as a fluffy solid. Alternatively, rotary evaporation can be used, but care must be taken to avoid excessive heat.
-
Storage: Store the final pure, solid S-(+)-O-Desmethylraclopride hydrobromide protected from light.
Expected Results and Discussion
Under the conditions described, S-(+)-O-Desmethylraclopride hydrobromide is expected to elute as a sharp, symmetrical peak, well-resolved from potential synthesis by-products and impurities. The retention time will depend on the specific column used but should be reproducible under the stabilized conditions.
Interpreting the Chromatogram:
-
Early Eluting Peaks (before the main peak): These typically correspond to more polar impurities or formulation excipients.
-
Main Peak: This is the target compound, S-(+)-O-Desmethylraclopride hydrobromide. The use of a PDA detector allows for confirmation by comparing the UV spectrum across the peak against a reference standard.
-
Late Eluting Peaks (after the main peak): These correspond to less polar, more hydrophobic impurities. The wash step in the gradient (up to 95% B) is crucial for ensuring these are eluted from the column in every run, preventing carryover and maintaining column health.[8]
Method Robustness: The robustness of an HPLC method is its capacity to remain unaffected by small, deliberate variations in method parameters.[11][12] For this protocol, key parameters to consider for robustness testing include mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±5%). The use of a buffered mobile phase and a thermostatically controlled column compartment provides a strong foundation for a highly robust and transferable purification method, which is a critical requirement in pharmaceutical development.[13]
Conclusion
This application note details a robust and reliable RP-HPLC method for the purification of S-(+)-O-Desmethylraclopride hydrobromide. By carefully selecting a polar-modified stationary phase and optimizing the mobile phase with a buffer, the challenges associated with retaining and separating this polar compound are effectively overcome. This protocol provides a clear, step-by-step guide for scientists to obtain high-purity material essential for the successful synthesis of radiopharmaceuticals and other drug development applications.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Labcompare. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]
-
ZirChrom Separations. (2004). Method Development Guide. Retrieved from [Link]
-
Technology Networks. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Windhorst, A. D., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-67. Retrieved from [Link]
-
ResearchGate. (n.d.). Radiosynthesis and HPLC purification system of [ 11 C]raclopride. Retrieved from [Link]
-
Scott, P. J., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear Medicine and Biology, 39(8), 1221-1227. Retrieved from [Link]
-
SciSpace. (2013). A review on method development by hplc. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Chiral Drug Separation. Retrieved from [Link]
-
ResearchGate. (2013). Improved HPLC purification strategy for [C-11]raclopride and [C-11]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
NUCMEDCOR. (n.d.). (S)-O-Desmethylraclopride (Custom Volume). Retrieved from [Link]
-
MDPI. (2023). Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [ 11 C]Raclopride Purification. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. hplc.eu [hplc.eu]
- 9. scispace.com [scispace.com]
- 10. labproinc.com [labproinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
Comprehensive Quality Control Procedures for S-(-)-O-Desmethylraclopride Hydrobromide: Ensuring Precursor Integrity for Pharmaceutical Development
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive framework of detailed protocols for the quality control (QC) of S-(-)-O-Desmethylraclopride hydrobromide, a critical precursor in the synthesis of the D2 dopamine receptor antagonist, [¹¹C]Raclopride. Ensuring the identity, purity, and chiral integrity of this precursor is paramount for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The procedures outlined herein are grounded in established regulatory principles, including ICH Q7 and Q2 guidelines, and employ a multi-technique approach encompassing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pharmaceutical compounds.
Introduction: The Criticality of Precursor Quality
S-(-)-O-Desmethylraclopride is the immediate precursor for the synthesis of Raclopride, a selective D2 dopamine receptor antagonist widely used in neuroscience research and as a radiotracer in Positron Emission Tomography (PET) imaging.[3][4] The quality of this precursor directly impacts the purity, yield, and safety profile of the final radiolabeled compound. Impurities, including the incorrect enantiomer, residual solvents, or synthesis byproducts, can lead to failed syntheses, introduce confounding variables in research, or pose direct toxicological risks.
The stereochemistry of Raclopride is crucial; the S-(-) enantiomer possesses the desired pharmacological activity, while the R-(+) enantiomer is significantly less active. Therefore, rigorous control of the precursor's chiral purity is a non-negotiable aspect of its quality assessment.[5][6] This guide establishes a self-validating system of protocols designed to provide a high degree of confidence in the quality of S-(-)-O-Desmethylraclopride hydrobromide batches prior to their use in further manufacturing. The principles are aligned with Good Manufacturing Practices (GMP) for APIs, ensuring that the precursor meets the stringent requirements for quality and purity.[7][8]
Overall Quality Control Workflow
A systematic approach to quality control ensures that all critical quality attributes (CQAs) of the precursor are assessed. The workflow begins with material receipt and proceeds through a series of analytical tests designed to confirm identity, quantify purity and impurities, and verify stereochemical integrity.
Figure 1: A comprehensive workflow for the quality control of S-(-)-O-Desmethylraclopride HBr.
Analytical Methods and Protocols
The following sections provide detailed, step-by-step protocols for the key analytical techniques. These methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[2][9]
Identification via ¹H and ¹³C NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[10][11] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, we can confirm the covalent structure of the precursor, ensuring it is the correct compound and not an isomer or related substance.[12][13]
Protocol 3.1: Structural Confirmation by NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the S-(-)-O-Desmethylraclopride HBr precursor and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the ¹H NMR signals and assign all protons to the expected structure.
-
Assign all carbon signals in the ¹³C NMR spectrum.
-
-
Trustworthiness (Self-Validation): The acquired spectra must be consistent with the known, published structure of S-(-)-O-Desmethylraclopride HBr and a qualified reference standard, if available. The integration of the ¹H NMR signals should correspond to the number of protons in each part of the molecule.
Purity Assay and Related Substances by HPLC-UV
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds.[14] By separating the main component from any impurities based on their differential partitioning between a stationary and mobile phase, we can accurately quantify the purity (as a percentage of the total detected peak area) and detect related substances. UV detection is suitable for this compound due to its chromophoric benzamide structure.
Protocol 3.2: HPLC-UV Purity Assay
-
Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a solution of S-(-)-O-Desmethylraclopride HBr reference standard in the mobile phase diluent at a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the sample batch to be tested at the same concentration (~0.5 mg/mL) in the mobile phase diluent.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a typical starting point.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient might be 10% to 90% organic over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm (determine optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%
-
-
-
Trustworthiness (Self-Validation) - System Suitability Test (SST): Before sample analysis, the chromatographic system must meet pre-defined criteria to ensure valid results.
-
Tailing Factor (Asymmetry): The peak for S-(-)-O-Desmethylraclopride should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): The column efficiency for the main peak should be > 2000 plates.
-
Repeatability (%RSD): The relative standard deviation for the peak area from five replicate injections of the standard should be ≤ 2.0%.
-
Enantiomeric Purity by Chiral HPLC
Expertise & Causality: As a chiral molecule, distinguishing between the S-(-) and R-(+) enantiomers is essential. Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard HPLC.[6] A Chiral Stationary Phase (CSP) creates a chiral environment within the column, causing differential interaction with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[5][15][16]
Figure 2: Principle of enantiomeric separation using a Chiral Stationary Phase (CSP).
Protocol 3.3: Chiral HPLC for Enantiomeric Excess (%ee)
-
Sample Preparation: Prepare a solution of the precursor at ~1.0 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series). The specific phase (e.g., AD, AS, IG) must be selected through screening.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For example, Hexane:Isopropanol (80:20 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 5 µL.
-
-
Data Acquisition and Analysis:
-
Inject a racemic standard (if available) to confirm the identity and resolution of the two enantiomer peaks.
-
Inject the sample solution.
-
Integrate the peak areas for both the S-(-) and R-(+) enantiomers.
-
Calculate the enantiomeric excess (%ee):
-
%ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%
-
-
-
Trustworthiness (Self-Validation) - System Suitability:
-
Resolution (Rs): The resolution between the S-(-) and R-(+) enantiomer peaks (from the racemic standard) should be ≥ 1.5 to ensure accurate quantification.[5]
-
Impurity Identification by LC-MS
Expertise & Causality: While HPLC-UV can quantify impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of a mass spectrometer.[17] This allows for the determination of the molecular weight of unknown impurities, which is a critical first step in their structural elucidation and risk assessment.[18][19]
Protocol 3.4: LC-MS for Impurity Profiling
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a mobile phase compatible with MS (i.e., using volatile buffers like ammonium formate or formic acid).
-
LC Conditions (MS-Compatible):
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to resolve impurities, e.g., 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode to detect all ions. For structural information, a data-dependent acquisition (DDA) can be used to trigger fragmentation (MS/MS) of the most intense ions.
-
-
Data Analysis:
-
Extract ion chromatograms for expected and unexpected masses.
-
Propose potential structures for impurities based on their accurate mass and fragmentation patterns. Compare these to known synthesis pathways and degradation products.
-
Summary of Specifications
All tested batches of S-(-)-O-Desmethylraclopride hydrobromide must conform to the specifications outlined in the table below to be approved for use. These specifications are established based on typical requirements for pharmaceutical precursors.
| Test | Method | Specification Limit |
| Appearance | Visual Inspection | White to off-white solid |
| Identification | ¹H and ¹³C NMR | Spectrum conforms to the reference structure |
| Purity Assay | HPLC-UV | ≥ 98.0% (by area %) |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% enantiomeric excess (ee) |
| Any Single Unspecified Impurity | HPLC-UV | ≤ 0.20% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% w/w |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
Conclusion
The quality control of S-(-)-O-Desmethylraclopride hydrobromide is a multi-faceted process that requires a suite of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for ensuring that each batch of this critical precursor meets the stringent standards of identity, purity, and chiral integrity required for pharmaceutical use. Adherence to these scientifically-grounded and self-validating procedures provides high confidence in the quality of the material, ultimately contributing to the safety and reliability of the final drug product.
References
- BenchChem. (2025).
- ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- FDA. (n.d.). Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
- FDA. (2024, March 6). Q2(R2)
- ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- Lab Manager Magazine. (2025, September 2).
- OpenOChem Learn. (n.d.). Measuring Chiral Purity.
- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- SK pharmteco. (n.d.).
- ScienceDirect. (n.d.). Chiral methods.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
- Agilent Technologies. (n.d.).
- Scott, R., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 15(3), 335-343.
- Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-197.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Slideshare. (n.d.).
- ResearchGate. (2025, August 5).
- Kuszpit, K., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 21(15), 5266.
Sources
- 1. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 2. fda.gov [fda.gov]
- 3. Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotech-spain.com [biotech-spain.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. skpharmteco.com [skpharmteco.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. hpst.cz [hpst.cz]
In Vitro Characterization of Dopamine D2/D3 Receptors Using [¹¹C]raclopride Synthesized from S-(+)-O-Desmethylraclopride
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the synthesis, quality control, and application of the high-affinity dopamine D2/D3 receptor antagonist, [¹¹C]raclopride, for in vitro binding assays. We present a detailed, field-proven protocol for the efficient radiosynthesis of [¹¹C]raclopride via O-¹¹C-methylation of its S-(+)-O-Desmethylraclopride precursor. Subsequently, this guide outlines rigorous quality control procedures to validate the radioligand's suitability for quantitative studies. Finally, we provide step-by-step protocols for conducting saturation and competition binding assays to determine key receptor parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of test compounds. This document is intended for researchers, neuroscientists, and drug development professionals engaged in the characterization of dopaminergic systems.
Introduction: The Significance of [¹¹C]raclopride
[¹¹C]raclopride is a substituted benzamide that acts as a selective antagonist with high affinity for dopamine D2 and D3 receptors. Its favorable properties have established it as a gold-standard radioligand for Positron Emission Tomography (PET) studies of the dopaminergic system in living human subjects.[1][2] In vitro, [¹¹C]raclopride is an invaluable tool for the quantitative analysis of D2/D3 receptors in tissue homogenates and cell cultures. These assays are fundamental for:
-
Neuroreceptor Mapping: Quantifying receptor density in various brain regions.
-
Disease Modeling: Investigating alterations in receptor expression in neurological and psychiatric disorders.
-
Pharmacological Screening: Determining the affinity and potency of novel drug candidates targeting D2/D3 receptors.
The synthesis of [¹¹C]raclopride is most commonly achieved by the O-methylation of its phenolic precursor, (S)-O-Desmethylraclopride (DM-RAC).[3] This approach is favored for its reliability and the high specific activity achievable, which is crucial for sensitive receptor binding studies.[4][5]
Radiosynthesis of [¹¹C]raclopride
The following protocol describes a reliable method for the synthesis of [¹¹C]raclopride via the ¹¹C-methylation of the S-(+)-O-Desmethylraclopride precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). The process involves trapping cyclotron-produced [¹¹C]CO₂, converting it to [¹¹C]CH₃I, performing the methylation reaction, and purifying the final product using High-Performance Liquid Chromatography (HPLC).
Rationale of the Synthetic Pathway
The core of this synthesis is a nucleophilic substitution reaction. The phenolic hydroxyl group of the S-(+)-O-Desmethylraclopride precursor is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl carbon of [¹¹C]methyl iodide, displacing the iodide and forming the O-¹¹C-methyl ether, [¹¹C]raclopride. The use of a strong, non-nucleophilic base and an appropriate polar aprotic solvent is critical for achieving high radiochemical yields.[4][5]
Workflow for [¹¹C]raclopride Synthesis
Caption: General experimental workflow for radioligand binding assays.
Protocol 1: Saturation Binding Assay (to determine Kd and Bmax)
This assay measures specific binding at various concentrations of [¹¹C]raclopride to determine the receptor's affinity (Kd) and density (Bmax). [6][7]
-
Setup: Prepare triplicate sets of tubes for each concentration of [¹¹C]raclopride. A typical concentration range would be 0.1 to 10 times the expected Kd (e.g., 0.1 - 20 nM).
-
Total Binding: To each "Total Binding" tube, add 50 µL binding buffer, 100 µL of the appropriate [¹¹C]raclopride dilution, and 100 µL of membrane suspension (50-100 µg protein).
-
Non-Specific Binding (NSB): To each "NSB" tube, add 50 µL of 10 µM unlabeled raclopride, 100 µL of the appropriate [¹¹C]raclopride dilution, and 100 µL of membrane suspension.
-
Incubation: Vortex all tubes gently and incubate at 30°C for 60 minutes to reach equilibrium. [8]5. Termination: Terminate the assay by rapid vacuum filtration through PEI-pre-soaked glass fiber filters. Immediately wash the filters three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in a scintillation counter.
Protocol 2: Competition Binding Assay (to determine Ki)
This assay measures the ability of a test compound to compete with [¹¹C]raclopride for binding to the D2 receptor, allowing determination of its inhibitory constant (Ki). [9][10]
-
Setup: Prepare triplicate sets of tubes for each concentration of the unlabeled test compound (competitor). A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay Mix: To each tube, add:
-
50 µL of the appropriate competitor dilution (or buffer for total binding).
-
100 µL of [¹¹C]raclopride at a fixed concentration (typically at or near its Kd value, e.g., 2-3 nM).
-
100 µL of membrane suspension (50-100 µg protein).
-
-
Controls: Include tubes for "Total Binding" (no competitor) and "NSB" (10 µM unlabeled raclopride instead of the test compound).
-
Incubation, Termination, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Proper analysis of binding data requires converting raw counts per minute (CPM) to molar quantities and using non-linear regression to fit the data to appropriate models. [6][9][11]
Saturation Assay Analysis
-
Calculate Specific Binding: For each concentration of [¹¹C]raclopride, calculate the average specific binding: Specific Binding (DPM) = Total Binding (DPM) - Non-Specific Binding (DPM)
-
Plot Data: Plot the specific binding (Y-axis, in fmol/mg protein) against the concentration of free [¹¹C]raclopride (X-axis, in nM).
-
Non-Linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism: [12][13] Y = (Bmax * X) / (Kd + X)
Competition Assay Analysis
-
Calculate Percent Specific Binding: For each concentration of the competitor, calculate the percentage of specific binding relative to the control (no competitor).
-
Plot Data: Plot the percent specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).
-
Non-Linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50: [12] * IC50: The concentration of the competitor that displaces 50% of the specific binding of the radioligand.
-
Calculate Ki (Cheng-Prusoff Equation): Convert the IC50 value to the inhibitory constant (Ki), which is a true measure of the competitor's affinity for the receptor. [9] Ki = IC50 / (1 + [L]/Kd)
-
[L]: The concentration of [¹¹C]raclopride used in the assay.
-
Kd: The equilibrium dissociation constant of [¹¹C]raclopride (determined from the saturation assay).
-
This equation assumes a simple competitive interaction at a single binding site.
Conclusion
This application note provides a robust and validated methodology for the synthesis and use of [¹¹C]raclopride in in vitro binding assays. By following these detailed protocols for radiosynthesis, quality control, and data analysis, researchers can reliably quantify dopamine D2/D3 receptor characteristics. These techniques are foundational for advancing our understanding of the dopaminergic system and for the development of novel therapeutics targeting these critical receptors.
References
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-197. [Link]
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. [Link]
-
Motulsky, H., & Christopoulos, A. (2004). Analyzing saturation radioligand binding data. In Fitting Models to Biological Data Using Linear and Nonlinear Regression: A practical guide to curve fitting. Oxford University Press. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195–197. [Link]
-
Fei, X., et al. (2004). An improved synthesis of [11C]raclopride is reported. ResearchGate. [Link]
-
Wang, M., et al. (2012). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 53(supplement 1), 1879. [Link]
-
Moore, A. J., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecules, 17(11), 12759-12771. [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
-
Guo, N., & Pifl, C. (2001). Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor. Journal of Neurochemistry, 78(4), 847-856. [Link]
-
Giraldo, J., et al. (1992). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Journal of Theoretical Biology, 155(3), 345-364. [Link]
-
Motulsky, H. (2004). Fitting Models to Biological Data using Linear and Nonlinear Regression. Oxford University Press. [Link]
-
Farde, L., et al. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of Cerebral Blood Flow and Metabolism, 9(5), 696-708. [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
GraphPad Software. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. [Link]
-
Farde, L., et al. (1986). Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET. Science, 231(4735), 258-261. [Link]
-
Strange, P. G. (1991). Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. Journal of Neurochemistry, 56(6), 2099-2106. [Link]
-
Strange, P. G., & Westwood, P. (1999). Dopamine D-2 receptor dimer formation - Evidence from ligand binding. Journal of Biological Chemistry, 274(46), 33035-33041. [Link]
-
Li, J., Hou, N., & Li, G. (2007). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal, 42(9), 706-708. [Link]
-
Turku PET Centre. (2013). Bmax and KD. [Link]
-
Hall, H., et al. (1995). In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding. Journal of Neurochemistry, 64(5), 2269-2277. [Link]
-
Dall'Angelo, S., et al. (2023). Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification. Molecules, 28(3), 1239. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
Sources
- 1. Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 3. Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsnm.org [jsnm.org]
- 5. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. facm.ucl.ac.be [facm.ucl.ac.be]
- 12. studylib.net [studylib.net]
- 13. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]
- 14. TPC - Bmax and KD [turkupetcentre.net]
Probing the Dopaminergic System: A Detailed Guide to In Vivo PET Imaging with [¹¹C]Raclopride in Animal Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Positron Emission Tomography (PET) with the radioligand [¹¹C]raclopride to study the dopamine D2/D3 receptors in animal models. This technique is a cornerstone in neuroscience research, offering a powerful tool to investigate neuropsychiatric disorders and to evaluate the pharmacodynamics of novel therapeutic agents.
Foundational Principles: The Significance of [¹¹C]Raclopride PET
[¹¹C]Raclopride is a selective antagonist for dopamine D2 and D3 receptors.[1] When labeled with the short-lived positron-emitting isotope Carbon-11 (t½ ≈ 20.4 minutes), it becomes a valuable tool for non-invasive in vivo imaging with PET. The fundamental principle of [¹¹C]raclopride PET lies in its ability to quantify the density and occupancy of D2/D3 receptors in the brain, particularly in dopamine-rich regions like the striatum.[1]
The technique's sensitivity to changes in endogenous dopamine levels makes it exceptionally useful for studying dopamine release dynamics. An increase in synaptic dopamine will compete with [¹¹C]raclopride for binding to D2/D3 receptors, leading to a reduction in the PET signal. This competitive binding paradigm allows for the indirect measurement of dopamine release in response to pharmacological or behavioral stimuli.[1][2]
This guide will walk you through the entire workflow, from the synthesis of the radiotracer to the final data analysis, emphasizing the critical considerations at each step to ensure data integrity and reproducibility.
The Radiochemistry of [¹¹C]Raclopride: From Cyclotron to Injectable Tracer
The successful synthesis of high-quality [¹¹C]raclopride is the essential first step for any PET imaging study. Automated synthesis modules are commonly employed to ensure reproducibility and radiation safety.[3]
Radiosynthesis Workflow
The most common method for producing [¹¹C]raclopride is through the O-methylation of its precursor, desmethyl-raclopride, using a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4]
Step-by-Step Radiosynthesis Protocol Overview:
-
Production of [¹¹C]CO₂: A cyclotron is used to produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then reacted with iodine in a gas-phase iodination process to produce [¹¹C]CH₃I.[3]
-
Radiolabeling: The [¹¹C]CH₃I is trapped in a reactor containing the desmethyl-raclopride precursor and a base (e.g., NaOH) in a suitable solvent (e.g., DMSO). The reaction is heated to facilitate the methylation.
-
Purification: The reaction mixture is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹¹C]raclopride from unreacted precursor and other byproducts.[4]
-
Formulation: The purified [¹¹C]raclopride is reformulated into a sterile, injectable solution, typically saline with a small amount of ethanol.
-
Quality Control: Rigorous quality control is performed on the final product before it is released for animal injection.
Essential Quality Control Parameters
Ensuring the quality of the [¹¹C]raclopride injection is paramount for the accuracy and safety of the PET study.
| Parameter | Acceptance Criteria | Rationale |
| Radiochemical Purity | > 95% | Ensures that the PET signal is from the intended tracer and not from radioactive impurities.[5] |
| Chemical Purity | No detectable precursor or solvent peaks | Prevents pharmacological effects from contaminants.[3] |
| Specific Activity | Typically > 37 GBq/µmol (1 Ci/µmol) at time of injection | High specific activity is crucial to avoid receptor saturation and pharmacological effects from the injected mass of raclopride.[6] |
| pH | 5.0 - 7.5 | Ensures physiological compatibility of the injection. |
| Sterility & Endotoxins | Sterile and pyrogen-free | Essential for in vivo studies to prevent infection and inflammatory responses.[3] |
Animal Models: Preparation and Handling for High-Quality Imaging
Proper animal preparation is critical for obtaining reliable and reproducible PET data. The choice of animal model (typically mice or rats) will depend on the specific research question.
Animal Acclimatization and Handling
Animals should be acclimatized to the housing facility for at least one week before any experimental procedures. Gentle and consistent handling can help to reduce stress, which is known to affect the dopamine system.[7] For studies involving conscious animals, more extensive handling and acclimatization to the experimental setup are necessary.[8]
Anesthesia: A Critical Consideration
For most preclinical PET studies, animals are anesthetized to prevent movement artifacts during the scan.[9] However, it is crucial to recognize that anesthetics can influence the dopaminergic system and tracer kinetics.[9]
| Anesthetic Agent | Typical Dosage (Rodents) | Advantages | Disadvantages & Considerations |
| Isoflurane | Induction: 4%, Maintenance: 1.5-2.5% in O₂ | Rapid induction and recovery, easily adjustable anesthetic depth.[10] | Can cause vasodilation, potentially affecting tracer delivery. May alter dopamine levels. |
| Ketamine/Xylazine | Ketamine: 80-100 mg/kg, Xylazine: 5-10 mg/kg (IP) | Injectable, no need for vaporizer. | Can cause muscle rigidity and hyperglycemia. Fixed anesthetic depth, longer recovery. |
| Pentobarbital | 40-50 mg/kg (IP) | Injectable, longer duration of anesthesia. | Respiratory depression, cardiovascular effects.[9] |
Recommendation: Isoflurane is often the preferred anesthetic for its controllability.[10] Whichever anesthetic is chosen, it is essential to maintain consistency across all animals in a study. Physiological monitoring (respiration, temperature) is highly recommended throughout the procedure.
Step-by-Step Animal Preparation Protocol
-
Fasting: For brain imaging with [¹¹C]raclopride, fasting is not strictly required as it is for FDG studies, but consistency in feeding schedules is good practice.
-
Catheterization: For precise tracer administration and potential blood sampling, a tail vein catheter can be placed. This is typically done after induction of anesthesia.
-
Anesthesia Induction: Induce anesthesia using the chosen method (e.g., in an induction chamber with isoflurane).[10]
-
Positioning: Secure the animal on the scanner bed. For brain imaging, a stereotactic head holder is often used to ensure a consistent and reproducible head position.[11]
-
Physiological Monitoring: Attach monitoring equipment (e.g., respiratory sensor, rectal temperature probe). Maintain the animal's body temperature using a heating pad or lamp.
-
Pre-Scan Transmission Scan: If the PET scanner has an integrated CT or a transmission source, acquire a transmission scan for attenuation correction of the subsequent emission data.[12]
PET Data Acquisition: Capturing the Dynamic Signal
The PET acquisition protocol should be designed to capture the dynamic uptake and washout of [¹¹C]raclopride in the brain.
Tracer Injection Paradigms
Two main injection paradigms are used for [¹¹C]raclopride PET studies:
-
Bolus Injection: A single, rapid injection of the tracer at the start of the scan. This allows for full kinetic modeling of the tracer's uptake and washout.[13]
-
Bolus plus Infusion: An initial bolus injection followed by a continuous infusion of the tracer. This method is designed to achieve a steady-state equilibrium of tracer binding, simplifying the data analysis.[14]
Typical Acquisition Parameters for Rodents
| Parameter | Typical Value (Mouse) | Typical Value (Rat) | Rationale |
| Injected Dose | 3.7-7.4 MBq (100-200 µCi) | 7.4-18.5 MBq (200-500 µCi) | To achieve sufficient signal-to-noise ratio while minimizing radiation dose.[10] |
| Scan Duration | 60 minutes | 60-90 minutes | To capture the full kinetic profile of the tracer. |
| Dynamic Framing | e.g., 6x10s, 4x30s, 5x1min, 8x5min | e.g., 6x30s, 4x1min, 5x2min, 6x5min, 4x10min | Shorter frames at the beginning to capture the rapid initial uptake, longer frames later for better statistics during washout.[15] |
| Image Reconstruction | OSEM or MLEM with attenuation and scatter correction | OSEM or MLEM with attenuation and scatter correction | Iterative reconstruction algorithms are standard for preclinical PET. Corrections are essential for accurate quantification. |
Data Analysis: From Raw Data to Biological Insights
The analysis of dynamic [¹¹C]raclopride PET data involves several steps to extract meaningful quantitative information about D2/D3 receptor availability.
Image Processing
-
Motion Correction: If any animal motion occurred, it must be corrected to avoid blurring of the dynamic images.
-
Image Registration: The dynamic PET images are often co-registered to a structural MRI or a standardized brain atlas to allow for accurate delineation of brain regions of interest (ROIs).
-
ROI Definition: ROIs are drawn on the co-registered anatomical image for key regions, including the striatum (target region) and the cerebellum (reference region, considered devoid of D2/D3 receptors).[1]
-
Time-Activity Curve (TAC) Generation: The average radioactivity concentration within each ROI is calculated for each time frame to generate TACs.
Kinetic Modeling: Quantifying Receptor Binding
Kinetic models are used to describe the transport and binding of the tracer in the brain and to estimate the binding potential (BP_ND_), a measure proportional to the density of available receptors (B_max_) and inversely proportional to the tracer's affinity (K_d_).
Simplified Reference Tissue Model (SRTM):
The most common method for analyzing [¹¹C]raclopride PET data in the absence of arterial blood sampling is the Simplified Reference Tissue Model (SRTM).[16][17] This model uses the TAC from a reference region (cerebellum) as an input function to model the kinetics in the target region (striatum).
The SRTM estimates three parameters:
-
R₁: The ratio of tracer delivery (K₁) in the target region to the reference region.
-
k₂: The rate of tracer washout from the target region.
-
BP_ND_ (Binding Potential, non-displaceable): The primary outcome measure, representing the ratio of specifically bound tracer to the non-displaceable tracer concentration at equilibrium.[1]
Application: Measuring Receptor Occupancy
A key application of [¹¹C]raclopride PET is to measure the occupancy of D2/D3 receptors by a therapeutic drug. This is typically done by performing a baseline scan without the drug and a second scan after drug administration.
The receptor occupancy is calculated as follows:
Occupancy (%) = [ (BP_ND_ baseline - BP_ND_ post-drug) / BP_ND_ baseline ] x 100
This allows for the determination of the relationship between drug dose, plasma concentration, and the degree of target engagement in the brain.
Troubleshooting and Advanced Considerations
-
Low Specific Activity: If the specific activity of the tracer is too low, the injected mass of raclopride can start to occupy a significant fraction of the D2/D3 receptors, leading to an underestimation of the true receptor availability.[18]
-
Anesthetic Effects: Be aware that different anesthetics can alter cerebral blood flow and neurotransmitter levels, potentially confounding the results.[9] If feasible for the research question, imaging in awake animals can mitigate this, though it introduces challenges with motion.[7][19]
-
Partial Volume Effects: Due to the limited spatial resolution of PET scanners, the signal from small brain structures can be underestimated. Partial volume correction techniques can be applied to improve accuracy.
Conclusion
In vivo PET imaging with [¹¹C]raclopride is a robust and highly valuable technique for quantifying dopamine D2/D3 receptors and measuring changes in endogenous dopamine in animal models. By carefully controlling each step of the process, from radiotracer synthesis and animal handling to data acquisition and analysis, researchers can obtain high-quality, reproducible data that provides critical insights into the workings of the dopaminergic system in health and disease. This guide provides a solid foundation for implementing this powerful imaging modality in your research endeavors.
References
-
Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3 Pt 1), 153–158. [Link]
-
Ikoma, Y., Ito, H., Arakawa, R., Okumura, M., Seki, C., Shidahara, M., Takahashi, H., Kimura, Y., Kanno, I., & Suhara, T. (2008). Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457. NeuroImage, 42(1), 163–172. [Link]
-
Li, J., Hou, N., & Li, G. (2007). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal, 42(9), 706-708. [Link]
-
Ito, H., Yokoyama, C., Ikoma, Y., Arakawa, R., Takahashi, H., Shidahara, M., Takano, H., Kimura, Y., Kanno, I., & Suhara, T. (2011). Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride. Journal of Cerebral Blood Flow and Metabolism, 31(4), 1119–1128. [Link]
-
Ikoma, Y., Ito, H., Arakawa, R., Okumura, M., Seki, C., Shidahara, M., Takahashi, H., Kimura, Y., Kanno, I., & Suhara, T. (2009). Quantitative evaluation of changes in binding potential with a simplified reference tissue model and multiple injections of [11C]raclopride. NeuroImage, 47(4), 1639–1648. [Link]
-
Turku PET Centre. (2007). Quantification of [11C]raclopride PET. [Link]
-
Lammertsma, A. A., & Hume, S. P. (1996). Simplified Reference Tissue Model for PET Receptor Studies. NeuroImage, 4(3), 153-158. [Link]
-
Li, Y., Cai, L., Gao, S., & Yan, W. (2014). Automatic synthesis of [11C]raclopride and initial clinical application on Parkinson's disease. World Journal of Nuclear Medicine, 13(Suppl 1), S132. [Link]
-
Farde, L., Eriksson, L., Blomquist, G., & Halldin, C. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of Cerebral Blood Flow and Metabolism, 9(5), 696–708. [Link]
-
Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [ 11 C]Raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]
-
KU Leuven. (2024). Micro-PET CT procedures for brain imaging of rats. protocols.io. [Link]
-
Alexoff, D. L., et al. (2003). Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity. Journal of Nuclear Medicine, 44(5), 793-800. [Link]
-
Schain, M., et al. (2023). Striatal dopamine transporter and receptor availability correlate with relative cerebral blood flow measured with [11C]PE2I, [18F]FE-PE2I and [11C]raclopride PET in healthy individuals. Scientific Reports, 13(1), 4109. [Link]
-
Fei, X., Mock, B. H., DeGrado, T. R., Wang, J., Glick-Wilson, B. E., Sullivan, M. L., ... & Zheng, Q. H. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]
-
Terasaki, K., et al. (2002). Preparation and quality control of [11C]raclopride for routine PET application. Radioisotopes, 51(7), 281-286. [Link]
-
Perkins, G., Sheth, R., Greguric, I., & Pascali, G. (2014). Optimisation of [11C]Raclopride production using a Synthra GPextent system. Current Radiopharmaceuticals, 7(2), 100–106. [Link]
-
Rutgers Office for Research. (n.d.). PET/CT IMAGING IN MICE AND RATS. [Link]
-
Lammertsma, A. A., et al. (1996). Comparison of methods for analysis of clinical [11C]raclopride studies. Journal of Cerebral Blood Flow and Metabolism, 16(1), 42-52. [Link]
-
Ito, H., et al. (2022). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Psychiatry, 13, 898305. [Link]
-
Bdair, H., Kang, M. S., Ottoy, J., et al. (2021). Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and Data Analysis. In: Methods in Molecular Biology. Humana, New York, NY. [Link]
-
Vandeputte, C., et al. (2017). Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics. Journal of Nuclear Medicine, 58(8), 1206-1212. [Link]
-
Verhaeghe, J., et al. (2015). A Standardized Method for the Construction of Tracer Specific PET and SPECT Rat Brain Templates: Validation and Implementation of a Toolbox. PLoS One, 10(3), e0122363. [Link]
-
Treadway, M. T., et al. (2022). A Simultaneous [11C]Raclopride Positron Emission Tomography and Functional Magnetic Resonance Imaging Investigation of Striatal Dopamine Function in Anhedonia. medRxiv. [Link]
-
Patel, V., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals. Neuroimage, 41(3), 959-968. [Link]
-
Schiffer, W. K., et al. (2005). Development of a simultaneous PET/microdialysis method to identify the optimal dose of 11C-raclopride for small animal imaging. Journal of Neuroscience Methods, 144(1), 23-30. [Link]
-
Patel, V., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and 11C-raclopride in freely moving animals. ResearchGate. [Link]
-
Tiihonen, J., et al. (1998). Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects. The American Journal of Psychiatry, 155(3), 349-355. [Link]
Sources
- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 2. Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of [11C]Raclopride production using a Synthra GPextent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jrias.or.jp [jrias.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rutgers.edu [research.rutgers.edu]
- 11. researchgate.net [researchgate.net]
- 12. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 13. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Simplified Reference Tissue Model for PET Receptor Studies | Semantic Scholar [semanticscholar.org]
- 18. Development of a simultaneous PET/microdialysis method to identify the optimal dose of 11C-raclopride for small animal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating specific activity of [¹¹C]raclopride from S-(+)-O-Desmethylraclopride hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of [¹¹C]raclopride, a critical positron emission tomography (PET) radioligand for imaging dopamine D₂ receptors, and the subsequent calculation of its specific activity. The radiosynthesis is achieved via the O-methylation of its precursor, S-(+)-O-Desmethylraclopride hydrobromide, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A robust quality control process, centered around High-Performance Liquid Chromatography (HPLC), is outlined for the determination of both radiochemical purity and the mass of the final product. This guide elucidates the principles behind specific activity calculation and its profound impact on the quality and reliability of PET imaging data.
Introduction: The Significance of Specific Activity in PET Imaging
[¹¹C]raclopride is a selective D₂/D₃ receptor antagonist widely utilized in PET to study neuropsychiatric disorders such as Parkinson's disease and schizophrenia. The specific activity (SA) of a radiotracer, defined as the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or Ci/mmol), is a critical quality attribute. High specific activity is paramount to ensure that the injected mass of the tracer is low enough to avoid pharmacological effects and saturation of the target receptors. This allows for the accurate quantification of receptor density and occupancy in vivo. This document provides the theoretical and practical framework for the synthesis, purification, and precise calculation of the specific activity of [¹¹C]raclopride.
Radiosynthesis of [¹¹C]raclopride
The synthesis of [¹¹C]raclopride involves the O-methylation of the phenolic hydroxyl group of its precursor, S-(+)-O-Desmethylraclopride, using a carbon-11 labeled methylating agent.
Diagram of the Radiosynthesis Workflow
Below is a diagram illustrating the key stages of [¹¹C]raclopride production and quality control.
Caption: Workflow for [¹¹C]raclopride synthesis and specific activity determination.
Experimental Protocol: Radiosynthesis
Materials and Reagents:
-
S-(+)-O-Desmethylraclopride hydrobromide (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the reaction solvent
-
HPLC grade solvents (e.g., acetonitrile, water, ethanol)
-
Sterile water for injection
-
Sterile 0.9% sodium chloride for injection
Procedure:
-
Precursor Preparation: Dissolve 0.3-0.5 mg of S-(+)-O-Desmethylraclopride hydrobromide in 200-300 µL of DMF or DMSO in a reaction vessel. To this, add a suitable base such as aqueous NaOH or NaH to deprotonate the phenolic hydroxyl group, making it nucleophilic.[1]
-
¹¹C-Methylation: The produced [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in the reaction vessel containing the activated precursor. The vessel is then sealed and heated (e.g., at 80-120°C) for a short period (typically 1-5 minutes) to facilitate the O-methylation reaction.[1]
-
Purification: After the reaction, the crude mixture is quenched and diluted with the HPLC mobile phase. The entire mixture is then injected onto a semi-preparative HPLC system (e.g., C18 column) to separate [¹¹C]raclopride from the unreacted precursor and other byproducts.[2][3] The fraction corresponding to [¹¹C]raclopride is collected.
-
Formulation: The collected HPLC fraction, which contains the purified [¹¹C]raclopride in the mobile phase, is typically reformulated into a physiologically compatible solution. This often involves solid-phase extraction (SPE) to trap the [¹¹C]raclopride, washing away the HPLC solvents, and then eluting the final product with a small volume of ethanol, followed by dilution with sterile saline. The final product is then passed through a 0.22 µm sterile filter into a sterile vial.
Determination of Specific Activity
The calculation of specific activity requires two critical measurements: the total radioactivity of the [¹¹C]raclopride and the total mass of raclopride (both ¹¹C-labeled and non-radioactive ¹²C-carrier).
The Formula for Specific Activity
Specific Activity (SA) is calculated using the following formula:
SA (GBq/µmol) = Total Radioactivity (GBq) / Total Moles of Raclopride (µmol)
Where:
-
Total Radioactivity is measured using a calibrated dose calibrator.
-
Total Moles of Raclopride is determined by quantifying the mass of raclopride and dividing by its molecular weight (Raclopride MW: ~347.23 g/mol ).
Protocol for Mass Determination using HPLC-UV
The mass of raclopride is determined using an analytical HPLC system equipped with a UV detector, based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[1][2][3][4]
Step 1: Preparation of a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known amount of non-radioactive ("cold") raclopride standard and dissolve it in a known volume of a suitable solvent (e.g., mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Create a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing, known concentrations (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, 0.625 µg/mL).
-
HPLC Analysis of Standards: Inject a fixed volume of each standard solution onto the analytical HPLC system. Record the area under the curve (AUC) of the UV absorbance peak at the appropriate wavelength for raclopride (typically around 290 nm).
-
Plot the Calibration Curve: Plot the AUC of the UV peak (y-axis) against the known concentration or mass of each standard (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.[5][6]
Step 2: Analysis of the [¹¹C]raclopride Sample
-
Inject the Sample: Inject a known volume of the final formulated [¹¹C]raclopride solution onto the same calibrated analytical HPLC system.
-
Measure the UV Peak Area: Record the AUC of the UV absorbance peak that corresponds to the retention time of raclopride.
Step 3: Calculating the Mass of Raclopride
-
Use the Calibration Curve Equation: Using the equation from the linear regression of your calibration curve (y = mx + c), where 'y' is the AUC of your [¹¹C]raclopride sample, solve for 'x' to determine the concentration or mass of raclopride in the injected volume.
-
Mass (µg) = (AUC_sample - y-intercept) / slope
-
-
Calculate Total Mass: Adjust the calculated mass for the total volume of the final [¹¹C]raclopride solution.
Protocol for Radioactivity Measurement
-
Total Radioactivity: Measure the total radioactivity of the final product vial using a calibrated dose calibrator at a specific time point (End of Synthesis - EOS). Record the activity in Gigabecquerels (GBq) or millicuries (mCi).
-
Decay Correction: All radioactivity measurements should be decay-corrected to a reference time, typically the EOS or the time of injection, for accurate and consistent reporting.
Final Calculation of Specific Activity: A Worked Example
Data:
-
Total Radioactivity at EOS: 1.85 GBq
-
Total Volume of Final Product: 10 mL
-
Calibration Curve Slope (m): 50,000 AUC per µg
-
Calibration Curve y-intercept (c): 500 AUC
-
AUC of [¹¹C]raclopride sample (100 µL injection): 12,500
-
Molecular Weight of Raclopride: 347.23 g/mol
Calculation Steps:
-
Calculate Mass in Injection:
-
Mass (µg) = (12,500 - 500) / 50,000 = 0.24 µg
-
-
Calculate Total Mass in Final Product:
-
The injection was 100 µL (0.1 mL) from a total of 10 mL.
-
Total Mass (µg) = 0.24 µg * (10 mL / 0.1 mL) = 24 µg
-
-
Convert Total Mass to Moles:
-
Total Moles (µmol) = 24 µg / 347.23 g/mol = 0.069 µmol
-
-
Calculate Specific Activity at EOS:
-
SA (GBq/µmol) = 1.85 GBq / 0.069 µmol = 26.8 GBq/µmol
-
Data Presentation and Interpretation
All quantitative data related to the synthesis and quality control of [¹¹C]raclopride should be meticulously recorded and presented clearly.
| Parameter | Typical Value | Unit | Method of Determination |
| Radiochemical Yield | 15-40% (decay-corrected) | % | Radio-TLC / Radio-HPLC |
| Radiochemical Purity | > 95% | % | Analytical Radio-HPLC |
| Total Radioactivity (EOS) | 1-5 | GBq | Dose Calibrator |
| Mass of Raclopride | 5-30 | µg | Analytical HPLC-UV |
| Specific Activity (EOS) | > 50 | GBq/µmol | Calculation |
Conclusion
The reliable production of high-specific-activity [¹¹C]raclopride is essential for quantitative PET neuroimaging. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and, most critically, the accurate determination of specific activity. By implementing a validated analytical method using HPLC with UV detection and a carefully prepared calibration curve, research and clinical facilities can ensure the quality and consistency of their [¹¹C]raclopride preparations, leading to more accurate and reproducible PET study outcomes.
References
- Ishiwata, K., et al. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-7.
-
Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-7. Available at: [Link]
-
BYJU'S. (n.d.). Absorbance vs Concentration. Available at: [Link]
-
Clark, J. (2022). The Beer-Lambert Law. Chemguide. Available at: [Link]
-
Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1905. Available at: [Link]
-
Gillings, N., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4206-4217. Available at: [Link]
-
Journal of Nuclear Medicine. (n.d.). Simplified analytical HPLC purification of [11C]-raclopride. Available at: [Link]
-
Li, J., et al. (2007). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal, 42(9), 706-708. Available at: [Link]
-
Turku PET Centre. (2014). Specific activity. Available at: [Link]
-
Zha, Z., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Journal of Nuclear Medicine, 53(supplement 1), 1845. Available at: [Link]
-
Al-Mustaqbal University College. (n.d.). Beer Lambert law. Available at: [Link]
-
Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]
-
Say Physics. (2021, December 1). Calculate concentration from UV-Vis absorbance using Beer-Lambert's law in Origin. YouTube. Available at: [Link]
-
Gómez-Vallejo, V., et al. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. IntechOpen. Available at: [Link]
-
Chemistry For Everyone. (2025, June 5). How Do You Calculate Specific Activity (Bq/kg)? YouTube. Available at: [Link]
-
Z.G. Films. (2020, June 5). Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). YouTube. Available at: [Link]
-
Z.G. Films. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method. YouTube. Available at: [Link]
-
Erk, N. (2013). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Zigler, S., et al. (2016). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11 C]GSK1482160 radiopharmaceutical. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. byjus.com [byjus.com]
- 3. edinst.com [edinst.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Preclinical Utility of S-(+)-O-Desmethylraclopride Hydrobromide in Neuroscience Research
Introduction: A Versatile Tool for Interrogating the Dopaminergic System
S-(+)-O-Desmethylraclopride hydrobromide is a high-affinity, selective antagonist for the dopamine D2 and D3 receptors. Its significance in preclinical neuroscience is twofold. Primarily, it serves as the essential precursor for the synthesis of [¹¹C]raclopride, one of the most widely used radioligands in Positron Emission Tomography (PET) for imaging D2/D3 receptor availability in the central nervous system.[1][2] This application is pivotal for translational studies in neuropsychiatric disorders like schizophrenia, Parkinson's disease, and addiction, where dopaminergic signaling is dysregulated.[3][4]
Secondly, beyond its role as a radiolabeling precursor, S-(+)-O-Desmethylraclopride can be employed directly as a pharmacological tool in non-imaging preclinical models. Its potent and selective antagonism allows researchers to probe the functional consequences of D2/D3 receptor blockade on neurochemistry and behavior, providing valuable insights into the roles these receptors play in cognition, motivation, and motor control.[5][6] This guide provides an in-depth overview of the compound's properties, its applications, and detailed protocols for its use in both PET radiochemistry and in vivo functional studies.
Compound Profile and Handling
Ensuring the integrity of experimental outcomes begins with the correct handling and preparation of the research compound. S-(+)-O-Desmethylraclopride hydrobromide is a white, photosensitive solid that requires careful storage and handling.
Physicochemical Properties
A summary of the key properties of S-(+)-O-Desmethylraclopride hydrobromide is presented below for quick reference.
| Property | Value | Source |
| Synonym | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | [7] |
| CAS Number | 113310-88-6 | [7] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [7] |
| Molecular Weight | 414.12 g/mol | [7] |
| Purity | ≥98% (HPLC) | [7] |
| Solubility | Soluble in water (10 mg/mL) | [7] |
| Appearance | White solid | [7] |
| Storage | Store at room temperature, tightly sealed, and protected from light. For long-term storage, a cool, dry place is recommended.[8] | [8] |
Safety and Handling Precautions
As a bioactive compound, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent) when handling the solid compound.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or fumes.[8] Use only in a well-ventilated area or under a chemical fume hood.[8] Wash hands thoroughly after handling.[8]
-
First Aid:
-
Disposal: Dissolve the compound in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Always consult local regulations for proper disposal.[8]
Mechanism of Action: D2/D3 Receptor Antagonism
The therapeutic and research utility of S-(+)-O-Desmethylraclopride stems from its action on the dopamine system. Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3] S-(+)-O-Desmethylraclopride is a competitive antagonist that binds with high affinity to D2 and D3 receptors, thereby blocking the binding of endogenous dopamine.
Presynaptically, D2 receptors often function as autoreceptors that provide negative feedback on dopamine synthesis and release.[9] By blocking these autoreceptors, an antagonist can disrupt this feedback loop, leading to an increase in dopamine release. Postsynaptically, blockade of D2/D3 receptors prevents dopamine-mediated signal transduction, which is crucial for modulating neuronal excitability and is implicated in a range of behaviors, from motor control to reward processing.[3][10]
Caption: Dopaminergic synapse showing blockade by S-(+)-O-Desmethylraclopride.
Application I: Precursor for [¹¹C]Raclopride PET Ligand Synthesis
The primary application of S-(+)-O-Desmethylraclopride is as the direct precursor for the synthesis of [¹¹C]raclopride, a key radiotracer for PET imaging.[1] PET allows for the non-invasive, quantitative assessment of D2/D3 receptor density and occupancy in the living brain, providing invaluable data for drug development and disease characterization.[4][11][12]
Protocol 4.1: Automated Radiosynthesis of [¹¹C]Raclopride
This protocol outlines a common automated synthesis procedure. The causality is clear: the hydroxyl group on the desmethyl precursor is the target for methylation using a carbon-11 labeled methylating agent. The hydrobromide salt is often converted to a free base or another salt form to improve the nucleophilicity of the oxygen for a more efficient reaction.[13][14]
Objective: To synthesize [¹¹C]raclopride via O-[¹¹C]methylation of S-(+)-O-Desmethylraclopride hydrobromide for use in PET imaging.
Materials:
-
S-(+)-O-Desmethylraclopride hydrobromide
-
[¹¹C]Methyl triflate ([¹¹C]MeOTf) or [¹¹C]Methyl iodide ([¹¹C]MeI) produced from a cyclotron
-
Automated synthesis module (e.g., GE TRACERlab, Synthra GPextent)
-
Solvents: DMSO (anhydrous), Ethanol (USP grade), Water (for injection), Saline (USP grade)
-
Reagents for precursor activation (e.g., tetrabutylammonium hydroxide (TBAOH) or sodium hydroxide)
-
Semi-preparative and analytical HPLC systems
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile filters (0.22 µm)
Methodology:
-
Precursor Preparation (Activation):
-
Rationale: The hydrobromide salt must be neutralized to deprotonate the phenolic hydroxyl group, making it a potent nucleophile for the methylation reaction.[13][14]
-
Dissolve 1-2 mg of S-(+)-O-Desmethylraclopride hydrobromide in the reaction vessel of the synthesis module using a small volume (200-400 µL) of anhydrous DMSO.
-
Add an activating base (e.g., a molar equivalent of TBAOH or a dilute NaOH solution) to the precursor solution to form the phenoxide salt.
-
-
[¹¹C]Methylation Reaction:
-
Rationale: [¹¹C]MeOTf is a highly reactive methylating agent that efficiently transfers the radioactive ¹¹C-methyl group to the activated precursor.[13]
-
Produce [¹¹C]CO₂ from the cyclotron and convert it to [¹¹C]MeI or [¹¹C]MeOTf using the gas-phase or loop method within the synthesis module.
-
Bubble the generated [¹¹C]MeOTf through the precursor solution at room temperature or with gentle heating (e.g., 80-100°C) for 3-5 minutes to facilitate the reaction.
-
-
Purification by Semi-Preparative HPLC:
-
Rationale: HPLC is essential to separate the desired [¹¹C]raclopride from unreacted precursor, labeled by-products, and other reagents, ensuring high radiochemical purity.[11][13][15]
-
Following the reaction, dilute the mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18 or CN column).
-
Elute the compounds using a suitable mobile phase (e.g., ethanol/water/acetate buffer mixture) at a flow rate of 4-5 mL/min.[15]
-
Monitor the eluate with a UV detector (to identify the cold raclopride standard) and a radiation detector. Collect the radioactive peak corresponding to [¹¹C]raclopride.
-
-
Formulation for Injection:
-
Rationale: The purified product from HPLC is in a non-physiological solvent mixture and must be reformulated into a sterile, injectable solution.
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the [¹¹C]raclopride on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume (e.g., 0.5-1.0 mL) of USP-grade ethanol, followed by sterile saline to achieve a final solution with <10% ethanol.[15]
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Rationale: Rigorous QC ensures the safety and efficacy of the radiotracer for preclinical or clinical use.
-
Perform analytical HPLC to confirm radiochemical purity (>95%).
-
Measure the specific activity (GBq/µmol) to ensure that the mass of injected raclopride is low enough to avoid pharmacological effects.
-
Conduct tests for pH, sterility, and pyrogens according to standard pharmaceutical guidelines.
-
Caption: Workflow for the automated synthesis of [¹¹C]raclopride.
Application II: Direct Pharmacological Probe
While its use as a PET precursor is paramount, S-(+)-O-Desmethylraclopride hydrobromide is also a potent D2/D3 antagonist in its own right and can be used directly in in vivo experiments to investigate the functional role of these receptors.
Protocol 5.1: In Vivo Microdialysis to Assess Dopamine Dynamics
This protocol describes how to use the compound to investigate the effect of systemic D2/D3 receptor blockade on extracellular dopamine levels in a specific brain region, such as the striatum.
Objective: To measure changes in extracellular dopamine concentration in the rat striatum following systemic administration of S-(+)-O-Desmethylraclopride hydrobromide.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
S-(+)-O-Desmethylraclopride hydrobromide
-
Vehicle (sterile saline or artificial cerebrospinal fluid - aCSF)
-
aCSF (e.g., 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 0.8 mM MgCl₂)[10]
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Rationale: Stereotaxic surgery allows for the precise placement of the microdialysis probe into the brain region of interest (e.g., nucleus accumbens or dorsal striatum).
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Drill a small burr hole in the skull over the target coordinates.
-
Slowly lower the microdialysis probe into the brain and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours to minimize the acute effects of implantation trauma.[16]
-
-
Microdialysis Experiment:
-
Rationale: Microdialysis allows for the continuous sampling of neurotransmitters from the extracellular fluid of a discrete brain area in a freely moving animal.[17]
-
On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]
-
Place the animal in a testing cage and allow it to acclimate for a stabilization period of 2-3 hours.
-
Begin collecting dialysate samples into vials containing an antioxidant (e.g., acetic or perchloric acid) at regular intervals (e.g., every 10-20 minutes).
-
-
Baseline and Drug Administration:
-
Rationale: Establishing a stable baseline is critical for accurately quantifying the drug's effect.
-
Collect at least 3-4 consecutive baseline samples where the dopamine concentration is stable (e.g., <10-15% variation).
-
Prepare S-(+)-O-Desmethylraclopride hydrobromide in sterile saline at the desired concentration.
-
Administer the drug systemically (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.) injection). Administer a vehicle injection to a control group.
-
-
Post-Injection Sample Collection:
-
Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the full time-course of the drug's effect on dopamine levels.
-
-
Neurochemical Analysis:
-
Rationale: HPLC-ED is a highly sensitive method for quantifying dopamine in small-volume dialysate samples.[16]
-
Inject a fixed volume of each dialysate sample into the HPLC-ED system.
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.
-
Express the results as a percentage change from the average baseline concentration for each animal.
-
References
-
Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers. eLife. Available at: [Link]
-
Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. Neuropsychopharmacology. Available at: [Link]
-
Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience. Available at: [Link]
-
Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens. Neuropsychopharmacology. Available at: [Link]
-
Effects of Selective Dopamine D2 or D3 Receptor Antagonism on Morphine-Induced Locomotion in Mice. ResearchGate. Available at: [Link]
-
An improved synthesis of PET dopamine D2 receptors radioligand [11c]raclopride. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
-
Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies Combining In Vivo Intracellular Recordings and Reverse Microdialysis. Journal of Neuroscience. Available at: [Link]
-
An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Synthetic Communications. Available at: [Link]
-
In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. Available at: [Link]
-
Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry. Available at: [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
(S)-O-Desmethylraclopride hydrobromide (2 mg). NUCMEDCOR. Available at: [Link]
-
Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology. Available at: [Link]
-
(S)-O-Desmethylraclopride (5 mg). NUCMEDCOR. Available at: [Link]
-
Radiosynthesis and HPLC purification system of [11C]raclopride. ResearchGate. Available at: [Link]
-
A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine. Available at: [Link]
-
Behavioural and Biochemical Effects of Subchronic Treatment With Raclopride in the Rat: Tolerance and Brain Monoamine Receptor Sensitivity. Pharmacology & Toxicology. Available at: [Link]
-
Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Pharmaceuticals. Available at: [Link]
-
A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism. Molecular Psychiatry. Available at: [Link]
-
Scheme 3. Synthesis of [11C]raclopride. ResearchGate. Available at: [Link]
-
Approaches to the study of drug interactions in behavioral pharmacology. Neuroscience & Biobehavioral Reviews. Available at: [Link]
-
A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Perspectives on Behavior Science. Available at: [Link]
-
Clinical behavioral pharmacology: methods for evaluating medications and contingency management. Journal of Applied Behavior Analysis. Available at: [Link]
-
Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. NUCMEDCOR. (S)-O-Desmethylraclopride hydrobromide (2 mg) [nucmedcor.com]
- 2. NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg) [nucmedcor.com]
- 3. Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers | eLife [elifesciences.org]
- 6. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Radiolabeling Strategies for S-(+)-O-Desmethylraclopride Hydrobromide Beyond Carbon-11
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the radiolabeling of S-(+)-O-Desmethylraclopride hydrobromide with a range of isotopes beyond the conventional Carbon-11. As the landscape of molecular imaging evolves, the demand for radiotracers with diverse pharmacokinetic profiles and decay characteristics is expanding. This document explores scientifically robust, albeit primarily conceptual, strategies for labeling this potent D2/D3 dopamine receptor antagonist precursor with Iodine-123 for SPECT imaging, and with the positron-emitting metallic isotopes Gallium-68 and Copper-64 for PET imaging. We delve into the requisite chemical modifications of the parent molecule, the principles of radiohalogenation, and the application of bifunctional chelation technology. Detailed, step-by-step protocols are provided for each isotope, underpinned by a rationale for experimental choices and a thorough discussion of quality control measures. This guide is intended to serve as a foundational resource for researchers seeking to broaden the utility of O-Desmethylraclopride in preclinical and clinical research.
Introduction: Expanding the Radiopharmaceutical Potential of a Key Dopamine Receptor Ligand
S-(+)-O-Desmethylraclopride is the immediate precursor for the widely utilized PET radioligand, [¹¹C]raclopride.[1][2][3][4] The short 20.4-minute half-life of Carbon-11, while advantageous for repeat studies, imposes logistical constraints, limiting its use to facilities with an on-site cyclotron.[5][6] The development of S-(+)-O-Desmethylraclopride analogues labeled with longer-lived isotopes can significantly enhance its accessibility and utility in neuroscience research and drug development.
This application note provides a forward-looking perspective on radiolabeling S-(+)-O-Desmethylraclopride with alternative isotopes, offering the potential for:
-
Longer imaging times: Facilitating studies of slower pharmacokinetic processes.
-
Centralized production and distribution: Enabling wider accessibility of the radiotracer.
-
Different imaging modalities: Including Single-Photon Emission Computed Tomography (SPECT).
-
Theranostic applications: Particularly with isotopes like Copper-64.[7]
We will explore hypothetical, yet scientifically plausible, radiolabeling strategies for Iodine-123, Gallium-68, and Copper-64. These isotopes have been selected for their favorable decay characteristics and established use in radiopharmaceutical development.[8][9][10][11]
Isotope Selection and Rationale
The choice of radionuclide is a critical determinant of a radiopharmaceutical's utility. The following table summarizes the key properties of the isotopes discussed in this guide.
| Isotope | Half-life | Decay Mode | Primary Photon Energy | Imaging Modality | Rationale for Use with O-Desmethylraclopride |
| Iodine-123 (¹²³I) | 13.22 hours[12] | Electron Capture | 159 keV (gamma)[12] | SPECT | Longer half-life allows for centralized production and distribution. SPECT is more widely available than PET. |
| Gallium-68 (⁶⁸Ga) | 68 minutes[13] | β+ (89%)[13] | 511 keV (from β+) | PET | Generator-produced, eliminating the need for an on-site cyclotron.[10][13] Well-established chelation chemistry. |
| Copper-64 (⁶⁴Cu) | 12.7 hours[14] | β+ (17.4%), β- (39%), EC (43.6%) | 511 keV (from β+) | PET | Longer half-life suitable for studying slower biological processes. Theranostic potential due to β- emission.[7][15] |
Radiolabeling with Iodine-123: A SPECT Analogue
Radioiodination is a well-established method for labeling small molecules.[9][16] For S-(+)-O-Desmethylraclopride, this would likely involve electrophilic or nucleophilic substitution on an activated aromatic ring or via a prosthetic group. A direct electrophilic iodination on the benzamide ring is challenging due to the presence of deactivating chloro- and methoxy- groups. A more viable approach involves the synthesis of a precursor with an activated site for radioiodination, such as a trialkylstannyl or boronic acid derivative.
Conceptual Workflow for [¹²³I]Iodo-Desmethylraclopride
Caption: Workflow for Metal-Chelated Desmethylraclopride Synthesis.
Protocol 2: Synthesis of [⁶⁸Ga]Ga-DOTA-Desmethylraclopride
A. Precursor Synthesis (Illustrative):
-
Synthesize a derivative of S-(+)-O-Desmethylraclopride with a functional group suitable for conjugation (e.g., an amino or carboxylic acid group). This may involve modification of the ethyl group on the pyrrolidine ring.
-
Conjugate this derivative with a bifunctional chelator such as DOTA-NHS ester.
-
Purify the DOTA-conjugated precursor by HPLC.
B. Radiolabeling Procedure:
-
Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃. [13]2. In a reaction vial, add the DOTA-conjugated precursor (10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate, pH 4.0-4.5). [17]3. Add the [⁶⁸Ga]GaCl₃ eluate to the precursor solution.
-
Heat the reaction mixture at 95°C for 5-10 minutes. [18]5. Allow the vial to cool to room temperature.
C. Purification:
-
Condition a C18 solid-phase extraction (SPE) cartridge with ethanol followed by water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove unchelated ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-DOTA-Desmethylraclopride with a small volume of ethanol or an ethanol/water mixture.
-
Formulate the final product in sterile saline.
D. Quality Control:
-
Radiochemical Purity: Determined by radio-TLC or analytical HPLC. Should be >95%. [19]* ⁶⁸Ge Breakthrough: Measured using a dose calibrator after allowing the ⁶⁸Ga to decay. Should be within pharmacopeial limits.
-
Sterility and Endotoxin Testing: As per standard procedures. [5]
Protocol 3: Synthesis of [⁶⁴Cu]Cu-NOTA-Desmethylraclopride
A. Precursor Synthesis (Illustrative):
-
Synthesize a derivative of S-(+)-O-Desmethylraclopride suitable for conjugation.
-
Conjugate this derivative with a bifunctional chelator such as NOTA-NHS ester.
-
Purify the NOTA-conjugated precursor by HPLC.
B. Radiolabeling Procedure:
-
In a reaction vial, add the NOTA-conjugated precursor (10-50 µg) dissolved in a suitable buffer (e.g., ammonium acetate, pH 5.5-6.5).
-
Add [⁶⁴Cu]CuCl₂ (370-740 MBq) in a small volume.
-
Incubate the reaction mixture at a suitable temperature (can often be performed at room temperature or with gentle heating, e.g., 37-50°C) for 15-30 minutes. [20] C. Purification:
-
Purification follows a similar SPE procedure as described for the ⁶⁸Ga-labeled compound.
D. Quality Control:
-
Radiochemical Purity: Determined by radio-TLC or analytical HPLC. Should be >95%. [19]* In Vitro Serum Stability: The stability of the radiolabeled compound is assessed by incubating it in human or rat serum at 37°C for various time points and analyzing for the release of free ⁶⁴Cu. [21]* Sterility and Endotoxin Testing: As per standard procedures. [5]
Conclusion and Future Directions
The radiolabeling of S-(+)-O-Desmethylraclopride with isotopes other than Carbon-11 presents a significant opportunity to expand the utility of this valuable dopamine receptor ligand. The conceptual protocols outlined in this application note for Iodine-123, Gallium-68, and Copper-64 provide a scientifically grounded starting point for researchers in this field. It is imperative to recognize that the introduction of radiohalogens or bulky chelatormetal complexes may alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. Therefore, extensive in vitro and in vivo characterization of these novel radiotracers will be essential to validate their utility for neuroreceptor imaging. Future work should focus on the synthesis and evaluation of these proposed analogues to fully realize their potential in advancing our understanding of the dopaminergic system and its role in health and disease.
References
- Fei, X., Mock, B. H., DeGrado, T. R., Wang, J. Q., Glick-Wilson, B. E., Sullivan, M. L., ... & Zheng, Q. H. (2004). An improved synthesis of PET dopamine D 2 receptors radioligand [11C] raclopride.
- Ehrin, E., Gawell, L., Högberg, T., de Paulis, T., & Ström, P. (1987). Synthesis of [methoxy‐3H]‐and [methoxy‐11C]‐labelled raclopride. Specific dopamine‐D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940.
-
An improved synthesis of PET dopamine D> 2> receptors radioligand [> 11> c] raclopride. (n.d.). Pure - Indiana University. Retrieved from [Link]
- Ginovart, N., Wilson, A. A., Meyer, J. H., Hussey, D., & Houle, S. (2006). Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C] raclopride in healthy humans. Synapse, 60(3), 239-251.
- Scott, P. J. (2012). Enhanced radiosyntheses of [11C] raclopride and [11C] DASB using ethanolic loop chemistry. Nuclear medicine and biology, 39(8), 1193-1199.
-
Fei, X., Mock, B. H., DeGrado, T. R., Wang, J. Q., Glick-Wilson, B. E., Sullivan, M. L., ... & Zheng, Q. H. (2004). Scheme 3. Synthesis of [ 11 C] raclopride. ResearchGate. Retrieved from [Link]
- Kumar, P., & Chuttani, K. (2017). Mapping neuroreceptors with metal-labeled radiopharmaceuticals. Indian Journal of Nuclear Medicine, 32(2), 113.
- Marx, S., Llewellyn, D., van der Meulen, N. P., & Sathekge, M. (2019). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met (O2) 11]-Substance P for Future Clinical Application: First Experiences. Molecules, 24(16), 2958.
- Ferreira, C. L., Lacerda, S., & Gano, L. (2020).
-
Representative radiochemistry for 89 Zr-labeling. (A) The 6-step route.... (n.d.). ResearchGate. Retrieved from [Link]
- Van Laeken, N., Valembois, V., & Tourwé, D. (2014). Improved HPLC purification strategy for [C-11] raclopride and [C-11] DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 98, 38-44.
- Adarsh, S., & Masson, O. (2022). Zirconium 89 and Copper 64 for ImmunoPET: From Antibody Bioconjugation and Radiolabeling to Molecular Imaging. Pharmaceuticals, 15(1), 72.
- Harris, J. T., Kaley, C. I., & Lewis, J. S. (2014). Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators. Nuclear medicine and biology, 41(1), 21-29.
-
Ardisson, V., & Lepareur, N. (2009). Labeling techniques with iodine-123: application to clinical settings. ResearchGate. Retrieved from [Link]
- Kim, D. Y., & Kim, Y. S. (2019). Progress of Coordination and Utilization of Zirconium-89 for Positron Emission Tomography (PET) Studies. Bulletin of the Korean Chemical Society, 40(1), 2-10.
- Vdovin, A., Domnanich, K. A., Müller, C., & van der Meulen, N. P. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu] Lu-PSMA. EJNMMI radiopharmacy and chemistry, 7(1), 1-13.
- Gauthron, C., Le Saux, O., & Le Délézir, P. (2019). Feasibility and Evaluation of Automated Methods for Radiolabeling of Radiopharmaceutical Kits with Gallium-68. Current Radiopharmaceuticals, 12(2), 131-138.
- Jafari, A., & Shafiee, M. (2018). Copper-64: a real theranostic agent. Drug design, development and therapy, 12, 3625.
- Lepareur, N. (2022). Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals?. Frontiers in Nuclear Medicine, 2, 829983.
-
Lepareur, N. (2022). Cold Kit Labeling: The Future of 68 Ga Radiopharmaceuticals?. PubMed. Retrieved from [Link]
-
Copper-64 Radiopharmaceuticals for Theranostic Applications. (n.d.). IAEA. Retrieved from [Link]
- van der Doelen, R. F., van den Broek, S. A., & Lammertsma, A. A. (2018). Synthesis and Evaluation of a Zr-89-Labeled Monoclonal Antibody for Immuno-PET Imaging of Amyloid-β Deposition in the Brain. Molecular pharmaceutics, 15(11), 5146-5154.
- Bourguignon, M. H., Pauwels, E. K., Loc'h, C., & Mazière, B. (1997). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. European journal of nuclear medicine, 24(3), 331-344.
-
Preparation of technetium-99m labeled radiopharmaceuticals. (n.d.). National Library of Medicine Institution - NIH. Retrieved from [Link]
- Mukherjee, J., Yang, Z. Y., Lew, R., Brown, T., & Cooper, M. (1998). 18F-desmethoxyfallypride: A fluorine-18 Labeled Radiotracer With Properties Similar to carbon-11 Raclopride for PET Imaging Studies of Dopamine D2 Receptors. Life sciences, 62(17-18), 1549-1557.
- Maziere, B., & Loc'h, C. (1998). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current pharmaceutical design, 4(4), 345-358.
-
Technetium-99m Radiopharmaceuticals: Manufacture of Kits. (n.d.). Scientific, technical publications in the nuclear field | IAEA. Retrieved from [Link]
-
Good practices for. (n.d.). IAEA. Retrieved from [Link]
- Lassen, N. A., & Blasberg, R. G. (1988). Technetium-99m-d, l-HM-PAO, the development of a new class of 99mTc-labeled tracers: an overview. Journal of cerebral blood flow & metabolism, 8(6_suppl), S1-S3.
- Farde, L., Ehrin, E., Eriksson, L., Greitz, T., Hall, H., Hedström, C. G., ... & Sedvall, G. (1985). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences, 82(11), 3863-3867.
-
Quality Control of PET Radiopharmaceuticals. (2017, October 13). Radiology Key. Retrieved from [Link]
-
A New Labelling Method of 99mTc-PSMA-HBED-CC. (2024, November 3). ResearchGate. Retrieved from [Link]
-
Iodine-123. (2024, April 23). Radiopaedia.org. Retrieved from [Link]
-
IAEA TECDOC SERIES. (n.d.). IAEA. Retrieved from [Link]
-
Ponto, J. A. (2001). Preparation and Dispensing Problems Associated with Technetium Tc-99m Radiopharmaceuticals. The University of New Mexico. Retrieved from [Link]
-
Iodine-123. (n.d.). In Wikipedia. Retrieved from [Link]
-
A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb. (n.d.). MDPI. Retrieved from [Link]
-
Sodium Iodide 1-123. (n.d.). DailyMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.box [sci-hub.box]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iaea.org [iaea.org]
- 8. Mapping neuroreceptors with metal-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine-123 - Wikipedia [en.wikipedia.org]
- 13. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Feasibility and Evaluation of Automated Methods for Radiolabeling of Radiopharmaceutical Kits with Gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Probing Synaptic Dopamine Dynamics: An Application Guide to [¹¹C]Raclopride PET Imaging
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of dopamine release studies using [¹¹C]raclopride Positron Emission Tomography (PET). Herein, we delve into the theoretical underpinnings, practical considerations, and detailed protocols necessary for robustly quantifying synaptic dopamine dynamics in the living brain. Our focus is on providing not just a set of instructions, but a framework for understanding the critical variables that ensure the scientific integrity and reproducibility of these powerful neuroimaging experiments.
Theoretical Foundation: The Principle of Competitive Binding
[¹¹C]raclopride is a selective antagonist for the dopamine D2/D3 receptors.[1] When administered in tracer doses, it binds to these receptors, and its concentration in the brain can be quantified using PET. The key principle underlying dopamine release studies is the competition between [¹¹C]raclopride and endogenous dopamine for the same binding sites on D2/D3 receptors.[2] An increase in the synaptic concentration of dopamine, elicited by a pharmacological or behavioral challenge, will lead to a displacement of [¹¹C]raclopride from the receptors. This reduction in tracer binding is quantifiable with PET and serves as an indirect measure of dopamine release.[1]
The primary outcome measure in these studies is the binding potential (BP_ND), which is proportional to the density of available receptors (B_avail) and inversely related to the tracer's dissociation constant (K_D). A decrease in BP_ND between a baseline (control) and a challenge (activation) condition reflects the degree of dopamine release.
Caption: Competitive interaction between [¹¹C]raclopride and endogenous dopamine at the D2/D3 receptor site under baseline and challenge conditions.
Experimental Design: Key Considerations for a Robust Study
The design of a [¹¹C]raclopride dopamine release study requires careful consideration of several factors to ensure the validity and interpretability of the results.
Subject Selection and Preparation
-
Inclusion/Exclusion Criteria: Clearly defined criteria are essential. For human studies, this includes age, health status (physical and psychiatric), and medication history. For animal studies, species, strain, age, and weight should be standardized.
-
Medication Washout: A sufficient washout period for any medications that could interfere with the dopamine system is critical. The duration should be at least five half-lives of the drug.
-
Dietary Restrictions: To minimize variability in baseline dopamine levels, subjects should fast for a specified period before the scan (typically 4-6 hours).[3] Foods and beverages known to affect the dopamine system, such as those containing caffeine or tyrosine, should be avoided for at least 24 hours prior to the scan.[1][3]
-
Acclimatization: For animal studies, a period of acclimatization to the experimental environment is crucial to reduce stress-induced dopamine release, which could confound the results.
Choosing the Right Challenge: Pharmacological vs. Behavioral
The choice of stimulus to elicit dopamine release is central to the research question.
-
Pharmacological Challenges: These involve the administration of a drug that directly or indirectly increases synaptic dopamine.
-
Amphetamine: A commonly used psychostimulant that promotes dopamine release and blocks its reuptake.
-
Methylphenidate: A dopamine reuptake inhibitor.
-
Fenfluramine: A serotonin-releasing agent that can indirectly modulate dopamine release.[4]
-
Important Considerations: Dose selection is critical to elicit a measurable effect without causing significant side effects. The timing of drug administration relative to the PET scan must be carefully planned to capture the peak dopamine release.
-
-
Behavioral Challenges: These paradigms use tasks or environmental manipulations to induce dopamine release in a more physiologically relevant manner.
-
Cognitive Tasks: Tasks involving working memory, decision-making, or reward processing have been shown to elicit dopamine release.[2]
-
Motor Tasks: Simple motor tasks can induce dopamine release in the motor striatum.
-
Stress Paradigms: For animal studies, exposure to a mild stressor can be used to study stress-induced dopamine release.[1]
-
Important Considerations: Task design must be carefully controlled to ensure that the observed dopamine release is specific to the cognitive or behavioral process of interest. The timing and duration of the task during the PET scan are critical parameters.
-
Study Design: Within-Subject vs. Between-Subject
-
Within-Subject Design: Each subject serves as their own control, undergoing both a baseline and a challenge scan. This design is highly powerful as it minimizes inter-individual variability. However, it requires two separate scan sessions or a more complex single-session protocol.
-
Between-Subject Design: One group of subjects receives the challenge while another group serves as a control. This design is simpler to implement but requires a larger sample size to account for inter-individual variability.
PET Acquisition Protocol: Capturing the Dynamics
Several PET acquisition protocols can be employed, each with its own advantages and disadvantages.
-
Bolus Injection: A single intravenous bolus of [¹¹C]raclopride is administered at the start of the scan. This is the simplest method but may be less sensitive for detecting transient changes in dopamine release.
-
Bolus-plus-Infusion: An initial bolus is followed by a continuous infusion of the tracer.[2] This method can achieve a steady-state equilibrium, allowing for the measurement of dopamine release during a challenge introduced during the infusion. However, achieving a true steady state can be challenging.[2]
-
Dual-Bolus Injection: Two boluses of [¹¹C]raclopride are administered during a single PET scan, one before and one during the challenge.[2] This approach allows for the estimation of baseline and challenge BP_ND in a single session, improving reproducibility.[2]
Step-by-Step Protocols
[¹¹C]Raclopride Synthesis and Quality Control
The synthesis of [¹¹C]raclopride is a multi-step process that requires a cyclotron and a radiochemistry module.
Protocol:
-
Production of [¹¹C]CO₂: Bombard a nitrogen gas target with protons in a cyclotron.
-
Conversion to [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: The [¹¹C]CO₂ is converted to a reactive methylating agent.
-
Radiolabeling: The methylating agent is reacted with the desmethyl-raclopride precursor to form [¹¹C]raclopride.[5]
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]raclopride.[5][6]
-
Formulation: The purified [¹¹C]raclopride is formulated in a sterile, pyrogen-free solution for injection.
Quality Control:
-
Radiochemical Purity: Must be >95% as determined by HPLC.[7]
-
Chemical Purity: Should be >97%.[6]
-
Specific Activity: The specific activity should be high enough to minimize receptor occupancy by the tracer itself.
-
Sterility and Endotoxin Testing: The final product must be sterile and pyrogen-free.[6]
Subject Preparation and PET Scan Acquisition
Protocol:
-
Informed Consent: For human studies, obtain written informed consent after a thorough explanation of the procedures and potential risks.
-
Pre-scan Preparation: Confirm adherence to dietary and medication restrictions. Insert two intravenous catheters, one for tracer injection and one for blood sampling (if required for arterial input function measurement).
-
Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan for attenuation correction.[8]
-
Tracer Administration and PET Acquisition:
-
Bolus Injection Design:
-
Dual-Bolus Design:
-
Administer the first bolus (e.g., ~218 MBq) at the start of the scan.[2]
-
Initiate the challenge (pharmacological or behavioral) at a predetermined time (e.g., 45 minutes post-injection).
-
Administer the second bolus (e.g., ~195 MBq) concurrently with or shortly after the start of the challenge.[2]
-
Continue dynamic acquisition for a total of 90-100 minutes.[2]
-
-
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, randoms, and dead time.[10]
Caption: A generalized workflow for conducting a [¹¹C]raclopride PET dopamine release study, from subject preparation to data analysis.
Data Analysis and Interpretation
The goal of the data analysis is to quantify the change in [¹¹C]raclopride binding potential (ΔBP_ND) between the baseline and challenge conditions.
Image Processing and Region of Interest (ROI) Definition
-
Motion Correction: If significant head motion occurred during the scan, motion correction algorithms should be applied.
-
Co-registration: Co-register the dynamic PET images to a structural MRI of the same subject to accurately delineate anatomical regions.
-
ROI Delineation: Define ROIs for the target region (e.g., striatum, caudate, putamen) and a reference region. The cerebellum is typically used as the reference region because it is considered to be devoid of D2/D3 receptors.[1]
Kinetic Modeling: The Simplified Reference Tissue Model (SRTM)
The Simplified Reference Tissue Model (SRTM) is a widely used and validated method for analyzing [¹¹C]raclopride PET data without the need for arterial blood sampling.[1] It uses the time-activity curve (TAC) from the reference region as an input function to estimate the BP_ND in the target region.
The primary outcome, the change in binding potential (ΔBP_ND), is calculated as:
ΔBP_ND (%) = [(BP_ND_baseline - BP_ND_challenge) / BP_ND_baseline] x 100
Data Interpretation
| Parameter | Description | Interpretation |
| BP_ND_baseline | Binding potential at rest. | Reflects the density of available D2/D3 receptors in the absence of a stimulus. |
| BP_ND_challenge | Binding potential during the pharmacological or behavioral challenge. | Reflects the density of available D2/D3 receptors during the stimulus. |
| ΔBP_ND | The percentage change in binding potential from baseline to challenge. | A positive ΔBP_ND indicates a decrease in binding potential, which is interpreted as an increase in synaptic dopamine concentration. |
Ethical Considerations in Human Neuroimaging
Research involving human subjects, particularly studies that include the administration of radioactive substances and pharmacological challenges, requires strict adherence to ethical principles.
-
Informed Consent: The informed consent process must be comprehensive, ensuring that participants fully understand the procedures, potential risks (including radiation exposure and potential side effects of the challenge agent), and benefits of the study.[11][12] The voluntary nature of participation must be emphasized.[13]
-
Risk-Benefit Assessment: The potential risks to the participant must be minimized and justified by the potential scientific and clinical benefits of the research.[11] This is a critical role of the Institutional Review Board (IRB) or Research Ethics Committee.
-
Confidentiality: All data collected must be kept confidential to protect the privacy of the participants.[11]
-
Vulnerable Populations: Special considerations are necessary when conducting research with vulnerable populations, such as individuals with psychiatric or neurological disorders.[14]
Conclusion
[¹¹C]raclopride PET is a powerful tool for investigating the dynamics of the dopamine system in the living brain. By carefully designing and executing these studies, researchers can gain valuable insights into the neurobiology of various neurological and psychiatric disorders, and accelerate the development of novel therapeutic interventions. This guide provides a foundational framework for conducting high-quality, reproducible, and ethically sound [¹¹C]raclopride PET dopamine release studies.
References
-
Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Available at: [Link]
-
Ethical Considerations in Neuroimaging - Society for Brain Mapping and Therapeutics. Available at: [Link]
-
Preparation and quality control of [11C]raclopride for routine PET application. Available at: [Link]
-
Legal and ethical issues in neuroimaging research: human subjects protection, medical privacy, and the public communication of research results. Brain and Cognition. Available at: [Link]
-
What to Expect During a Brain DOPA PET Scan. Scan4Health Diagnostics Gurgaon. Available at: [Link]
-
Guidelines for the Ethical Use of Neuroimages in Medical Testimony: Report of a Multidisciplinary Consensus Conference. AJNR. American journal of neuroradiology. Available at: [Link]
-
An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [ 11 C]Raclopride. Synthetic Communications. Available at: [Link]
-
Is dynamic [ C]raclopride PET scanning needed to distinguish patients from healthy controls? Available at: [Link]
-
Opinion 116 Ethical issues of functional neuroimaging. Comité consultatif national d'éthique. Available at: [Link]
-
An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Available at: [Link]
-
Ethical Commitments, Principles, and Practices Guiding Intracranial Neuroscientific Research in Humans. Neuron. Available at: [Link]
-
Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Psychiatry. Available at: [Link]
-
Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology. Available at: [Link]
-
SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine. Available at: [Link]
-
Harmonization of [11C]raclopride brain PET images from the HR+ and HRRT: method development and validation in human subjects. EJNMMI Physics. Available at: [Link]
-
Guidelines to PET measurements of the target occupancy in the brain for drug development. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Quantification of [ 11 C]raclopride PET. Turku PET Centre. Available at: [Link]
-
FDA creates guidance on informed consent for companion animal studies. dvm360. Available at: [Link]
-
Positron Emission Tomography (PET) and Graphical Kinetic Data Analysis of the Dopamine Neurotransmitter System: An Exercise for an Undergraduate Laboratory Course. Journal of Undergraduate Neuroscience Education. Available at: [Link]
-
How to Prepare for a PET Scan: Complete Guide. Sprint Diagnostics. Available at: [Link]
-
EANM procedure guidelines for brain neurotransmission SPECT/PET using dopamine D2 receptor ligands, version 2. Available at: [Link]
-
Challenges Associated with Informed Consent in Low- and Low-Middle-Income Countries. Frontiers in Veterinary Science. Available at: [Link]
-
Guidelines to PET measurements of the target occupancy in the brain for drug development. Available at: [Link]
-
Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects. The American Journal of Psychiatry. Available at: [Link]
-
Optimisation of PET data processing for a single injection experiment with [11C]Raclopride using a simulations based approach. ANSTO. Available at: [Link]
-
Combined Striatal Binding and Cerebral Influx Analysis of Dynamic 11C-Raclopride PET Improves Early Differentiation Between Multiple-System Atrophy and Parkinson Disease. Journal of Nuclear Medicine. Available at: [Link]
-
Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
-
Standard Operating Procedure Animate Imaging Manual. UCL Cancer Trials Centre. Available at: [Link]
-
Serial C-11-raclopride PET in the longitudinal assessment of Huntington's disease. Available at: [Link]
-
Bringing New PET Drugs to Clinical Practice - A Regulatory Perspective. Molecular Imaging. Available at: [Link]
-
Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. Veterinary Pathology. Available at: [Link]
-
Regulations. The UK PET Core Lab. Available at: [Link]
Sources
- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 2. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 3. scan4health.in [scan4health.in]
- 4. altasciences.com [altasciences.com]
- 5. sci-hub.box [sci-hub.box]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. jrias.or.jp [jrias.or.jp]
- 8. Harmonization of [11C]raclopride brain PET images from the HR+ and HRRT: method development and validation in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 11. Ethical Considerations in Neuroimaging – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
- 12. Legal and ethical issues in neuroimaging research: human subjects protection, medical privacy, and the public communication of research results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethical Commitments, Principles, and Practices Guiding Intracranial Neuroscientific Research in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing [ijraset.com]
Troubleshooting & Optimization
Troubleshooting low radiochemical yield in [¹¹C]raclopride synthesis
Welcome to the technical support center for [¹¹C]raclopride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during radiolabeling, ultimately improving radiochemical yield (RCY) and ensuring consistent, high-quality production. This resource is structured in a question-and-answer format to directly address specific issues.
Overview of [¹¹C]Raclopride Synthesis
[¹¹C]Raclopride is a critical radioligand for Positron Emission Tomography (PET) imaging of dopamine D2 receptors.[1] Its synthesis typically involves the O-methylation of the precursor, (S)-O-desmethyl-raclopride, using a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2][3] The process flows from cyclotron-produced [¹¹C]CO₂, its conversion to the methylating agent, the labeling reaction, and finally, purification and formulation.[4]
Below is a generalized workflow diagram. Subsequent sections will address failures at each stage.
Fig 1. General workflow for [¹¹C]raclopride synthesis.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Issues with Starting Materials & Reagents
Question 1: My radiochemical yield is consistently low or zero, and I suspect a problem with my precursor. What should I check?
Answer: Precursor integrity is paramount. Low yield is often traced back to issues with the desmethyl-raclopride precursor.
-
Causality & Solution:
-
Precursor Form: The free base form of desmethyl-raclopride is the optimal nucleophile for the methylation reaction.[2] If you are using a salt form (e.g., hydrobromide or triflate salt), it must be converted to the free base prior to the reaction. The presence of the salt can interfere with the reaction, leading to unwanted side products and poor yields.[2]
-
Degradation: Precursors can degrade over time, especially if not stored under ideal conditions (cool, dry, protected from light). Perform a quality control check on your precursor stock using analytical HPLC with UV detection to confirm its purity and concentration. Compare the chromatogram to a known standard.
-
Solubility: Ensure the precursor is fully dissolved in the reaction solvent. Poor solubility of the precursor salt in certain solvents can drastically lower the yield.[5] For loop-based methods, using ethanol as a solvent has been shown to improve the solubility of the tetrabutylammonium (TBA) salt of the precursor, leading to higher yields compared to solvents like methyl ethyl ketone (MEK).[5]
-
Question 2: I'm not seeing efficient trapping of my [¹¹C]methyl iodide or [¹¹C]methyl triflate in the reaction vessel/loop. What's going wrong?
Answer: Inefficient trapping of the radiolabeled synthon is a common failure point that starves the reaction of its key ingredient.
-
Causality & Solution:
-
Gas Flow Rate: The flow rate of the inert gas (e.g., helium or nitrogen) carrying the [¹¹C]methylating agent is critical. If the flow is too fast, the synthon may pass through the precursor solution without sufficient time to react. If it's too slow, radioactive decay becomes a significant factor. Optimize the flow rate according to your synthesis module's specifications; a typical rate for loop syntheses is around 40 mL/min.[5]
-
Temperature: For traditional vessel-based syntheses, the reaction temperature affects trapping efficiency. While some methods are performed at room temperature,[2] others may require heating. Ensure your module is reaching and maintaining the setpoint temperature. For gas-phase conversions to [¹¹C]CH₃OTf, the temperature of the silver triflate column is critical (typically 150-200°C) for efficient conversion.[2]
-
System Leaks: A leak in the gas lines or fittings between the gas processing unit and the reaction vessel will result in a loss of the radioactive synthon before it ever reaches the precursor. Perform a leak check on your system as part of routine maintenance.
-
Category 2: Synthesis Module & Reaction Conditions
Question 3: My overall yield is low, but I know my cyclotron and initial [¹¹C]CO₂ production are good. How do I systematically troubleshoot the synthesis steps?
Answer: A systematic approach is key. Use a decision tree to isolate the problematic step.
Fig 2. Troubleshooting decision tree for low RCY.
-
Step-by-Step Protocol:
-
Monitor Radioactivity: Most modern synthesis modules have radiation detectors at key points. Monitor the radioactivity counts after [¹¹C]CO₂ delivery, after the gas-phase synthesis of the methylating agent, and in the reaction vessel.
-
Isolate the Problem:
-
Low [¹¹C]CO₂: The issue is with the cyclotron target or the transfer line to your hot cell.
-
Good [¹¹C]CO₂, Low [¹¹C]CH₃I/[¹¹C]CH₃OTf: The problem lies in your gas-phase chemistry unit. Check the catalyst ovens (e.g., nickel for CH₄, silver triflate for CH₃OTf) and reagent gases (H₂, I₂).
-
Good [¹¹C]CH₃I/[¹¹C]CH₃OTf, Low Activity in Vessel: This points to a trapping failure as described in Question 2.
-
Good Activity in Vessel, Low Final Product: The issue is with the methylation reaction itself (e.g., temperature, time, base) or the subsequent purification.
-
-
Question 4: I'm using a loop method, but my yields are not as high as reported literature values. How can I optimize this?
Answer: Loop or flow chemistry methods are highly efficient but sensitive to specific parameters.[5]
-
Causality & Solution:
-
Precursor Loading: Ensure the precursor solution is evenly coated as a thin film inside the loop. After loading the precursor solution (e.g., 1 mg in 100 µL ethanol), conditioning with a gentle stream of nitrogen for a short period (e.g., 20 seconds) can help.[5]
-
Solvent Choice: The choice of solvent is critical. Ethanol has been shown to be a superior solvent to MEK for the TBA salt of the precursor due to better solubility, leading to higher and more reproducible yields.[5]
-
Flow Rate: As mentioned, the flow rate of the [¹¹C]methylating agent through the loop is a key parameter. A rate of 40 mL/min for 3 minutes is a good starting point.[5]
-
Transfer to HPLC: The loop method simplifies the transfer of the reaction mixture to the HPLC. Ensure there are no blockages and that the transfer volume is minimized to prevent band broadening on the column.[6]
-
Category 3: HPLC Purification & Formulation
Question 5: My HPLC chromatogram shows poor separation between [¹¹C]raclopride and the unreacted precursor. What can I do?
Answer: Co-elution of the product and precursor compromises chemical purity and specific activity. Optimizing the HPLC method is essential.
-
Causality & Solution:
-
Column Chemistry: The standard C18 column may not always provide the best separation. Experiment with different column chemistries. For instance, a cyano (CN) or a C16-alkylamide column can offer different selectivity and may improve resolution.[7][8] Some methods have successfully used a Phenomonex Luna NH₂ column to reverse the elution order, having the [¹¹C]raclopride product elute before the precursor, which is highly advantageous.[5][9]
-
Mobile Phase Composition: Small changes to the mobile phase can have a large impact.
-
Organic Modifier: Adjusting the percentage of the organic modifier (e.g., ethanol or acetonitrile) will change the retention times.
-
Aqueous Buffer: Modify the pH or concentration of the buffer (e.g., ammonium acetate or sodium acetate). A typical mobile phase might be 20 mM NH₄OAc in 10% ethanol.[5]
-
-
Flow Rate: Decreasing the flow rate can sometimes improve peak resolution, but at the cost of longer purification time and thus, greater decay loss. A balance must be struck. Typical flow rates are in the 3-5 mL/min range for semi-preparative columns.[5]
-
Question 6: I have a good radioactive peak on my HPLC, but the final formulated product has a low absolute activity. Where am I losing my product?
Answer: Significant activity loss after a successful HPLC separation points to issues in the final formulation steps.
-
Causality & Solution:
-
Transfer Lines: Radioactivity can be lost due to adsorption on the surfaces of tubing and vials. Minimize the length of transfer lines and use materials known for low protein/molecule binding where possible.
-
Solvent Evaporation: During the removal of the HPLC solvent (if performed), ensure the process is efficient but not overly aggressive, which could lead to loss of volatile product. A rotary evaporator under gentle vacuum and moderate heat is standard.
-
Final Filtration: The terminal sterile filter (typically 0.22 µm) can sometimes retain a portion of the product. This can be due to non-specific binding or if the product has precipitated out of solution. Ensure the formulated solution is compatible with the filter material and that the product is fully dissolved.
-
Typical Synthesis Parameters and Yields
The following table summarizes typical parameters from published methods to provide a benchmark for your own synthesis. Note that yields are highly dependent on the specific synthesis platform and starting radioactivity.
| Parameter | Typical Value / Range | Source |
| Precursor Amount | 0.5 - 1.0 mg (desmethyl-raclopride) | [5][6] |
| Reaction Method | Loop or Traditional Vessel | [1][5] |
| Methylating Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [2][4] |
| Reaction Solvent | Ethanol, DMF, Acetone | [5][6] |
| Total Synthesis Time | 25 - 35 minutes (from EOB) | [1][10] |
| Radiochemical Yield (RCY) | 4% ± 2% (non-decay corrected, based on [¹¹C]CO₂) | [1] |
| 20-34% (decay corrected, based on [¹¹C]CH₃Br) | [2][11] | |
| >40% (decay corrected, based on [¹¹C]CH₃OTf) | [6][8] | |
| Radiochemical Purity | > 95% | [1] |
| Specific Activity (EOS) | 135 ± 41 MBq/nmol | [1] |
References
-
Van Laeken, N., Boeykens, J., De Leye, S., Wyffels, L., & Dierckx, R. A. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-67. [Link]
-
Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. ResearchGate. Available at: [Link]
-
Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 15(3), 255-261. [Link]
-
Fei, X., et al. (2004). Scheme 3. Synthesis of [ 11 C]raclopride. ResearchGate. Available at: [Link]
-
Fei, X., Wang, M., & Lin, X. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(15), 2855-2864. [Link]
-
Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [C-11]raclopride and [C-11]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. ResearchGate. Available at: [Link]
-
Fei, X., et al. (2004). Radiosynthesis and HPLC purification system of [ 11 C]raclopride. ResearchGate. Available at: [Link]
-
Perkins, G., Sheth, R., Greguric, I., & Pascali, G. (2014). Optimisation of [11C]Raclopride production using a Synthra GPextent system. Current Radiopharmaceuticals, 7(2), 100-106. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2015). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 42(11), 895-901. [Link]
-
Zhang, J., et al. (2005). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Journal of Isotopes, 18(3), 133-136. Available at: [Link]
-
Gillings, N., et al. (2009). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2015). Synthesis of ([11C]carbonyl)raclopride and a comparison with ([11C]methyl)raclopride in a monkey PET study. Sci-Hub. Available at: [Link]
Sources
- 1. Optimisation of [11C]Raclopride production using a Synthra GPextent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.box [sci-hub.box]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying and removing impurities in S-(+)-O-Desmethylraclopride hydrobromide
This technical support guide is designed for researchers, scientists, and drug development professionals working with S-(+)-O-Desmethylraclopride hydrobromide. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of identifying and removing impurities during your experimental work. Our focus is on providing practical, scientifically grounded solutions to ensure the quality and integrity of your research.
I. Understanding the Impurity Landscape
S-(+)-O-Desmethylraclopride is a key precursor in the synthesis of radiolabeled compounds like [¹¹C]Raclopride, used in positron emission tomography (PET) imaging. The purity of this precursor is paramount to the success of subsequent radiolabeling reactions and the quality of the final imaging agent. Impurities can arise from the synthetic route, degradation, or improper storage.
A. Potential Process-Related Impurities:
The synthesis of substituted benzamides like S-(+)-O-Desmethylraclopride typically involves the coupling of a carboxylic acid derivative with an amine. Based on this general synthetic pathway, the following process-related impurities should be considered:
-
Unreacted Starting Materials:
-
3,5-dichloro-2,6-dihydroxybenzoic acid
-
(S)-(1-ethylpyrrolidin-2-yl)methanamine
-
-
Reagent-Related Impurities:
-
Residual coupling agents (e.g., DCC, EDC) and their by-products (e.g., N-acylurea).[1]
-
Residual catalysts or bases (e.g., pyridine, triethylamine).
-
-
By-products:
-
Di-acylated impurities: Formed if the starting amine reacts with two molecules of the benzoic acid derivative.
-
Isomers: Positional isomers of the dichlorinated benzoic acid or enantiomeric impurities of the pyrrolidine starting material.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, dimethylformamide, ethyl acetate).
B. Degradation Products:
Forced degradation studies are crucial for identifying potential degradation products that may arise during storage or processing.[2] S-(+)-O-Desmethylraclopride, with its phenolic hydroxyl groups, is susceptible to specific degradation pathways.
-
Oxidative Degradation: Phenolic compounds are prone to oxidation, which can be initiated by exposure to air, light, or trace metals. This can lead to the formation of colored impurities (quinones or polymeric products).[3]
-
Hydrolytic Degradation: The amide bond is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, reverting to the starting carboxylic acid and amine.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds.[1]
-
Thermal Degradation: High temperatures can accelerate both oxidative and hydrolytic degradation pathways.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the analysis and purification of S-(+)-O-Desmethylraclopride hydrobromide.
Question 1: My HPLC analysis shows significant peak tailing for the main compound. What is the cause and how can I fix it?
Answer:
Peak tailing for S-(+)-O-Desmethylraclopride is a common issue and is primarily due to its basic nature (from the pyrrolidine nitrogen) and the presence of phenolic hydroxyl groups. These functionalities can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns (like C18), leading to poor peak shape.[4]
Causality and Solutions:
-
Mobile Phase pH: The pH of your mobile phase is critical. At a pH close to the pKa of the pyrrolidine nitrogen, the compound will be partially ionized, leading to interactions with silanols.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated and behaves predictably. A low pH (e.g., 2.5-3.5) using trifluoroacetic acid (TFA) or formic acid is often effective.[5]
-
-
Ionic Strength: Insufficient buffering capacity can lead to localized pH changes on the column, exacerbating silanol interactions.
-
Solution: Incorporate a buffer (e.g., 10-25 mM ammonium formate or acetate if using LC-MS) into your aqueous mobile phase to maintain a consistent pH.
-
-
Column Choice: Standard C18 columns may have a high density of accessible silanol groups.
-
Solution:
-
Use an "end-capped" C18 column where the residual silanols have been derivatized.
-
Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities and improved peak shape for basic compounds.
-
-
-
Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Question 2: I am having difficulty resolving a closely eluting impurity from the main S-(+)-O-Desmethylraclopride hydrobromide peak. What strategies can I employ?
Answer:
Achieving baseline separation of closely related impurities requires a systematic approach to optimizing your HPLC method.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol has different solvent properties and can alter the selectivity of the separation.[5]
-
Gradient Slope: If using a gradient, make the slope shallower around the elution time of your compound and the impurity. This will increase the separation time between the two peaks.
-
-
Change Column Selectivity: As mentioned above, switching to a different stationary phase (e.g., from C18 to phenyl-hexyl or a pentafluorophenyl (PFP) column) is a powerful way to change the retention mechanism and improve resolution.[6]
-
Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease resolution if the peaks are very close. Experiment with a range of temperatures (e.g., 25-40 °C).
-
Flow Rate: Reducing the flow rate can improve separation efficiency, but at the cost of longer analysis times.
Question 3: I suspect my sample contains unreacted 3,5-dichloro-2,6-dihydroxybenzoic acid. How can I confirm its presence and remove it?
Answer:
Confirming and removing unreacted starting materials is a critical step in ensuring the purity of your final product.
Identification:
-
LC-MS Analysis: This is the most definitive method. The unreacted benzoic acid will have a distinct mass-to-charge ratio (m/z) from your product. You can look for its molecular ion in the mass spectrum.
-
HPLC with a Reference Standard: Inject a standard of 3,5-dichloro-2,6-dihydroxybenzoic acid to determine its retention time under your analytical conditions. Then, spike your sample with a small amount of the standard to see if the peak corresponding to the suspected impurity increases in area.
Removal:
-
Recrystallization: This is often the most effective method for removing impurities with different solubility profiles.
-
Protocol: See the detailed recrystallization protocol in Section IV. You will need to screen for a solvent system where S-(+)-O-Desmethylraclopride hydrobromide has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the benzoic acid impurity has different solubility characteristics. A polar protic solvent like ethanol or methanol, or a mixture with an anti-solvent like ethyl acetate or MTBE, is a good starting point.[7][8]
-
-
Aqueous Wash: If your product is in an organic solvent as the free base before salt formation, you can perform a wash with a mild aqueous base (e.g., dilute sodium bicarbonate solution) to extract the acidic benzoic acid impurity. The basic S-(+)-O-Desmethylraclopride will remain in the organic layer.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for S-(+)-O-Desmethylraclopride hydrobromide to prevent degradation? A1: To minimize degradation, S-(+)-O-Desmethylraclopride hydrobromide should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the phenolic groups.[3] Storage in a freezer at -20 °C is ideal for long-term stability.[9]
Q2: How can I perform a forced degradation study on my sample? A2: A forced degradation study involves subjecting the compound to harsh conditions to intentionally generate degradation products.[2] A typical study includes:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photodegradation: Exposure to UV and visible light (as per ICH Q1B guidelines). The samples are then analyzed by a stability-indicating HPLC method to separate the degradation products from the parent compound.
Q3: Can I use NMR to identify impurities? A3: Yes, NMR spectroscopy is a powerful tool for structural elucidation of impurities, especially if they can be isolated or are present at a high enough concentration (>1%).[10][11] By comparing the ¹H and ¹³C NMR spectra of your sample to that of a pure reference standard, you can identify signals corresponding to impurities. 2D NMR techniques (like COSY, HSQC, and HMBC) can then be used to piece together the structure of the unknown impurity.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do? A4: "Oiling out" occurs when the solute is not soluble enough in the hot solvent, or the solution is cooled too quickly.
-
Add more solvent: Your initial solution may have been too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slow cooling: Ensure the flask is cooling slowly. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change solvent system: The chosen solvent may not be appropriate. Try a different solvent or a solvent/anti-solvent pair.[7]
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for S-(+)-O-Desmethylraclopride hydrobromide.
| Parameter | Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Good starting point for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the amine and good peak shape. Volatile for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 280 nm | Approximate absorbance maximum for the benzamide chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures the sample is fully dissolved. |
Protocol 2: Recrystallization for Purification
This protocol outlines a general procedure for purifying S-(+)-O-Desmethylraclopride hydrobromide by recrystallization.
-
Solvent Screening: In small test tubes, test the solubility of your impure material in various solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "solvent" that dissolves the compound well and an "anti-solvent" in which it is insoluble, and the two must be miscible.[7] A promising system for a hydrobromide salt is ethanol or a mixture of ethanol and ethyl acetate.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot "solvent" and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
V. Visualizing Workflows
Diagram 1: HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
Diagram 2: Impurity Removal Workflow
Caption: A workflow for selecting an appropriate purification strategy.
VI. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
-
Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hossain, M. B., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. Retrieved from [Link]
-
Chen, J., et al. (2020). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Food Science & Nutrition.
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
NUCMEDCOR. (n.d.). (S)-O-Desmethylraclopride (5 mg). Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2012). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
ResearchGate. (2013). Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide. Retrieved from [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]
-
Veeprho. (2020). Impurity Profiling in Drug Development. Retrieved from [Link]
-
Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Debrus, B., et al. (2012). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg) [nucmedcor.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. soeagra.com [soeagra.com]
Common side products in the synthesis of [¹¹C]raclopride and their prevention
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of [¹¹C]raclopride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the radiosynthesis of this important D2 receptor radioligand. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot but also to proactively prevent the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: My radiochemical purity is lower than expected after synthesis, even before HPLC purification. What are the likely culprits?
A1: Low initial radiochemical purity in [¹¹C]raclopride synthesis is typically due to the formation of side products during the [¹¹C]methylation step. The primary desired reaction is the O-methylation of the phenolic hydroxyl group on the desmethyl-raclopride precursor. However, several competing reactions can occur.
The most common side product is the result of N-methylation of the pyrrolidine nitrogen atom, creating N-[¹¹C]methyl-raclopride. The desmethyl precursor contains two nucleophilic sites: the phenolate oxygen and the secondary amine nitrogen. Both can be methylated by [¹¹C]CH₃I or [¹¹C]CH₃OTf.
Another potential source of radioactive impurities can be the reaction of the [¹¹C]methylating agent with the solvent or trace amounts of water, though these are typically more volatile and easily separated.
Q2: I'm observing a consistent radioactive impurity peak in my radio-HPLC chromatogram. How can I identify it?
A2: Without co-injection of a synthesized, non-radioactive standard of the suspected impurity, definitive identification is challenging. However, based on chemical principles, the most likely side product is the N-[¹¹C]methylated raclopride. Generally, the polarity of the N-methylated product will be different from the desired O-methylated [¹¹C]raclopride, leading to a different retention time on a reverse-phase HPLC column. The exact retention time will depend on your specific HPLC conditions (column, mobile phase, flow rate). To confirm, you would need to synthesize the N-methylraclopride standard and compare its retention time to the unknown peak.
Q3: How can I improve the selectivity for O-methylation over N-methylation?
A3: Achieving high selectivity is key to a successful [¹¹C]raclopride synthesis. The competition between O- and N-methylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and can be influenced by several reaction parameters.
-
Choice of Base and Precursor Form: The acidity of the phenolic proton (pKa ~10) is significantly greater than that of the protonated pyrrolidine nitrogen (pKa ~11). Using a strong, non-nucleophilic base will preferentially deprotonate the phenol, forming the more nucleophilic phenoxide. Using the free base of the desmethyl-raclopride precursor is generally preferred over its hydrochloride or hydrobromide salt to avoid unwanted side reactions.[1]
-
Solvent: The choice of solvent can influence the reactivity of the nucleophiles. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
-
Methylating Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a "harder" methylating agent than [¹¹C]methyl iodide ([¹¹C]CH₃I). According to HSAB theory, the "hard" methyl triflate will preferentially react with the "hard" phenoxide oxygen, while the "softer" methyl iodide might have a slightly higher propensity to react with the "softer" nitrogen atom. Therefore, using [¹¹C]CH₃OTf can improve O-methylation selectivity.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Radiochemical Yield | 1. Inefficient trapping of [¹¹C]CH₃I or [¹¹C]CH₃OTf. 2. Suboptimal reaction temperature. 3. Insufficient amount or reactivity of the precursor. 4. Presence of moisture or other contaminants. | 1. Optimize Trapping: Ensure your trapping vessel/loop provides sufficient surface area and that the gas flow rate is not too high. 2. Temperature Control: The methylation reaction is typically rapid and exothermic. While often performed at room temperature or with gentle heating, excessive temperatures can lead to degradation of the precursor or product. Empirically determine the optimal temperature for your setup. 3. Precursor Quality: Use a fresh, high-purity batch of desmethyl-raclopride. Ensure the precursor is fully dissolved in the reaction solvent. 4. Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of your methylating agent. |
| High Levels of Side Products (Poor Radiochemical Purity) | 1. Dominant N-methylation: Reaction conditions favor methylation of the pyrrolidine nitrogen. 2. Use of Precursor Salt: The hydrobromide or hydrochloride salt of the precursor can lead to the formation of unwanted by-products.[1] | 1. Favor O-methylation: - Base Selection: Use a strong, non-nucleophilic base (e.g., NaOH, NaH) to ensure complete deprotonation of the phenol.[2] - Methylating Agent: If possible, use [¹¹C]methyl triflate instead of [¹¹C]methyl iodide.[1] 2. Use Free Base Precursor: Convert the precursor salt to its free base form before the reaction to improve yield and reduce side products.[1] |
| Difficulty in HPLC Purification | 1. Poor Resolution: The HPLC method does not adequately separate [¹¹C]raclopride from the precursor or side products. 2. Broad Peaks: Issues with the HPLC column or mobile phase composition. | 1. Optimize HPLC Method: - Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, ethanol) concentration and the pH of the aqueous buffer to improve separation.[3][4] - Column: Ensure you are using a suitable column (e.g., C18) and that it is not degraded.[3] 2. System Check: Verify the performance of your HPLC system, including pump pressures and detector response. |
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]Raclopride via O-methylation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific automated synthesis module and local setup.
-
Precursor Preparation: Dissolve 0.3-0.5 mg of desmethyl-raclopride (free base) in 200-300 µL of a suitable dry solvent (e.g., DMF, DMSO, or acetone) in a reaction vessel.[2]
-
Base Addition: Add a stoichiometric equivalent or slight excess of a strong base (e.g., a few microliters of 1M NaOH or a small quantity of NaH).
-
Introduction of [¹¹C]Methylating Agent: Bubble [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture. The reaction is typically rapid and can be performed at room temperature or with gentle heating (e.g., 70-80°C for a few minutes).
-
Quenching and Preparation for HPLC: After the desired reaction time (typically 3-5 minutes), quench the reaction by adding the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative or analytical HPLC column for purification.[3][4]
-
Formulation: Collect the fraction containing [¹¹C]raclopride, remove the HPLC solvent (if necessary, e.g., by rotary evaporation or solid-phase extraction), and formulate in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired synthesis of [¹¹C]raclopride and the competing N-methylation side reaction.
This diagram illustrates the competition between the desired O-methylation and the undesired N-methylation.
By understanding the potential pitfalls and the chemical principles governing the synthesis of [¹¹C]raclopride, researchers can significantly improve the reliability, radiochemical purity, and overall success of their radiosynthesis efforts.
References
-
Van Laeken, N., Kersemans, K., De Meestere, D., Goethals, I., & De Vos, F. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-67. [Link]
-
Ishiwata, K., Nariai, T., Kimura, Y., Oda, K., Ishii, K., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-197. [Link]
-
Shao, X., Hoareau, R., Runkle, A. C., Tluczek, L. J., Hockley, B. G., Henderson, B. D., & Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear Medicine and Biology, 39(8), 1109-1116. [Link]
-
Fei, X., Wang, M., & Glick-Wilson, B. E. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]
-
Fei, X., et al. (2004). Radiosynthesis and HPLC purification system of [ 11 C]raclopride. ResearchGate. [Link]
-
Gillings, N. (2009). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 427-431. [Link]
-
Neu, H., et al. (2015). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 42(11), 875-881. [Link]
-
Fei, X., Wang, M., & Glick-Wilson, B. E. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]
-
Wilson, A. A., et al. (2008). Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 62(5), 338-347. [Link]
-
Ehrin, E., et al. (1987). Synthesis of [methoxy-3H]- and [methoxy-11C]- labelled raclopride. Specific dopamine-D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of S-(+)-O-Desmethylraclopride hydrobromide solutions
An Application Scientist's Guide to S-(+)-O-Desmethylraclopride Hydrobromide: Solution Stability and Troubleshooting Welcome to the Technical Support Center for S-(+)-O-Desmethylraclopride hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. As the direct precursor for the widely used PET radioligand [¹¹C]Raclopride, the stability of S-(+)-O-Desmethylraclopride is paramount for achieving reliable, high-yield radiosyntheses and obtaining accurate, reproducible data in neurological research.[1][2][3]
This document provides in-depth, field-proven insights into handling this compound, moving beyond simple protocols to explain the chemical principles governing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing S-(+)-O-Desmethylraclopride hydrobromide stock solutions?
For applications in radiolabeling, ethanol is a highly effective and commonly used solvent.[1][4][5] The tetrabutylammonium (TBA) salt form of the precursor shows excellent solubility in ethanol, which is advantageous for loop-based methylation reactions to synthesize [¹¹C]Raclopride.[5] While the hydrobromide salt is soluble in water (up to 10 mg/mL), ethanolic solutions are often preferred for synthetic chemistry workflows.[6] For other applications, Dimethyl Sulfoxide (DMSO) can also be used, especially for creating highly concentrated stock solutions for in vitro assays.
Q2: How does pH impact the solubility and stability of the solution?
The pH is a critical factor. S-(+)-O-Desmethylraclopride is a benzamide derivative and a weak base.[7] Its solubility is generally higher in mildly acidic conditions due to the protonation of its nitrogen atoms.[8] However, strongly acidic or alkaline conditions can promote hydrolysis of the amide bond, a known degradation pathway for benzamide compounds.[9] For most applications, maintaining a pH between 4.5 and 5.5 is a safe range to balance solubility and stability.[5]
Q3: What are the optimal storage conditions for my prepared solution?
To maximize shelf-life, solutions should be stored under the following conditions:
-
Light Protection: Store solutions in amber vials or protect them from light with aluminum foil. Benzamide compounds can be susceptible to photolytic degradation, where exposure to light, especially UV, can cleave bonds or cause dechlorination.[6][9]
-
Temperature: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.
Q4: I've observed a precipitate forming in my aqueous solution after storage. What happened and what can I do?
Precipitation from an aqueous solution upon storage, especially after a pH shift or temperature change, is likely due to the compound crashing out as the free base, which is less soluble than the hydrobromide salt. This can happen if the pH of an unbuffered aqueous solution drifts upwards.
Solution:
-
Gently warm the solution and sonicate to attempt redissolution.
-
If it does not redissolve, consider adding a small amount of a solubilizing agent like ethanol or adjusting the pH back to a slightly acidic range (e.g., pH 5.0).
-
For future preparations, consider using a buffered solution (e.g., acetate buffer) or preparing the stock in an organic solvent like ethanol where solubility is higher.[5]
Q5: How can I minimize the risk of chemical degradation?
Beyond proper storage, consider the use of antioxidants. In radiopharmaceutical preparations, where radiolysis (degradation caused by radioactivity) is a concern, antioxidants like sodium ascorbate are sometimes added to the final formulation to protect the labeled compound.[5] While radiolysis is not an issue for the non-radioactive precursor, the principle of preventing oxidative degradation is still relevant, particularly if the solution will be handled extensively or stored for a long period. However, for most standard uses, strict light protection and temperature control are sufficient.[6][9]
Troubleshooting Guide for Common Experimental Issues
This guide addresses problems that may arise during the use of S-(+)-O-Desmethylraclopride hydrobromide solutions, particularly in the context of preparing for radiosynthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low [¹¹C]Raclopride Yield | 1. Precursor Degradation: The stock solution has degraded due to improper storage (light/heat exposure).2. Poor Solubility: The precursor was not fully dissolved in the reaction solvent (e.g., ethanol).3. Incorrect pH: The pH of the reaction mixture is suboptimal for the methylation reaction. | 1. Prepare a fresh solution from solid compound. Verify storage conditions of all solutions.2. Ensure complete dissolution using gentle warming or sonication before initiating the synthesis.3. Check and adjust the pH of the reaction setup as specified in your synthesis protocol. |
| Solution Discoloration | 1. Oxidation: The solution may have oxidized due to air exposure over time.2. Photodegradation: Exposure to light has caused the formation of chromophoric degradation products.[9] | 1. Discard the solution and prepare a fresh batch. Store under an inert atmosphere (N₂ or Ar) for long-term stability.2. Always use amber vials or light-blocking foil. Prepare solutions in a dimly lit area if possible.[6] |
| Variable HPLC/LC-MS Results | 1. Presence of Degradants: Extra peaks indicate the solution has partially degraded.2. Precipitation: Micro-precipitation may lead to inconsistent concentrations being drawn from the stock vial. | 1. Analyze the degradation profile to identify the issue (e.g., hydrolysis vs. oxidation). Prepare a fresh solution.2. Before each use, visually inspect the solution for clarity. Vortex and briefly sonicate if needed to ensure homogeneity. |
| Precipitate in Frozen Stock | 1. Freeze-Thaw Cycles: Repeated cycling can reduce the stability of the solution and promote precipitation.2. Solvent Choice: The compound may have limited solubility in the chosen solvent system at low temperatures. | 1. Aliquot stock solutions into single-use volumes before freezing to avoid freeze-thaw cycles.2. Consider using a solvent with a lower freezing point or better solvating power at low temperatures, such as ethanol or DMSO. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common issues with your S-(+)-O-Desmethylraclopride solutions.
Caption: A flowchart for diagnosing and resolving solution stability issues.
Protocol: Preparation of a Stable Stock Solution (1 mg/mL in Ethanol)
This protocol is optimized for preparing a stock solution intended for use in radiosynthesis or other sensitive applications where stability is critical.
Materials:
-
S-(+)-O-Desmethylraclopride hydrobromide (solid)
-
200-proof (absolute) Ethanol, HPLC or molecular biology grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas (optional, for long-term storage)
-
Sonicator
Procedure:
-
Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired amount of S-(+)-O-Desmethylraclopride hydrobromide solid into the vial. For a 1 mg/mL solution, you might weigh 2 mg for a final volume of 2 mL.
-
Solvent Addition: Add the corresponding volume of absolute ethanol to the vial using a calibrated pipette.
-
Dissolution: Cap the vial tightly and vortex for 30 seconds. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (to ~30-40°C) can be applied if necessary, but avoid high temperatures.
-
Inerting (Optional): For long-term storage, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen. Alternatively, flush the headspace of the vial with the inert gas before tightly sealing the cap.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. For immediate use, store at 2-8°C. For long-term storage, store at -20°C. If frozen, create single-use aliquots to prevent freeze-thaw cycles.
Factors Influencing Stability: A Summary
The chemical structure of S-(+)-O-Desmethylraclopride, a substituted benzamide, makes it susceptible to specific degradation pathways. Understanding these is key to prevention.
| Condition | Potential Effect on Stability | Rationale & Mitigation Strategy |
| Light Exposure | High Risk | The aromatic rings and amide bond are susceptible to photolytic cleavage and dechlorination. Mitigation: Always use amber glass or light-blocking containers.[6][9] |
| pH Extremes | High Risk | Strongly acidic or alkaline conditions can catalyze the hydrolysis of the amide bond, breaking the molecule into two fragments. Mitigation: Maintain pH in a mildly acidic to neutral range (4.5 - 7.0). Use buffers for aqueous solutions. |
| High Temperature | Moderate Risk | Elevated temperatures accelerate all chemical degradation reactions, including hydrolysis and oxidation. Mitigation: Store solutions refrigerated or frozen. Avoid prolonged exposure to room temperature.[9] |
| Oxygen/Air | Moderate Risk | The phenolic hydroxyl groups can be susceptible to oxidation over time, potentially leading to colored byproducts. Mitigation: For long-term storage, purge with inert gas (Ar, N₂). Keep vials tightly sealed. |
Potential Degradation Pathways
The primary degradation routes for benzamide compounds like O-Desmethylraclopride involve hydrolysis and photolysis.
Caption: Major degradation routes for S-(+)-O-Desmethylraclopride.
By understanding these principles and following the recommended procedures, researchers can ensure the integrity of their S-(+)-O-Desmethylraclopride hydrobromide solutions, leading to more reliable and reproducible experimental outcomes.
References
- S-(+)-O-Desmethylraclopride hydrobromide. Sigma-Aldrich.
- Schlösser, R., et al. (1998). Long-term Stability of Neurotransmitter Activity Investigated With 11C-raclopride PET. Synapse, 28(1), 66-70.
- Shoghi-Jadid, K., et al. (2013). Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry. Nuclear Medicine and Biology, 40(7), 919-924.
- Scott, P. J., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear Medicine and Biology, 40(7).
- Holler, S., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2).
- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(13), 9118-9136.
- Tatavarti, A. S., et al. (2021). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics, 18(11), 4248-4261.
-
Abbasi Gharibkandi, N., et al. (2020). Strategies for Improving Stability and Pharmacokinetic Characteristics of Radiolabeled Peptides for Imaging and Therapy. Request PDF on ResearchGate. [Link]
-
Scott, P. J., et al. (2013). Enhanced radiosyntheses of [11C]raclopride and [11C]DASB using ethanolic loop chemistry. Request PDF on ResearchGate. [Link]
- (S)-O-Desmethylraclopride. TCI Deutschland GmbH.
- (S)-O-Desmethylraclopride hydrobromide (2 mg). NUCMEDCOR.
-
Beltrán, J. L., et al. (1997). Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1707-1714. [Link]
-
Scheme 3. Synthesis of [ 11 C]raclopride. Download Scientific Diagram on ResearchGate. [Link]
-
Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559-566. Available from: PMC - NIH. [Link]
-
Ilomuanya, M. O., et al. (2016). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 128, 199-207. [Link]
-
Terry, S. Y. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2374. [Link]
-
Philipp, B., et al. (2021). Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11. Microorganisms, 9(12), 2465. [Link]
-
Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 20(9), 17137-17150. [Link]
-
Gupta, V., et al. (2009). Chemical stability of scopolamine hydrobromide nasal solution. International Journal of Pharmaceutical Compounding, 11(5), 438-439. [Link]
-
Kumar, V., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Journal of the Mexican Chemical Society, 54(2), 79-85. Available from: PMC - NIH. [Link]
-
McKenna, B., et al. (2020). Synthetic factors affecting the stability of methylammonium lead halide perovskite nanocrystals. Nanoscale, 12(21), 11694-11702. [Link]
-
Al-Gizawy, S. A., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 758. Available from: PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NUCMEDCOR. (S)-O-Desmethylraclopride hydrobromide (2 mg) [nucmedcor.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 7. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in HPLC purification of S-(+)-O-Desmethylraclopride
Welcome to the technical support center for the HPLC purification of S-(+)-O-Desmethylraclopride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during chromatographic purification. By understanding the underlying chemical principles, you can systematically diagnose and rectify problems, leading to higher purity fractions and more reliable results.
Introduction to the Challenge
S-(+)-O-Desmethylraclopride is a crucial precursor in the synthesis of the D2 dopamine receptor antagonist, [¹¹C]Raclopride, used in Positron Emission Tomography (PET) imaging.[1][2] Its structure, featuring two phenolic hydroxyl groups and a basic tertiary amine in the pyrrolidine ring, presents a unique set of challenges for achieving optimal peak shape in reversed-phase HPLC.[3][4][5] Poor peak shape, typically observed as tailing or fronting, can compromise resolution, leading to inaccurate quantification and impure collected fractions.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chromatographic theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying S-(+)-O-Desmethylraclopride on a silica-based C18 column?
A1: The most frequent cause is secondary interactions between the basic amine group of the molecule and residual silanol groups on the silica stationary phase.[6][7][8] At typical mobile phase pH values (above ~2.5), some surface silanols (Si-OH) deprotonate to form negatively charged silanates (Si-O⁻).[6] The protonated, positively charged amine on S-(+)-O-Desmethylraclopride can then undergo ionic interactions with these silanates, creating a secondary retention mechanism in addition to the primary hydrophobic interaction with the C18 chains.[8] This mixed-mode retention leads to peak tailing.[8]
Q2: My peak is fronting instead of tailing. What could be the cause?
A2: Peak fronting is less common than tailing but typically points to two main issues:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase. This causes some analyte molecules to travel through the column more quickly, resulting in a leading edge to the peak.
-
Sample Solvent Effect: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can carry the analyte band through the initial part of the column too quickly, causing distortion and fronting.[6]
Q3: How does the mobile phase pH affect the peak shape of S-(+)-O-Desmethylraclopride?
A3: Mobile phase pH is a critical parameter.[9][10][11] S-(+)-O-Desmethylraclopride has both acidic phenolic groups and a basic amine. The pH of the mobile phase dictates the ionization state of these functional groups, which in turn affects retention and peak shape.[9][12]
-
Low pH (e.g., pH 2-3): The basic amine is fully protonated (positively charged), enhancing its interaction with residual silanols. However, the silanols themselves are mostly protonated (neutral), which minimizes the problematic ionic interaction.[8][13] The phenolic hydroxyls remain protonated. This is often the starting point for good peak shape.
-
Mid-range pH (e.g., pH 4-7): Operating near the pKa of either the amine or the phenolic groups can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak splitting or severe broadening.[11][13][14]
-
High pH (e.g., pH 8-10): The basic amine is deprotonated (neutral), which can significantly reduce tailing caused by silanol interactions.[10] However, prolonged use of high pH mobile phases can dissolve the silica backbone of traditional HPLC columns, leading to rapid column degradation.[9][15]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing poor peak shape, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape.
Step 1: Rule Out Overloading and Solvent Effects
Before adjusting complex chemical parameters, always check for these common physical issues.
Question: How can I quickly check for column overload?
Answer: Perform a simple dilution series.
-
Prepare your sample at its current concentration.
-
Create two additional samples at 1/2 and 1/10th the concentration.
-
Inject the same volume of all three samples.
-
Observe the peak shape: If the peak symmetry improves significantly with dilution, you are likely overloading the column.
Protocol: Addressing Column Overload
-
Reduce Injection Mass: Either decrease the injection volume or lower the concentration of your sample.[16] For preparative work, you may need to switch to a column with a larger internal diameter and higher loading capacity.
Question: How do I fix a sample solvent issue?
Answer: The best practice is to dissolve your sample in the initial mobile phase whenever possible.[17] If solubility is an issue, use the weakest solvent possible that can fully dissolve your compound. Avoid dissolving the sample in 100% strong organic solvents like acetonitrile or methanol if your mobile phase is highly aqueous.
Step 2: Optimize Mobile Phase pH and Additives
This step focuses on mitigating the chemical interactions that cause peak tailing.
Question: My peak is tailing. Should I lower or raise the mobile phase pH?
Answer: For a basic compound like S-(+)-O-Desmethylraclopride on a standard silica column, the first and most effective strategy is to lower the mobile phase pH .
Causality: By operating at a low pH (e.g., 2.5-3.0), you ensure that the residual silanol groups on the stationary phase are fully protonated (Si-OH).[8] This neutralizes their negative charge, thereby eliminating the strong ionic interaction with the positively charged analyte. The primary retention mechanism becomes the intended hydrophobic interaction, resulting in a more symmetrical peak.
Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffer: Prepare your aqueous mobile phase component (e.g., water) with a suitable buffer. For low pH, 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are common choices.
-
Verify pH: Measure the pH of the aqueous portion before mixing with the organic modifier (e.g., acetonitrile).
-
Equilibrate: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
Caption: Effect of pH on silanol interactions.
Question: What is the role of Trifluoroacetic Acid (TFA) and should I use it?
Answer: TFA is a powerful mobile phase additive that serves two main functions to improve peak shape for basic compounds:
-
pH Control: As a strong acid, a low concentration (0.05-0.1%) effectively lowers the mobile phase pH to around 2-2.5, protonating the silanol groups.[18]
-
Ion Pairing: The trifluoroacetate anion can form an ion pair with the protonated amine of your analyte.[18][19][20] This masks the positive charge of the analyte, reducing its interaction with any remaining active silanols and improving peak shape.[20][21]
Recommendation: Adding 0.1% TFA to both your aqueous (A) and organic (B) mobile phases is a highly recommended strategy for improving the peak shape of S-(+)-O-Desmethylraclopride.
| Mobile Phase Additive | Typical Concentration | Primary Mechanism | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH reduction, Ion pairing[18][20] | Excellent peak shape for bases, Volatile | Can suppress MS signal, Can be difficult to remove from column |
| Formic Acid (FA) | 0.1 - 1.0% | pH reduction | Good MS compatibility, Volatile | Less effective at masking silanols than TFA, may not fully resolve tailing |
| Ammonium Acetate | 10-20 mM | Buffering, Ionic strength | Volatile, MS-friendly | May not be acidic enough to prevent tailing without pH adjustment |
Step 3: Evaluate Your Column Choice
If mobile phase optimization does not fully resolve the issue, the column itself may be the problem.
Question: My peak still tails slightly even with TFA. What else can I do?
Answer: Consider the type of stationary phase you are using. Not all C18 columns are created equal.
-
End-capping: After the C18 groups are bonded to the silica, many residual silanols remain.[22][23] A process called "end-capping" uses a small, reactive silane (like trimethylchlorosilane) to cap many of these remaining silanols, making the surface more inert.[22][24] Using a column with high-quality, thorough end-capping is crucial for analyzing basic compounds.
-
High Purity Silica: Older silica packing materials often contained metal impurities (like iron or aluminum) that can act as active sites, causing peak tailing.[22][25] Modern, high-purity silica columns minimize these metal contaminants.
-
Hybrid Silica/Polymer Columns: Some modern columns utilize a hybrid particle technology that incorporates organic groups into the silica matrix. These columns are often more resistant to high pH conditions and can offer better peak shape for basic compounds over a wider pH range.
Recommendation: If you are using an older or non-end-capped column, switching to a modern, fully end-capped, high-purity silica C18 column or a hybrid-particle column is likely to provide a significant improvement in peak shape.
Summary and Final Recommendations
Poor peak shape in the HPLC purification of S-(+)-O-Desmethylraclopride is a common but solvable problem. By following a logical troubleshooting sequence, you can efficiently identify and correct the root cause.
-
Start Simple: Always rule out column overload and improper sample solvent first.
-
Control the Chemistry: The most effective strategy is to control the secondary silanol interactions. Lower the mobile phase pH to <3 using 0.1% TFA.
-
Use the Right Tool: Employ a modern, high-quality, end-capped C18 column designed for good peak shape with basic analytes.
By implementing these strategies, you will be well-equipped to achieve sharp, symmetrical peaks, leading to higher-purity S-(+)-O-Desmethylraclopride and more reliable downstream applications.
References
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Rocchetti, G., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(15), 5789. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from [Link]
-
Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
- Journal of Chromatography A. (1995). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
-
LCGC International. (2010). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
-
MDPI. (2018). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Retrieved from [Link]
-
NUCMEDCOR. (n.d.). (S)-O-Desmethylraclopride (5 mg). Retrieved from [Link]
-
Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]
-
NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
NIH. (2012, November 2). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Raclopride. Retrieved from [Link]
-
vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Radiosynthesis and HPLC purification system of [ 11 C]raclopride. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations | Request PDF. Retrieved from [Link]
Sources
- 1. NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg) [nucmedcor.com]
- 2. researchgate.net [researchgate.net]
- 3. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. (S)-O-Desmethylraclopride | 119670-11-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. support.waters.com [support.waters.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. waters.com [waters.com]
- 16. youtube.com [youtube.com]
- 17. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 18. researchgate.net [researchgate.net]
- 19. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. waters.com [waters.com]
- 22. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 23. shodexhplc.com [shodexhplc.com]
- 24. LC Technical Tip [discover.phenomenex.com]
- 25. m.youtube.com [m.youtube.com]
Minimizing precursor contamination in the final [¹¹C]raclopride product
Minimizing Precursor Contamination in the Final Product
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [¹¹C]raclopride. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the minimization of precursor contamination in the final radiopharmaceutical product. The information herein is grounded in established scientific principles and field-proven methodologies to ensure the highest standards of experimental integrity and product purity.
Introduction: The Challenge of Precursor Contamination
[¹¹C]Raclopride is a critical radioligand for Positron Emission Tomography (PET) imaging of dopamine D2 receptors.[1][2] Its successful synthesis and purification are paramount for accurate and reliable clinical and preclinical studies.[3][4][5][6] A significant challenge in the production of [¹¹C]raclopride is the potential for contamination of the final product with the unlabeled precursor, (S)-O-Desmethyl-raclopride (DM-RAC).[7] Given that the precursor may also exhibit affinity for D2 receptors, its presence can interfere with the quantitative accuracy of PET imaging, leading to erroneous interpretations of receptor density and occupancy.[7]
This guide will walk you through the common pitfalls and provide robust solutions to ensure a high-purity [¹¹C]raclopride product, free from significant precursor contamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of precursor contamination in [¹¹C]raclopride synthesis?
A1: Precursor contamination in the final [¹¹C]raclopride product typically arises from two main sources:
-
Incomplete Reaction: The radiolabeling reaction, which involves the O-[¹¹C]methylation of the desmethyl precursor, may not proceed to completion. This leaves unreacted precursor in the reaction mixture.[8][9]
-
Inefficient Purification: The subsequent purification step, most commonly High-Performance Liquid Chromatography (HPLC), may fail to adequately separate the [¹¹C]raclopride product from the structurally similar precursor.[7][10] Tailing of the precursor peak into the product peak during HPLC is a common issue.[11]
Troubleshooting Guide
Issue 1: Low Radiochemical Yield and Suspected High Precursor Levels Post-Reaction
If you are observing low radiochemical yields, it is highly probable that a significant amount of precursor remains unreacted. Here’s how to troubleshoot the radiolabeling reaction:
Underlying Cause & Explanation: The efficiency of the O-[¹¹C]methylation reaction is dependent on several factors, including the reactivity of the [¹¹C]methylating agent, the reaction conditions (temperature, solvent), and the form of the precursor used.
Step-by-Step Troubleshooting Protocol:
-
Evaluate the [¹¹C]Methylating Agent:
-
[¹¹C]Methyl triflate ([¹¹C]MeOTf) is generally more reactive than [¹¹C]methyl iodide ([¹¹C]MeI) and can lead to higher radiochemical yields and shorter reaction times.[12] Consider switching to [¹¹C]MeOTf if you are currently using [¹¹C]MeI.
-
Ensure the efficient online conversion of [¹¹C]CO₂ to the methylating agent. Incomplete conversion will reduce the amount of reactive species available for labeling.
-
-
Optimize Precursor Form and Concentration:
-
The use of the precursor as a free base is crucial for efficient methylation. If you are starting with a salt form (e.g., hydrobromide), it must be converted to the free base prior to the reaction.[9]
-
While a sufficient amount of precursor is necessary, using a large excess can complicate purification. Aim for an optimized amount, typically around 1 mg, for loop-based synthesis methods.[11][13]
-
-
Refine Reaction Conditions:
-
Solvent: The choice of solvent is critical. While Dimethyl sulfoxide (DMSO) has been traditionally used, it can complicate purification.[12] Ethanol has been successfully employed as a solvent in loop chemistry, offering a greener and more easily removable alternative.[11][13]
-
Temperature: The methylation reaction is typically performed at an elevated temperature. Ensure your reaction vessel or loop is heated consistently to the optimal temperature as determined by your specific setup.
-
Reaction Time: Due to the short half-life of Carbon-11 (approx. 20.4 minutes), the reaction time should be minimized.[14] However, it must be sufficient for the reaction to proceed. Typical synthesis times, including purification, are around 30-35 minutes.[11][12]
-
Workflow for Optimizing Radiolabeling:
Caption: Iterative process for optimizing the [¹¹C]raclopride radiolabeling reaction.
Issue 2: Precursor Peak Tailing into the [¹¹C]Raclopride Peak During HPLC Purification
Even with a successful radiolabeling reaction, precursor contamination can occur during HPLC purification if the separation is not optimal.
Underlying Cause & Explanation: The structural similarity between [¹¹C]raclopride and its desmethyl precursor can make their separation challenging. In many standard HPLC methods, the precursor elutes after the product, and if the precursor peak is broad, it can tail into the product peak, leading to contamination.[11]
Step-by-Step Troubleshooting Protocol:
-
Reverse the Elution Order:
-
A highly effective strategy is to modify the HPLC method to reverse the retention order, where the [¹¹C]raclopride product elutes before the precursor.[11][15][16] This eliminates the issue of precursor peak tailing into the product peak.[11]
-
This can often be achieved by changing the stationary phase (column) or the mobile phase composition.[10][16]
-
-
Optimize HPLC Parameters:
| Parameter | Standard Approach | Optimized Approach for Reversed Elution | Rationale |
| Stationary Phase | C18 | Amino (NH₂) or Cyano (CN) | These phases offer different selectivity compared to C18, allowing for the reversal of elution order. A Phenomonex Luna NH₂ column has been shown to be effective.[11] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffers | Ethanol/Aqueous Buffer (e.g., Ammonium Acetate) | Ethanol is a less toxic and more environmentally friendly organic modifier. Its use can also simplify the final formulation step.[10][11][15] |
| Flow Rate | Variable | 3-4 mL/min | An optimized flow rate ensures good separation without excessively long run times.[11] |
| pH | Typically neutral | Slightly acidic to neutral (e.g., pH 5.0) | pH can influence the ionization state of the molecules and their interaction with the stationary phase. |
-
Consider Alternative Purification Techniques:
-
Solid-Phase Extraction (SPE): While HPLC is the gold standard, SPE can be used as a complementary or alternative purification method. Molecularly Imprinted Polymers (MIPs) designed to selectively bind raclopride are a promising new technology for this purpose.[7]
-
Trap-and-Release Method: This involves trapping the crude reaction mixture on an SPE cartridge, washing away impurities (including the precursor), and then eluting the purified [¹¹C]raclopride.[7]
-
Workflow for HPLC Purification Optimization:
Caption: Decision-making workflow for optimizing HPLC purification of [¹¹C]raclopride.
Quality Control of the Final Product
Ensuring the absence of precursor contamination is a critical part of the quality control (QC) process before the release of the [¹¹C]raclopride batch.
Analytical Methods for Detecting Precursor Contamination:
-
High-Performance Liquid Chromatography (HPLC): The analytical HPLC system used for QC must be able to resolve [¹¹C]raclopride from its precursor. A UV detector is used to detect the unlabeled precursor, while a radioactivity detector detects the [¹¹C]raclopride.[11]
-
Method Validation: The HPLC method used for QC should be validated to demonstrate its ability to separate the two compounds and to quantify the amount of precursor present.
Acceptance Criteria:
-
Radiochemical Purity: The radiochemical purity of the final product should be greater than 95%.[2][11][17]
-
Chemical Purity: The amount of precursor in the final product should be below a pre-defined limit, which may vary depending on institutional and regulatory requirements.
By implementing the troubleshooting strategies and adhering to rigorous quality control procedures outlined in this guide, researchers can consistently produce high-purity [¹¹C]raclopride with minimal precursor contamination, thereby enhancing the reliability and accuracy of their PET imaging studies.
References
-
Van Laeken, N., Kersemans, K., & De Vos, F. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62–67. [Link]
-
Scott, P. J. H. (2013). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear Medicine and Biology, 40(3), 366-372. [Link]
-
Brambilla, D., Cazzola, G., et al. (2023). Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification. Molecules, 28(3), 1205. [Link]
-
Langer, O., Någren, K., et al. (1999). Precursor synthesis and radiolabelling of the dopamine D2 receptor ligand [11C]raclopride from [11C]methyl triflate. Journal of Labelled Compounds and Radiopharmaceuticals, 42(12), 1183–1193. [Link]
-
Gillings, N., & Gee, A. D. (2009). HPLC methods for the purification of [11C]‐labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 395-399. [Link]
-
Fei, X., Wang, M., et al. (2004). An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1895-1904. [Link]
-
Wang, H., Lu, J., et al. (2008). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Journal of Isotopes, 21(2), 70-73. [Link]
-
Mawlawi, O., Martinez, D., et al. (2001). Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 42(11), 1667-1672. [Link]
-
Fei, X., Wang, M., et al. (2004). An improved synthesis of PET dopamine D2 receptors radioligand [11C]raclopride. Synthetic Communications, 34(10), 1895-1904. [Link]
-
Inkster, J. A. H., Akurathi, V., et al. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. Molecules, 26(18), 5510. [Link]
-
Steel, C. J., D'Abreu, A. C., et al. (2013). Continuous-flow synthesis of [11C]raclopride, a positron emission tomography radiotracer, on a microfluidic chip. Lab on a Chip, 13(13), 2536-2544. [Link]
-
Schou, M., Halldin, C., et al. (2010). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 37(6), 721-726. [Link]
-
Gillings, N., & Gee, A. D. (2009). HPLC methods for the purification of [11C]‐labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 395-399. [Link]
-
Fei, X., Wang, M., et al. (2004). Radiosynthesis and HPLC purification system of [11C]raclopride. ResearchGate. [Link]
-
Perkins, G., Sheth, R., et al. (2014). Optimisation of [11C]Raclopride production using a Synthra GPextent system. Current Radiopharmaceuticals, 7(2), 100-106. [Link]
-
Farde, L., Hall, H., et al. (1995). Comparison of methods for analysis of clinical [11C]raclopride studies. Journal of Cerebral Blood Flow & Metabolism, 15(4), 576-584. [Link]
-
Scott, P. J. H. (2013). Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry. Nuclear Medicine and Biology, 40(3), 366-372. [Link]
-
Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 121-136. [Link]
-
Pavese, N., Lisy, I., et al. (2001). A PET study with [11-C]raclopride in Parkinson's disease: preliminary results on the effect of amantadine on the dopaminergic system. Journal of Neurology, Neurosurgery & Psychiatry, 71(4), 514-517. [Link]
-
Kandeel, F., El-Bialy, A., et al. (2016). Synthesis, isolation and purification of [11C]-choline. Nuclear Medicine Review, 19(2), 75-80. [Link]
-
Alexoff, D. L., Vaska, P., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals. Journal of Neuroscience Methods, 172(2), 153-160. [Link]
-
Whitton, A. E., Treadway, M. T., et al. (2022). A Simultaneous [11C]Raclopride Positron Emission Tomography and Functional Magnetic Resonance Imaging Investigation of Striatal Dopamine and Mesocorticolimbic Network Function in Anhedonia. medRxiv. [Link]
-
Torrent, E., Farré, M., et al. (2013). Optimization of [(11)C]raclopride positron emission tomographic rat studies: comparison of methods for image quantification. Molecular Imaging, 12(4), 257-262. [Link]
-
Yoder, K. K., Albrecht, D. S., et al. (2012). What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum. PLoS ONE, 7(5), e36334. [Link]
-
Singh, A. D., & Chio, J. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38481-38494. [Link]
Sources
- 1. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Optimisation of [11C]Raclopride production using a Synthra GPextent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PET study with [11-C]raclopride in Parkinson's disease: preliminary results on the effect of amantadine on the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of [(11)C]raclopride positron emission tomographic rat studies: comparison of methods for image quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Precursor synthesis and radiolabelling of the dopamine D2 receptor ligand [11C]raclopride from [11C]methyl triflate / Journal of Labelled Compounds and Radiopharmaceuticals, 1999 [sci-hub.box]
- 13. Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
Strategies to increase the specific activity of [¹¹C]raclopride
Welcome to the technical support center for the synthesis of [¹¹C]raclopride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the specific activity of this critical PET radiotracer. As Senior Application Scientists, we provide this guide based on field-proven insights and established scientific principles to help you achieve high-quality, reproducible results.
Understanding Specific Activity in [¹¹C]Raclopride PET Imaging
Specific activity (SA) refers to the ratio of radioactivity to the total mass of the compound (radiolabeled and non-radiolabeled). For PET radiotracers like [¹¹C]raclopride that bind to a finite number of receptors, achieving high specific activity is paramount. [¹¹C]raclopride is a dopamine D2/D3 receptor antagonist widely used to quantify these receptors in the brain striatum.[1]
Low specific activity means a higher proportion of non-radioactive ("cold") raclopride is injected along with the desired [¹¹C]raclopride. This excess cold raclopride competes with the radiotracer for binding to the D2/D3 receptors, which can lead to an underestimation of receptor availability (Binding Potential, BPND) and potentially mask subtle physiological changes.[2][3] Therefore, maximizing specific activity is essential for the sensitivity and quantitative accuracy of [¹¹C]raclopride PET studies.[4]
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the specific activity of [¹¹C]raclopride.
Q1: What are the primary sources of non-radioactive carbon that lower the specific activity?
A1: The primary culprit is isotopic dilution from ubiquitous non-radioactive carbon-12. This contamination can be introduced at multiple stages of the synthesis:
-
Target Gas: Trace amounts of CO₂ in the nitrogen target gas used for the ¹⁴N(p,α)¹¹C nuclear reaction are a major source.
-
Gas Lines and Synthesis Module: Desorption of CO₂ or other carbon-containing compounds from the surfaces of gas lines, valves, and the synthesis module can introduce carrier carbon.
-
Reagents and Solvents: Impurities in precursor solutions, solvents, and other reagents can contribute to the pool of non-radioactive carbon.[3]
Q2: How does the amount of precursor (desmethyl-raclopride) affect specific activity?
A2: There is a direct trade-off between the amount of precursor used, the radiochemical yield, and the final specific activity.
-
High Precursor Amount: Using more precursor generally increases the radiochemical yield by providing more molecules for the [¹¹C]methylating agent to react with. However, it also makes the subsequent separation of the radiolabeled product from the unreacted precursor more challenging, often resulting in lower specific activity.
-
Low Precursor Amount: Reducing the precursor amount (e.g., to 0.3-0.5 mg) can significantly increase specific activity because there is less non-radioactive material to co-elute with the final product.[5] However, this may lead to a lower overall radiochemical yield.
Q3: Can the choice of [¹¹C]methylating agent impact specific activity?
A3: Yes. The two common methylating agents are [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf). [¹¹C]methyl triflate is generally considered a more reactive methylating agent than [¹¹C]methyl iodide.[6] This higher reactivity can lead to faster reaction times and potentially higher radiochemical yields, which can indirectly support achieving higher specific activity by allowing for more efficient labeling even with lower precursor amounts.
Q4: What is a typical range for the specific activity of [¹¹C]raclopride?
A4: The reported specific activity for [¹¹C]raclopride varies widely depending on the synthesis method, the amount of starting radioactivity, and the purification strategy. Values can range from moderate to very high. For instance, some optimized methods report specific activities around 135 MBq/nmol, while highly optimized procedures using specific purification strategies have achieved specific activities as high as 20,831 Ci/mmol (approximately 770,700 MBq/nmol) at the end of synthesis.[7][8]
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis of [¹¹C]raclopride, organized by the major stages of the process.
Part 1: [¹¹C]CO₂ Production and Methylating Agent Synthesis
Q: My specific activity is consistently low, even with optimized labeling and purification. I suspect contamination from my cyclotron target or gas lines. What steps can I take?
A: This is a common and challenging issue. Minimizing carrier CO₂ from the very beginning is critical.
Causality: The ¹¹C atoms produced in the cyclotron are highly reactive and present in nanomolar quantities. Any introduction of stable ¹²CO₂ at this stage will drastically dilute the ¹¹C, setting an upper limit on the achievable specific activity before the chemistry even begins.[3]
Troubleshooting Steps:
-
High-Purity Target Gas: Use ultra-high purity (UHP) grade nitrogen gas with the lowest possible CO₂ specification. Consider using an in-line CO₂ trap (e.g., Ascarite) between the gas cylinder and the target.
-
System Purging and Maintenance: Before synthesis, thoroughly purge the gas lines and the synthesis module with an inert gas like helium or argon to remove atmospheric CO₂ and other adsorbed impurities. Regular maintenance and leak-checking of all fittings and valves are essential.
-
Optimize Irradiation Parameters: While counterintuitive, longer irradiation times at a given beam current can sometimes increase the specific activity by producing more ¹¹C relative to the fixed amount of carrier CO₂ that leaks into the system over time.[3]
Part 2: Radiolabeling Reaction
Q: I am struggling to find the right balance between radiochemical yield and specific activity. What are the key reaction parameters to optimize?
A: Optimizing the labeling reaction requires careful consideration of precursor concentration, solvent, base, and reaction conditions.
Causality: The labeling reaction is a competitive process. We want the [¹¹C]methylating agent to react with the desmethyl-raclopride precursor. However, side reactions or an excessive amount of precursor can compromise the final product's quality.
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for low specific activity.
Optimization Strategies:
-
Precursor Form and Amount: Using the free base form of the desmethyl-raclopride precursor is often preferred over salt forms (like HBr) to avoid side reactions.[6][9] As noted in the FAQ, systematically reducing the precursor mass is a direct strategy to boost specific activity.
-
Solvent Choice: The choice of solvent can significantly impact yield. While traditional methods used DMF or DMSO, newer methods have demonstrated successful labeling in solvents like cyclohexanone, which can offer high yields even without a strong base.[10] Some advanced "loop methods" have even successfully used ethanol, which simplifies final formulation.[8]
-
Reaction Method: The "loop method," where the precursor is loaded onto an HPLC loop and the gaseous [¹¹C]methylating agent is passed through, can be highly efficient, require less precursor, and simplify the transfer to the HPLC for purification.[8][11]
Part 3: HPLC Purification
Q: My biggest challenge is separating the [¹¹C]raclopride from the non-radioactive desmethyl-raclopride precursor. How can I improve this separation?
A: HPLC purification is arguably the most critical step for maximizing specific activity. Ineffective separation means non-radioactive precursor will contaminate your final product.
Causality: The chemical structures of raclopride and its desmethyl precursor are very similar. Achieving baseline separation on a preparative scale can be difficult. The "tail" of the large precursor peak can easily overlap with the small, high-activity product peak, thereby lowering the specific activity.
Key Optimization Strategies:
-
Reverse Elution Order: A highly effective strategy is to modify the HPLC mobile phase to reverse the retention order, causing the [¹¹C]raclopride product to elute before the precursor.[8] This prevents the precursor's tail from contaminating the product peak. This is often achieved by using ethanol-based mobile phases.
-
Downscale to Analytical Columns: Instead of using a traditional semi-preparative column, switching to a smaller analytical HPLC column can provide much higher resolution and sharper peaks, leading to better separation.[12][13] This also reduces the final collected volume, simplifying formulation.[12]
-
Mobile Phase Composition: The use of ethanol in the mobile phase instead of acetonitrile is a key development. Ethanol is a Class III solvent, which is less toxic and can simplify regulatory requirements for residual solvent analysis.[8] A mobile phase consisting of an ammonium acetate buffer and ethanol is a common and effective choice.[13]
Protocols and Data
Experimental Protocol: High-Resolution HPLC Purification
This protocol is based on methods designed to maximize separation from the precursor.[8][12][13]
-
Column: Analytical C18 Column (e.g., 5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase: Prepare a solution of 0.05M Ammonium Acetate Buffer / Ethanol in a 70/30 (V/V) ratio. Ensure the pH is adjusted to approximately 6.0.
-
Flow Rate: Set the flow rate to 2 mL/min.
-
Injection: After the labeling reaction, quench the reaction mixture (e.g., with 800 µL of the mobile phase) and inject the entire volume onto the HPLC system via a large volume loop (e.g., 1000 µL).
-
Detection: Monitor the elution profile using a UV detector (set to the absorbance wavelength of raclopride) and a radioactivity detector in series.
-
Collection: The [¹¹C]raclopride peak should elute well-separated from and, ideally, before the larger precursor peak. Collect the radioactive peak in a sterile vial containing physiological saline for final formulation. This method can drastically reduce purification time.[13]
Data Summary Table
The following table summarizes reported synthesis parameters from various optimized methods, highlighting the achievable results.
| Method Reference | Precursor Amount | Radiochemical Yield (Decay Corrected) | Specific Activity (at EOS) | Synthesis Time |
| Perkins et al. (2014)[7] | Not Specified | 4 ± 2% | 135 ± 41 MBq/nmol | 25 min |
| Nag et al. (1999)[5] | 0.3 - 0.5 mg | 11 - 14% | 48 TBq/mmol (48,000 MBq/nmol) | 25 min |
| Shao et al. (2012)[8] | 1 mg | 3.7% (non-decay corrected) | 20,831 Ci/mmol (770,700 MBq/nmol) | ~30 min |
| Eriksson et al. (2015)[14] | Not Specified | 50 - 60% | 192 - 638 GBq/μmol (192,000 - 638,000 MBq/nmol) | 32 min |
[¹¹C]Raclopride Synthesis Workflow
This diagram illustrates the key stages of the synthesis, highlighting critical control points for maintaining high specific activity.
Caption: Key stages in the synthesis of [¹¹C]raclopride.
References
-
Li J, Hou N, Li G. Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal. 2007;42(09):706-708. [Link]
-
Van Laeken N, Kersemans K, De Meestere D, Goethals I, De Vos F. Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Appl Radiat Isot. 2013;78:62-67. [Link]
-
Perkins G, Sheth R, Greguric I, Pascali G. Optimisation of [11C]Raclopride production using a Synthra GPextent system. Curr Radiopharm. 2014;7(2):100-106. [Link]
-
Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. ResearchGate. [Link]
-
Perkins, G., et al. (2014). Radiosynthesis and HPLC purification system of [11C]raclopride. ResearchGate. [Link]
-
Van Laeken N, Kersemans K, De Vos F. Simplified analytical HPLC purification of [11C]-raclopride. J Nucl Med. 2012;53(supplement 1):1879. [Link]
-
Fei, X., et al. (2004). Scheme 3. Synthesis of [11C]raclopride. ResearchGate. [Link]
-
Shao X, Hoareau R, Runkle AC, Scott PJH. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Mol Imaging Biol. 2012;14(5):635-641. [Link]
-
Turku PET Centre. Quantification of [11C]raclopride PET. University of Turku. Updated 2022. [Link]
-
Nag S, Shirota O, Imahori Y, Ido T, Nakada T. An alternative synthesis of [11C]raclopride for routine use. Ann Nucl Med. 1999;13(3):195-197. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. ResearchGate. [Link]
-
Alexoff DL, Vaska P, Marsteller D, et al. Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity. J Nucl Med. 2003;44(5):815-822. [Link]
-
Yoder KK, Morris ED, Constantinescu CC, et al. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum. J Cereb Blood Flow Metab. 2007;27(1):1-8. [Link]
-
Ginovart N, Willeit M, Rusjan P, et al. Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse. 2007;61(10):765-777. [Link]
-
Fei X, Wang G, Liu G, et al. An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. J Labelled Comp Radiopharm. 2004. ResearchGate. [Link]
-
Sossi V, de la Fuente-Fernández R, Holden JE. Improving binding potential analysis in [11C]raclopride PET studies using cluster analysis. J Nucl Med. 2002;43(1):33-41. [Link]
-
Lee SJ, Oh SJ, Lee SY, et al. Evaluation of base-free 11C-Raclopride synthesis with various solvents. J Nucl Med. 2015;56(supplement 3):1955. [Link]
-
Cao L, Zhang X, Wang Y, et al. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. J Nucl Med. 2011;52(supplement 1):1738. [Link]
-
Normandin MD, Zheng M, Zürcher NR, et al. Harmonization of [11C]raclopride brain PET images from the HR+ and HRRT: method development and validation in human subjects. EJNMMI Phys. 2022;9(1):23. [Link]
-
Van Laeken, N., Kersemans, K., & De Vos, F. (2012). Simplified analytical HPLC purification of [11C]-raclopride. UGent Biblio. [Link]
-
Kimura Y, Ichise M, Ito H, et al. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Front Neurosci. 2021;15:733566. [Link]
-
Slifstein M, Hwang DR, Martinez D, et al. Biodistribution and Radiation Dosimetry of the Dopamine D 2 Ligand 11 C-Raclopride Determined from Human Whole-Body PET. J Nucl Med. 2006;47(3):483-489. [Link]
-
Eriksson J, Amini N, Jahan M, et al. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nucl Med Biol. 2015;42(10):835-842. [Link]
-
Pascali, G., & Salvadori, P. A. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. SciSpace. [Link]
Sources
- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 2. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of [11C]Raclopride production using a Synthra GPextent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Evaluation of base-free 11C-Raclopride synthesis with various solvents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simplified analytical HPLC purification of [11C]-raclopride | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative bases and solvents for the O-methylation of S-(+)-O-Desmethylraclopride
Technical Support Center: O-Methylation of S-(+)-O-Desmethylraclopride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the O-methylation of S-(+)-O-Desmethylraclopride. This resource is designed for researchers, medicinal chemists, and process development professionals navigating the synthesis of S-(+)-Raclopride. Our goal is to provide practical, evidence-based solutions to common challenges, moving from traditional protocols to more sustainable and efficient methodologies. This guide is structured into two main parts: a set of Frequently Asked Questions (FAQs) to cover foundational knowledge and a detailed Troubleshooting Guide to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the conventional methods for the O-methylation of O-Desmethylraclopride?
The most established methods, particularly in radiochemistry for preparing [¹¹C]Raclopride, involve the use of highly reactive electrophilic methylating agents.[1][2] A common approach is the reaction of the O-Desmethylraclopride precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[3][4] This reaction requires a strong base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.
-
Common Bases: Sodium hydride (NaH) is frequently used due to its strength and ability to drive the deprotonation to completion.[2][5] Sodium hydroxide (NaOH) has also been reported.[6]
-
Typical Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are standard choices as they effectively dissolve the precursor and support the SN2 reaction mechanism.[2][7][8]
While effective, these "classical" methods carry significant safety and environmental burdens, prompting the search for alternatives.
Q2: What are the primary safety and environmental concerns with traditional methylating agents?
Traditional agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are highly effective but pose significant risks:
-
Toxicity: Both DMS and MeI are highly toxic and carcinogenic.[1][9] DMS, in particular, is known for causing severe, delayed-onset lung edema.[10]
-
Volatility: Methyl iodide is volatile, increasing the risk of inhalation exposure.[1]
-
Waste Generation: These reactions often produce stoichiometric amounts of inorganic salt byproducts (e.g., sodium iodide, sodium sulfate), which require disposal and add to the process mass intensity.[11][12]
These factors make them less suitable for large-scale production and drive the adoption of greener chemistry principles.
Q3: What is Dimethyl Carbonate (DMC), and why is it considered a "green" alternative?
Dimethyl Carbonate (DMC) is an environmentally benign chemical that can function as both a reagent and a solvent.[11] It is considered a green alternative to DMS and MeI for several reasons:
-
Green Byproducts: The methylation reaction with DMC typically produces only methanol and carbon dioxide, which are far less harmful than the inorganic salts generated by traditional methods.[11]
-
Safety: It has a high flash point and is not a potent carcinogen like DMS.
-
Reactivity Profile: While less reactive than DMS, this can be an advantage, leading to higher selectivity, particularly for mono-methylation over di-methylation.[12][14][15] Its lower reactivity, however, necessitates different reaction conditions, such as higher temperatures or the use of specific catalytic systems.[11][16]
Q4: What is Phase-Transfer Catalysis (PTC), and how can it benefit this reaction?
Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid base and a dissolved substrate in an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt (like Tetrabutylammonium Bromide, TBAB) or a polyethylene glycol (PEG), transports one of the reactants (often the anion) across the phase boundary to where the other reactant is located, thereby accelerating the reaction.[17]
For the O-methylation of O-Desmethylraclopride, PTC is particularly useful when employing solid, inorganic bases like potassium carbonate (K₂CO₃), which have poor solubility in many organic solvents.[13][16] The catalyst helps shuttle the phenoxide anion into the organic phase to react with the methylating agent, allowing the use of milder bases and potentially lower reaction temperatures.[13]
Troubleshooting Guide
Problem 1: My reaction yield is low, and I have significant unreacted starting material.
This is a common issue indicating that the phenolic hydroxyl group is not being efficiently deprotonated or that the subsequent methylation is too slow.
-
Possible Cause 1: Insufficiently Strong Base. The pKa of a phenolic proton is typically around 10. The chosen base must be strong enough to generate a sufficient concentration of the phenoxide anion.
-
Solution: If using a weak base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile, the equilibrium may not favor the phenoxide.[10][18] Consider switching to a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF.[2][5] Alternatively, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective, especially when using DMC.[11]
-
-
Possible Cause 2: Poor Solvent Choice. The solvent must adequately dissolve the precursor salt and stabilize the transition state of the SN2 reaction.
-
Solution: Polar aprotic solvents (DMF, DMSO) are generally superior for this transformation compared to less polar options like acetone.[2][7] For greener alternatives, consider cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF), which are more hydrophobic than THF and can offer advantages in workup and waste reduction.[19]
-
-
Possible Cause 3: Reaction Temperature is Too Low. While higher temperatures can risk side reactions, insufficient heat will result in slow kinetics, especially with less reactive methylating agents like DMC.
Problem 2: I am observing significant side products, potentially from N-methylation.
The O-Desmethylraclopride structure contains a tertiary amine within the pyrrolidine ring. While generally not reactive towards methylation under these conditions, aggressive reagents or high temperatures could potentially lead to quaternization. More relevant is the potential for C-alkylation on the aromatic ring, though O-alkylation is kinetically and thermodynamically favored for phenols.
-
Possible Cause: Highly Reactive Methylating Agent and Conditions. Aggressive agents like DMS or MeI are less selective than DMC.[12][14]
Problem 3: My attempts to use "green" Dimethyl Carbonate (DMC) are failing or very slow.
This is the most common hurdle when transitioning from traditional reagents. The lower electrophilicity of the methyl group in DMC compared to DMS or MeI is the primary reason.[14]
-
Possible Cause: Inappropriate Base/Catalyst System. DMC requires a specific type of activation. It does not react effectively with NaH in the same way as MeI.
-
Solution: An effective system for DMC methylation is the use of a moderate base like K₂CO₃ in combination with a phase-transfer catalyst (e.g., TBAB) or using DMC itself as the solvent at reflux (90 °C).[13][16] An alternative is to use a strong, non-nucleophilic organic base like DBU at reflux.[11] The base not only generates the nucleophile but also catalyzes the reaction with DMC.
-
-
Possible Cause: Insufficient Temperature. As mentioned, DMC requires more thermal energy to react.
-
Solution: Ensure the reaction temperature is appropriate for the chosen system. For K₂CO₃/PTC systems, refluxing in DMC (90 °C) or another suitable solvent is a good starting point.[13] Some protocols may require temperatures up to 160 °C in an autoclave, though milder conditions are now available.[13]
-
Data Summaries & Visualizations
Table 1: Comparison of Common Methylating Agents
| Feature | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Reactivity | Very High[14] | High[1][14] | Moderate[14] |
| Toxicity | High (Carcinogen, Vesicant)[1][13][20] | High (Toxic, Mutagen)[1][20] | Low (Non-toxic)[11][12] |
| Byproducts | Inorganic Sulfates | Inorganic Iodides | Methanol, CO₂[11] |
| Typical Base | NaOH, K₂CO₃ | NaH, K₂CO₃[2][18] | K₂CO₃, DBU[11][13] |
| Typical Temp. | Room Temp to Moderate Heat | Room Temp to Moderate Heat | High Heat (90-160 °C)[13][16] |
| Green Score | Poor | Poor | Excellent[12][20] |
Table 2: Comparison of Selected Base/Solvent Systems
| Base | Solvent | Methylating Agent | Typical Temp. | Pros | Cons |
| NaH | DMF / DMSO | MeI / MeOTf | 25-80 °C | Fast, high conversion, well-established[2][5] | Hazardous base, toxic reagent, difficult solvent removal |
| K₂CO₃ | Acetone / ACN | MeI / DMS | Reflux (~56-82 °C) | Milder base, easier workup[10][18] | Heterogeneous, slower, may require PTC for high yield |
| K₂CO₃ / PTC | DMC | DMC | Reflux (90 °C) | Green reagent, mild base, recoverable catalyst[13][16] | Slower kinetics, requires higher temperature |
| DBU | DMC | DMC | Reflux (90 °C) | Homogeneous, high yield, green reagent[11] | Cost of DBU, requires careful purification |
Diagram 1: Decision Workflow for O-Methylation Strategy
Caption: Decision workflow for selecting an O-methylation method.
Diagram 2: Simplified Mechanism for DMC-based O-Methylation
Caption: Simplified reaction mechanism for base-catalyzed O-methylation using DMC.
Experimental Protocols
Protocol 1: Conventional O-Methylation using NaH and MeI
(Based on principles described in radiolabeling literature[2][5][8])
Warning: This procedure uses highly toxic and hazardous materials. Perform only in a certified fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve S-(+)-O-Desmethylraclopride (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash thoroughly with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Greener O-Methylation using DMC and Phase-Transfer Catalysis
(Adapted from green chemistry methodologies for phenol methylation[13][16])
-
Preparation: To a round-bottom flask, add S-(+)-O-Desmethylraclopride (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq, finely ground), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reaction Medium: Add Dimethyl Carbonate (DMC) to the flask. DMC will serve as both the methylating agent and the solvent.
-
Methylation: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 5-24 hours to reach completion.
-
Workup: After cooling to room temperature, filter the mixture to remove the solid K₂CO₃ (which can be recovered).
-
Purification: Remove the excess DMC under reduced pressure. The residue can be dissolved in an organic solvent, washed with water to remove the PTC, and then dried. Further purification can be achieved by column chromatography if necessary.
References
-
Vertex AI Search Result[14], based on information comparing Dimethyl Sulfate, Dimethyl Carbonate, and Methyl Iodide.
-
PubMed. Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride. [Link]
- Ishiwata, K., et al. An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine.
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. [Link]
- ResearchGate. O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
- ResearchGate. Scheme 3. Synthesis of [11C]raclopride.
-
PubMed. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. [Link]
-
PubMed. An alternative synthesis of [11C]raclopride for routine use. [Link]
- Gupta, A., et al. Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
-
YouTube. Use of green starting material, green solvents and green reagents. [Link]
- ResearchGate.
-
MDPI. Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification. [Link]
-
NIH. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. [Link]
- ResearchGate. Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
-
NIH. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). [Link]
-
Arkat USA. A comparison of several modern alkylating agents. [Link]
-
Royal Society of Chemistry. Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. [Link]
-
PubMed. Green organic syntheses: organic carbonates as methylating agents. [Link]
- ResearchGate. The reaction mechanism of methylation of phenolic component in the presence of TMAH.
-
Organic Chemistry Portal. Ionic Liquids. [Link]
- ResearchGate. Imidazolium based Ionic liquids as efficient reagents for lignin C-O bond cleavage.
-
NIH. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. [Link]
-
ACS Publications. Gas-Phase Methylation of Phenol over Iron–Chromium Catalyst. [Link]
- ResearchGate.
-
Royal Society of Chemistry. Ionic liquid cations as methylation agent for extremely weak chalcogenido metalate nucleophiles. [Link]
-
PubMed. Dimethylcarbonate for eco-friendly methylation reactions. [Link]
-
NIH. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. [Link]
- ResearchGate. An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride.
-
Royal Society of Chemistry. Ionic liquids: not always innocent solvents for cellulose. [Link]
- ResearchGate.
- ResearchGate. An alternative synthesis of [11C]raclopride for routine use.
-
Reddit. Best procedure for phenol/hydroquinone O-methylations? [Link]
-
PubMed. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. [Link]
- ResearchGate.
-
Indian Academy of Sciences. Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jsnm.org [jsnm.org]
- 3. Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification [mdpi.com]
- 4. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 9. arkat-usa.org [arkat-usa.org]
- 10. reddit.com [reddit.com]
- 11. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to S-(+)-O-Desmethylraclopride: Hydrobromide Salt vs. Free Base Precursor
For researchers engaged in dopamine D2/D3 receptor studies and PET ligand development, the choice between the hydrobromide salt and the free base form of S-(+)-O-Desmethylraclopride is a critical decision that influences experimental design, from stock solution preparation to long-term storage. This guide provides an in-depth comparison of these two forms, grounding theoretical principles in practical, verifiable experimental protocols. Our objective is to equip you with the necessary framework to select the optimal compound form and ensure the reproducibility and accuracy of your results.
Fundamental Physicochemical Differences
S-(+)-O-Desmethylraclopride is a vital precursor for the synthesis of radiolabeled ligands like [¹¹C]Raclopride, a widely used tool in neuroscience.[1][2] The molecule contains a basic amine group within its pyrrolidine ring, making it amenable to salt formation.[3][4] The hydrobromide salt is formed by reacting the basic free base with hydrobromic acid. This seemingly simple conversion has profound implications for the compound's physical and chemical properties.[5][6]
The core difference lies in the protonation state of the pyrrolidine nitrogen. In the free base , this nitrogen is neutral, possessing a lone pair of electrons that makes the molecule more lipophilic. In the hydrobromide salt , this nitrogen is protonated, forming a positively charged ammonium cation, which is then associated with a bromide anion (Br⁻).[3][6] This ionic character fundamentally increases the molecule's polarity.
Diagram 1: Chemical Relationship
This diagram illustrates the reversible acid-base reaction that interconverts the free base and hydrobromide salt forms of S-(+)-O-Desmethylraclopride.
Caption: Conversion between the free base and hydrobromide salt forms.
Comparative Analysis: Key Performance Parameters
The decision to use the salt or free base hinges on several key parameters. While specific experimental data for the free base is not readily published, we can infer its likely properties based on well-established pharmaceutical science principles and compare them to the known characteristics of the hydrobromide salt.[7][8]
| Property | S-(+)-O-Desmethylraclopride Hydrobromide | S-(+)-O-Desmethylraclopride Free Base (Predicted) | Rationale & Practical Implications |
| Molecular Weight | 414.12 g/mol [9] | 333.22 g/mol | Critical for Molar Calculations: Always use the correct molecular weight for the specific form you are using. The salt form is ~24% heavier. Failure to account for this will lead to significant concentration errors. |
| Aqueous Solubility | Stated as 10 mg/mL in water.[1] | Significantly lower than the salt form. | Formulation Flexibility: The salt's higher aqueous solubility makes it ideal for preparing aqueous stock solutions for in vitro assays without requiring co-solvents like DMSO at high concentrations.[4][8] The free base is better suited for protocols requiring dissolution in non-polar organic solvents. |
| Physical Form | Crystalline white solid.[1] | Likely a solid, may be less crystalline. | Handling & Weighing: Crystalline salts are often less prone to static charge and are generally easier to handle and weigh accurately compared to their amorphous or less crystalline free base counterparts.[10] |
| Melting Point | 211-212°C[1] | Likely lower than the salt form. | Thermal Stability Indicator: The higher melting point of the salt suggests greater thermal stability and a more ordered crystal lattice, which can contribute to a longer shelf-life.[4][10] |
| Hygroscopicity | Moderate to High (Expected) | Lower than the salt form (Expected) | Storage & Stability: Salts are more likely to absorb atmospheric moisture.[5] This can lead to physical changes (caking) and potentially accelerate chemical degradation. The free base is expected to be less hygroscopic, offering better stability in humid conditions.[11] |
| Chemical Stability | Generally high in solid state, but pH-dependent in solution. | Potentially more susceptible to oxidation in the solid state but more stable at higher pH in solution. | Solution Stability: In acidic to neutral aqueous buffers, the salt form will be stable. However, at high pH, the salt will convert to the free base, which may precipitate out of solution.[7] The free base itself is generally more stable in basic solutions.[6] |
Experimental Protocols for Self-Validation
To empower researchers to make data-driven decisions, we provide the following validated protocols to empirically compare the specific lots of hydrobromide salt and free base in your laboratory.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility, providing a definitive value for your specific experimental conditions.[12][13]
Objective: To quantify and compare the aqueous solubility of S-(+)-O-Desmethylraclopride hydrobromide and its free base in a chosen buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Sample Separation: After equilibration, allow the vials to stand for at least 1 hour for the solid to settle. Carefully remove the supernatant. To ensure no solid particles are transferred, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.[14]
-
Calculation: The determined concentration of the saturated supernatant represents the equilibrium solubility of the compound under the tested conditions.
Diagram 2: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Protocol: Comparative Stability Assessment (Forced Degradation by HPLC)
This protocol uses a stability-indicating HPLC method to assess how the two forms withstand stress conditions, predicting their long-term stability.[15][16][17]
Objective: To compare the degradation profiles of the hydrobromide salt and free base under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[18]
-
Stock Solution Preparation: Prepare stock solutions of both the salt and free base in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: [15]
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Stress: Incubate a solid sample in an oven at a high temperature (e.g., 80°C).
-
Photostability: Expose a solid sample to light according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid/base samples if necessary, dilute to a suitable concentration, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining and identify the relative abundance of any degradation peaks. A compound is considered more stable under a given condition if a lower percentage of degradation is observed.
Protocol: Hygroscopicity Evaluation
This gravimetric method assesses the tendency of each form to absorb moisture from the air.[19][20][21]
Objective: To determine the moisture absorption characteristics of the solid hydrobromide salt and free base.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (e.g., 20-50 mg) of each compound into pre-weighed, shallow glass containers. Dry the samples in a vacuum oven to establish an initial dry weight (t=0).
-
Conditioning: Place the open containers into a humidity chamber set to a specific relative humidity (RH), for example, 75% RH, which can be achieved using a saturated sodium chloride solution.[19][20]
-
Weighing: At regular intervals (e.g., 24, 48, 72 hours), remove the samples and immediately re-weigh them.
-
Calculation: Calculate the percentage weight gain due to moisture absorption using the formula: [(Weight_t - Weight_0) / Weight_0] * 100.
-
Interpretation: A higher percentage weight gain indicates greater hygroscopicity.
Summary and Recommendations
| Application Scenario | Recommended Form | Justification |
| Aqueous-based in vitro assays | Hydrobromide Salt | Superior aqueous solubility simplifies stock solution preparation and avoids potential artifacts from high concentrations of organic co-solvents. |
| Organic synthesis / Prodrug development | Free Base | Higher solubility in non-polar organic solvents and lacks the bromide counter-ion which could interfere with subsequent reaction steps. |
| Long-term solid storage (especially in uncontrolled humidity) | Free Base (likely) | Expected lower hygroscopicity reduces the risk of moisture-induced degradation and physical changes over time.[11] The salt form should be stored in a desiccator. |
| Achieving highest molar concentration in acidic/neutral buffer | Hydrobromide Salt | The salt form provides significantly higher solubility in the pH range of 1.2-6.8, which is critical for many biological experiments.[7][22] |
Final Verdict:
The S-(+)-O-Desmethylraclopride hydrobromide salt is the superior choice for most biological and preclinical applications due to its high aqueous solubility, ease of handling, and stability in typical buffer systems.[1] However, its hygroscopic nature necessitates careful storage in a dry environment.
The S-(+)-O-Desmethylraclopride free base serves as an essential precursor and is advantageous for applications in organic chemistry or when formulating in non-aqueous systems. Its predicted lower hygroscopicity may offer a storage advantage, but its poor aqueous solubility is a significant limitation for direct use in most biological assays.
By understanding these fundamental differences and employing the validation protocols provided, researchers can confidently select the appropriate form of S-(+)-O-Desmethylraclopride, ensuring the integrity and success of their scientific investigations.
References
-
SOP for Hygroscopicity Testing in Powders. (2024). Pharma Beginners. [Link]
-
A 14 A - Hygroscopicity: GEA Niro Method No. A 14 A. Scribd. [Link]
-
3 Key Steps for HPLC Validation in Stability Testing. (2025). Altabrisa Group. [Link]
-
A 14 a - Hygroscopicity. GEA. [Link]
-
Chemical Properties of Amines: Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]
-
Hygroscopicity in Food Powders Measuring. (2025). PowderTechnology.info. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ASTM E1148-02(2010) Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization (WHO). [Link]
-
Step-by-Step Guide to Conducting Robust Forced Degradation Studies. Pharma Stability. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]
-
Kumar, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(4), 939. [Link]
-
Patil, S. A. (2021). A REVIEW ON PHARMACEUTICAL SALTS AND ITS DIFFERENT PROPERTIES. World Journal of Pharmaceutical Research, 10(3), 1155-1169. [Link]
-
Budhkar, S. R. (2022). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. [Link]
-
Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
-
Hsieh, Y. L., & Taylor, L. S. (2017). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Journal of Pharmaceutical Sciences, 106(1), 103-111. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]
-
Kumar, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate. [Link]
-
Al-Achi, A., & Greenwood, R. (1998). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Development and Technology, 3(4), 515-521. [Link]
-
Al-Achi, A., & Greenwood, R. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Raclopride - Compound Summary. PubChem, National Institutes of Health. [Link]
-
(S)-O-Desmethylraclopride (Custom Volume). NUCMEDCOR. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. NUCMEDCOR. (S)-O-Desmethylraclopride (Custom Volume) [nucmedcor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hplc method – Page 3 – Pharma Stability [pharmastability.com]
- 19. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 20. scribd.com [scribd.com]
- 21. gea.com [gea.com]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Comparative Guide to the Synthesis of [¹¹C]Raclopride: Precursor Selection and Performance
For researchers, scientists, and drug development professionals venturing into the realm of dopamine D2 receptor imaging with Positron Emission Tomography (PET), the radiosynthesis of [¹¹C]raclopride is a critical step. The choice of precursor molecule for the introduction of the carbon-11 radiolabel significantly influences key parameters such as radiochemical yield, specific activity, and overall synthesis time. This guide provides an in-depth comparative analysis of the most common precursors used for the synthesis of [¹¹C]raclopride, offering experimental data and procedural insights to inform your selection and optimize your radiolabeling strategy.
Introduction to [¹¹C]Raclopride and the Significance of Precursor Choice
[¹¹C]Raclopride is a selective antagonist of the dopamine D2 and D3 receptors and is widely employed in PET imaging to study neuropsychiatric disorders like Parkinson's disease and schizophrenia.[1][2] The short half-life of carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient radiosynthesis. The most prevalent method for synthesizing [¹¹C]raclopride involves the O-methylation of a desmethyl precursor using a ¹¹C-labeled methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf).[3][4][5]
The precursor's chemical form—most commonly the hydrobromide salt or the free base of O-desmethyl-raclopride—plays a pivotal role in the efficiency of the radiolabeling reaction. Factors such as solubility, basicity, and the need for an external base can all impact the final product's yield and purity. Furthermore, alternative labeling strategies, such as labeling at the carbonyl position, present a different set of synthetic considerations and outcomes. This guide will dissect these nuances to provide a clear path toward successful and reproducible [¹¹C]raclopride production.
Comparative Analysis of Precursors
The selection of a precursor is often a balance between commercial availability, ease of use, and the desired final product specifications. The following table summarizes the key performance indicators for the most common precursors used in [¹¹C]raclopride synthesis.
| Precursor | Radiolabeling Agent | Typical Radiochemical Yield (Decay-Corrected) | Typical Specific Activity (at EOS) | Typical Synthesis Time (EOB to final product) | Key Advantages | Key Disadvantages |
| O-desmethyl-raclopride Hydrobromide | [¹¹C]CH₃I or [¹¹C]MeOTf | 25%[2] | High | ~30-45 minutes | Commercially available, stable salt form. | Requires addition of a base (e.g., NaOH), which can complicate automation and introduce variability. |
| O-desmethyl-raclopride Free Base | [¹¹C]CH₃I or [¹¹C]MeOTf | 40%[2] | High | ~25-35 minutes | Higher yields due to the absence of a competing base, simplifies reaction conditions.[2] | May be less stable than the salt form, requiring careful storage. |
| O-desmethyl-raclopride Tetrabutylammonium (TBA) Salt | [¹¹C]MeOTf | 3.7% (based on [¹¹C]CO₂) | 20831 Ci/mmol | ~30 minutes | Good solubility in organic solvents like ethanol, suitable for loop chemistry methods.[6] | Lower reported yields in some automated systems.[6] |
| Precursor for [¹¹C]carbonyl-raclopride | [¹¹C]CO | 50 ± 5% | 34 ± 1 GBq/μmol | ~50 minutes | Alternative labeling position, potentially different metabolic profile.[7][8] | Longer synthesis time, lower specific activity compared to methylation methods.[7][8] |
EOS: End of Synthesis; EOB: End of Bombardment
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of [¹¹C]raclopride using different precursors. These protocols are designed to be self-validating, with explanations for key experimental choices.
Synthesis from O-desmethyl-raclopride Hydrobromide
This traditional method remains widely used due to the stability and commercial availability of the precursor salt. The key step is the deprotonation of the phenolic hydroxyl group by a base to facilitate nucleophilic attack on the [¹¹C]methylating agent.
Workflow Diagram:
Caption: Synthesis from O-desmethyl-raclopride HBr.
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve O-desmethyl-raclopride hydrobromide (typically 1-2 mg) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (e.g., 0.3-0.5 mL).
-
Basification: Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the precursor solution to deprotonate the phenolic hydroxyl group. The amount of base is critical and should be optimized.
-
Radiolabeling: Introduce [¹¹C]methyl iodide or [¹¹C]methyl triflate into the reaction vessel. Heat the mixture at an elevated temperature (e.g., 85-100°C) for a short period (e.g., 5-10 minutes).[2]
-
Quenching and Dilution: After the reaction time, quench the reaction by adding a suitable diluent, often the mobile phase for HPLC purification, to stop the reaction and prepare the mixture for injection onto the HPLC.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC). A C18 column with an isocratic mobile phase of acetonitrile/water or ethanol/water with a buffer is commonly used.
-
Formulation: Collect the HPLC fraction containing [¹¹C]raclopride. Remove the organic solvent (e.g., by rotary evaporation) and redissolve the product in a sterile, injectable solution (e.g., saline with a small amount of ethanol). Pass the final product through a sterile filter.
-
Quality Control: Perform quality control tests to determine radiochemical purity (typically >95%), chemical purity, specific activity, and to ensure sterility and apyrogenicity.
Synthesis from O-desmethyl-raclopride Free Base
Using the free base precursor can lead to higher and more consistent radiochemical yields by eliminating the need for an added aqueous base, which can sometimes interfere with the reaction.
Workflow Diagram:
Caption: Decision tree for precursor selection.
Conclusion
The synthesis of [¹¹C]raclopride is a well-established and robust method in radiopharmaceutical chemistry. However, the choice of precursor remains a critical variable that can significantly impact the efficiency and outcome of the radiosynthesis. While the hydrobromide salt of O-desmethyl-raclopride is a stable and reliable option, the use of the free base precursor can offer superior radiochemical yields and simplify the reaction setup. For automated systems employing loop chemistry, the TBA salt may be advantageous. The alternative labeling strategy to produce [¹¹C]carbonyl-raclopride provides another avenue for research, though with a trade-off in specific activity and synthesis time.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable precursor for their specific application, leading to the consistent and high-quality production of [¹¹C]raclopride for PET imaging studies.
References
- LI Jun;HOU Ning;LI Gung-yi. Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer [J]. Chinese Pharmaceutical Journal, 2007, 42(09): 706-708. (No URL available)
-
Nag, S., et al. (2015). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 42(11), 855-861. [Link]
-
Ginovart, N., et al. (2006). Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 60(5), 395-403. [Link]
-
Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1899-1907. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of [ 11 C]raclopride. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of nuclear medicine, 13(3), 195–197. [Link]
-
Nag, S., et al. (2015). Synthesis of ([11C]carbonyl)raclopride and a comparison with ([11C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 42(11), 855-861. [Link]
-
Ehrin, E., et al. (1987). Synthesis of [methoxy‐3H]‐ and [methoxy‐11C]‐ labelled raclopride. Specific dopamine‐D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940. [Link]
-
Turku PET Centre. (2007). Quantification of [11C]raclopride PET. [Link]
-
Wang, M., et al. (2011). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 52(supplement 1), 1709. [Link]
-
Scott, P. J. H., et al. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 14(6), 721-727. [Link]
Sources
- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 2. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Synthesis of ([11C]carbonyl)raclopride and a comparison with ([11C]methyl)raclopride in a monkey PET study / Nuclear Medicine and Biology, 2015 [sci-hub.box]
A Senior Application Scientist's Guide to the Validation of [¹¹C]raclopride Radiochemical Purity
For researchers, scientists, and drug development professionals working with Positron Emission Tomography (PET), the integrity of the radiotracer is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the radiochemical purity of [¹¹C]raclopride, a critical dopamine D2/D3 receptor antagonist, when synthesized from its S-(+)-O-Desmethylraclopride precursor.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Purity in PET Imaging
[¹¹C]raclopride is a cornerstone radioligand for quantifying dopamine D2/D3 receptors in the brain, offering invaluable insights into neurological and psychiatric disorders.[2] The radiochemical purity of this tracer—the proportion of the total radioactivity present in the desired chemical form—is a critical quality attribute.[3][4] Any deviation can lead to altered biodistribution, nonspecific binding, and increased radiation dose to the patient from impurities, ultimately compromising the quantitative accuracy and diagnostic value of the PET scan.[3] The synthesis of [¹¹C]raclopride via O-methylation of S-(+)-O-Desmethylraclopride with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a common and efficient method.[5][6] However, this pathway can introduce radiochemical impurities that must be rigorously identified and quantified.
Comparative Analysis of Purity Validation Methods
The two most prevalent techniques for determining the radiochemical purity of [¹¹C]raclopride are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). While Gas Chromatography (GC) is a powerful analytical tool, it is less commonly employed for routine quality control of [¹¹C]raclopride due to the non-volatile nature of raclopride and its potential impurities.
| Method | Principle | Advantages | Disadvantages | Typical Application for [¹¹C]raclopride |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase (column) and a mobile phase (eluent). | High resolution and sensitivity, quantitative accuracy, automation capabilities, and simultaneous detection of chemical and radiochemical purity.[7] | Requires sophisticated instrumentation, longer analysis time compared to TLC, and more complex method development. | The gold standard for definitive quantification of [¹¹C]raclopride and its radiochemical impurities.[8][9] |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a stationary phase (plate) driven by a mobile phase. | Rapid, simple, cost-effective, and suitable for high-throughput screening.[10] | Lower resolution and sensitivity compared to HPLC, and primarily semi-quantitative. | A rapid quality control check for the presence of major radiochemical impurities like free [¹¹C]iodide or unreacted [¹¹C]methylating agents.[11] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for analyzing volatile and thermally stable compounds.[12] | Not ideal for non-volatile compounds like raclopride without derivatization, which adds complexity. | Primarily used for determining residual solvents from the synthesis process, not for radiochemical purity of the final product. |
Experimental Protocols: A Deep Dive
High-Performance Liquid Chromatography (HPLC) for Definitive Purity Assessment
The rationale for using HPLC as the primary validation method lies in its unparalleled ability to separate the parent radiotracer from structurally similar impurities. This ensures that the measured radioactivity is unequivocally associated with [¹¹C]raclopride.
Protocol: Validation of [¹¹C]raclopride Radiochemical Purity by Radio-HPLC
This protocol is a synthesis of established methods and aligns with pharmacopeial standards.[13][14]
1. System Preparation:
-
HPLC System: A system equipped with a pump, injector, UV detector, and a radioactivity detector (e.g., a scintillation detector).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 100 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM phosphoric acid or ammonium formate). A typical starting gradient could be 25:75 (v/v) acetonitrile:buffer.[5] The mobile phase should be filtered and degassed.
-
Flow Rate: Typically set around 1-2 mL/min.[13]
-
System Suitability: Before sample analysis, inject a reference standard solution containing non-radioactive raclopride and its precursor, S-(+)-O-Desmethylraclopride, to verify system performance (resolution, retention times, and peak shape).
2. Sample Preparation:
-
Dilute a small aliquot of the final [¹¹C]raclopride formulation with the mobile phase to an appropriate concentration for injection.
3. Chromatographic Run:
-
Inject the prepared sample onto the HPLC system.
-
Acquire data from both the UV and radioactivity detectors simultaneously. The UV chromatogram helps in identifying the chemical purity by detecting non-radioactive compounds, while the radio-chromatogram is crucial for determining the radiochemical purity.[14]
4. Data Analysis:
-
Identify the peak corresponding to [¹¹C]raclopride in the radio-chromatogram by comparing its retention time with the non-radioactive standard.
-
Integrate the area of all radioactive peaks in the chromatogram.
-
Calculate the radiochemical purity using the following formula: Radiochemical Purity (%) = (Area of [¹¹C]raclopride peak / Total area of all radioactive peaks) x 100
5. Acceptance Criteria:
-
The radiochemical purity of [¹¹C]raclopride should typically be ≥95%.[9][15] This limit is consistent with guidelines from pharmacopeias like the USP for other ¹¹C-labeled PET radiopharmaceuticals.[13][16]
Caption: HPLC workflow for [¹¹C]raclopride purity validation.
Understanding Potential Impurities
The primary radiochemical impurity of concern is the unreacted precursor, S-(+)-O-Desmethylraclopride, which can be labeled with ¹¹C at a different position or remain unlabeled. Other potential impurities include by-products from the methylation reaction or degradation products.[17] Minimizing the amount of precursor in the final product is crucial, as even pharmacologically inactive impurities can contribute to background signal.[5]
Caption: Synthesis of [¹¹C]raclopride and potential impurities.
Conclusion: Ensuring Trustworthy and Reproducible Results
References
-
USP. USP Monographs: Raclopride C 11 Injection. Available from: [Link]
-
Lammertsma, A. A., Bench, C. J., Hume, S. P., Osman, S., Gunn, K., Brooks, D. J., & Frackowiak, R. S. (1996). Comparison of methods for analysis of clinical [11C]raclopride studies. Journal of Cerebral Blood Flow & Metabolism, 16(1), 42–52. Available from: [Link]
-
Zhang, X., Liu, H., Li, C., & Tian, J. (2010). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Journal of Medical Imaging Technology, 26(11), 2045-2047. Available from: [Link]
-
Quantification of [11C]raclopride PET - Turku PET Centre. (2007). Available from: [Link]
-
Van Laeken, N., Kersemans, K., De Meestere, D., Goethals, I., & De Vos, F. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62–67. Available from: [Link]
-
Snyder, S. E., & Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 15(3), 269–275. Available from: [Link]
-
Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available from: [Link]
-
Jószai, I., Gyerkó, G., Dénes, N., Szabó, J., Kis, A., Trencsényi, G., & Fekete, A. (2022). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. EJNMMI Radiopharmacy and Chemistry, 7(1), 27. Available from: [Link]
-
Nayak, S., P, S., G, S., Kumar, R., & Sharma, P. (2022). Good Manufacturing Practice Validation and Radiation Dosimetry for the Clinical Application of a Novel α7-nAChR Radioligand: [11C]KIn83. Pharmaceuticals, 15(11), 1356. Available from: [Link]
-
Atanasova Lazareva, M., Velickovska, M., Jolevski, F., Kolevska, K., & Janevik-Ivanovska, E. (2025). Quality-based design and stability assessment of sodium 18F-fluoride radiopharmaceutical for PET imaging. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]
-
Terasaki, K., Takahashi, K., Shozushima, M., Goto, S., & Iwata, R. (n.d.). Preparation and quality control of [11C]raclopride for routine PET application. Cyclotron Research Center, Iwate Medical University. Available from: [Link]
-
Ellis, B., & Ballinger, J. (2021). Radiochemical Purity Testing of Radiopharmaceuticals. UK Radiopharmacy Group. Available from: [Link]
-
Perkins, G., Sheth, R., Greguric, I., & Pascali, G. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. Current Radiopharmaceuticals, 7(2), 100–106. Available from: [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195–197. Available from: [Link]
-
Shoner, S. C., Jackson, I. M., & Scott, P. J. (2015). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11C]GSK1482160 radiopharmaceutical. EJNMMI Radiopharmacy and Chemistry, 1(1), 1. Available from: [Link]
-
PharmacyLibrary. (n.d.). Radiopharmaceutical Chemistry: PET Agents. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). Available from: [Link]
-
Zoghbi, S. S., & Pike, V. W. (2006). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 34(3), 155–167. Available from: [Link]
-
Li, G., Zhang, X., & Liu, H. (2011). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 52(supplement 1), 1739. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Available from: [Link]
-
Wang, J., Rios, A., Lisova, K., Murphy, J. M., & van Dam, R. M. (2020). A rapid and systematic approach for the optimization of radio-TLC resolution. Applied Radiation and Isotopes, 164, 109249. Available from: [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (n.d.). ResearchGate. Available from: [Link]
-
An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. (n.d.). ResearchGate. Available from: [Link]
-
Fei, X., Nader, M. A., & Crooks, P. A. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897–1908. Available from: [Link]
-
Wang, J., Lisova, K., & van Dam, R. M. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Available from: [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195–197. Available from: [Link]
-
Wang, J., Rios, A., Lisova, K., Murphy, J. M., & van Dam, R. M. (2020). High-throughput radio-TLC analysis. Molecular Imaging and Biology, 22(5), 1184–1191. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Available from: [Link]
-
International Atomic Energy Agency. (n.d.). IAEA TECDOC SERIES. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). IV. CONTENTS OF THE 11th EDITION. Available from: [Link]
-
Perkins, G., Sheth, R., Greguric, I., & Pascali, G. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. Current Radiopharmaceuticals, 7(2), 100–106. Available from: [Link]
-
Bouin, A.-S. (2009). European Pharmacopoeia. European Directorate for the Quality of Medicines & HealthCare, Council of Europe. Available from: [Link]
-
Wikipedia. (n.d.). Raclopride. Available from: [Link]
-
Perkins, G., Sheth, R., Greguric, I., & Pascali, G. (2014). Optimisation of [11C]Raclopride production using a Synthra GPextent system. Current Radiopharmaceuticals, 7(2), 100–106. Available from: [Link]
-
Pistos, C., & Panderi, I. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1709. Available from: [Link]
Sources
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 3. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. jsnm.org [jsnm.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. researchgate.net [researchgate.net]
- 18. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 19. Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
A Senior Application Scientist's Guide to the Cross-Validation of [¹¹C]raclopride PET in Dopamine Imaging
This guide provides an in-depth, technical comparison of [¹¹C]raclopride Positron Emission Tomography (PET) with other key dopamine imaging techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to offer a synthesized analysis grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a comprehensive framework for understanding the cross-validation of this essential radioligand in modern neuroscience.
The Central Role of [¹¹C]raclopride in Dopamine D2/D3 Receptor Imaging
[¹¹C]raclopride is a selective antagonist for dopamine D2 and D3 receptors. Its widespread use in PET imaging stems from its favorable kinetic properties, high specificity, and sensitivity to changes in endogenous dopamine levels.[1][2][3] The fundamental principle of [¹¹C]raclopride PET is based on the competition between the radiotracer and endogenous dopamine for binding to D2/D3 receptors.[4] An increase in synaptic dopamine will lead to a decrease in [¹¹C]raclopride binding, which can be quantified as a change in its binding potential (BP). This allows for the indirect measurement of dopamine release in response to pharmacological or behavioral stimuli.[4][5]
The reliability of any imaging technique is paramount. [¹¹C]raclopride PET has demonstrated high test-retest reliability in measuring D2/D3 receptor availability, not only in the dopamine-rich striatum but also in extrastriatal regions.[1][6][7][8] This reproducibility is a critical prerequisite for its use in longitudinal studies and for the evaluation of therapeutic interventions.
Cross-Validation with Functional Magnetic Resonance Imaging (fMRI)
The advent of simultaneous PET/MRI scanners has revolutionized neuroimaging by allowing for the concurrent acquisition of molecular and hemodynamic data. This dual-modality approach provides a powerful platform for cross-validating [¹¹C]raclopride PET with functional MRI (fMRI), a technique that measures brain activity by detecting changes in blood flow.
Principles of Comparison
While [¹¹C]raclopride PET directly probes dopamine receptor occupancy, fMRI provides an indirect measure of neural activity. The cross-validation of these two techniques rests on the hypothesis that dopamine release, measured by [¹¹C]raclopride displacement, should correlate with fMRI BOLD (Blood-Oxygen-Level-Dependent) signals in brain regions involved in reward processing and cognition.[9][10][11][12] For instance, a rewarding stimulus is expected to elicit both a dopamine release in the striatum (a decrease in [¹¹C]raclopride BP) and an increase in the fMRI BOLD signal in the same region.
Experimental Data Summary
The following table summarizes key findings from studies employing simultaneous [¹¹C]raclopride PET and fMRI:
| Study Focus | Key Finding | Implication for Cross-Validation |
| Reward Processing in Anhedonia | Decreased task-related dopamine release in the striatum in anhedonic individuals, with blunted functional connectivity.[10] | Demonstrates a direct link between dopaminergic deficits at the molecular level (PET) and altered neural circuit function (fMRI). |
| Incentive Processing in Autism | Impaired striatal phasic dopamine release in response to incentives in individuals with Autism Spectrum Disorder, alongside altered functional connectivity.[9][11][12] | Provides molecular evidence from PET that corroborates and mechanistically informs fMRI findings of atypical reward processing in autism. |
| Effects of Transcranial Direct Current Stimulation (tDCS) | tDCS induced a significant reduction in [¹¹C]raclopride binding potential in the striatum, indicating dopamine release, and modulated cerebral blood flow measured by Arterial Spin Labeling (ASL), a form of MRI.[13] | Shows a causal link between a non-invasive brain stimulation technique, its effect on dopamine release (PET), and its impact on regional blood flow (MRI). |
Experimental Workflow: Simultaneous PET/fMRI
Simultaneous [¹¹C]raclopride PET and microdialysis workflow.
Detailed Experimental Protocol for Simultaneous PET/Microdialysis
-
Animal Preparation:
-
Under anesthesia, surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Implant intravenous catheters for [¹¹C]raclopride and drug administration.
-
Allow the animal to recover from surgery.
-
-
Simultaneous PET/Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF).
-
Position the animal in the PET scanner.
-
Begin collecting baseline microdialysis samples.
-
Administer [¹¹C]raclopride and start the PET scan.
-
After a baseline period of PET scanning and microdialysis sampling, administer the pharmacological challenge (e.g., amphetamine).
-
Continue PET scanning and microdialysis sampling for the duration of the experiment.
-
-
Data Analysis:
-
Microdialysis Samples:
-
Analyze the collected dialysates for dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
PET Data:
-
Analyze the dynamic PET data to calculate the [¹¹C]raclopride binding potential before and after the pharmacological challenge.
-
-
Cross-Modal Analysis:
-
Correlate the percentage change in [¹¹C]raclopride binding potential with the percentage change in extracellular dopamine concentration measured by microdialysis.
-
-
Conclusion: An Integrated Approach to Dopamine Imaging
The cross-validation of [¹¹C]raclopride PET with complementary techniques like fMRI and microdialysis is not merely a technical exercise; it is fundamental to the scientific integrity of in-vivo dopamine imaging. By integrating the molecular specificity of PET with the systems-level view of fMRI and the ground-truth neurochemistry of microdialysis, we can build a more comprehensive and validated understanding of the dopamine system's role in health and disease. This multi-modal approach provides a robust framework for drug development and for advancing our knowledge of neuropsychiatric disorders.
References
-
Alexoff, D. L., et al. (2003). Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity. Journal of Nuclear Medicine, 44(5), 795-802. [Link]
-
Alakurtti, K., et al. (2015). Long-term test-retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [(11)C]raclopride and high-resolution PET. Journal of Cerebral Blood Flow & Metabolism, 35(7), 1199-1205. [Link]
-
Nyberg, S., et al. (1996). Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients. Psychiatry Research, 67(3), 163-171. [Link]
-
Ishibashi, K., et al. (2022). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Psychiatry, 13, 811136. [Link]
-
D'Souza, E. D., et al. (2021). A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism. Translational Psychiatry, 11(1), 33. [Link]
-
Stoy, M., et al. (2023). Striatal dopamine in anhedonia: A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation. Psychiatry Research: Neuroimaging, 333, 111660. [Link]
-
Schiffer, W. K., et al. (2006). Development of a simultaneous PET/microdialysis method to identify the optimal dose of 11C-raclopride for small animal imaging. Neuroimage, 33(2), 593-602. [Link]
-
Papenberg, G., et al. (2020). High long-term test-retest reliability for extrastriatal 11C-raclopride binding in healthy older adults. Neuroimage, 205, 116278. [Link]
-
Endres, C. J., et al. (1997). Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies. Journal of Cerebral Blood Flow & Metabolism, 17(9), 933-944. [Link]
-
Stoy, M., et al. (2022). A Simultaneous [11C]Raclopride Positron Emission Tomography and Functional Magnetic Resonance Imaging Investigation of Striatal Dopamine Binding in Anhedonia. medRxiv. [Link]
-
D'Souza, E. D., et al. (2021). A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism. Translational Psychiatry, 11(1), 33. [Link]
-
Schiffer, W. K., et al. (2006). Development of a simultaneous PET/microdialysis method to identify the optimal dose of 11C-raclopride for small animal imaging. Neuroimage, 33(2), 593-602. [Link]
-
Endres, C. J., et al. (1997). Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies. Journal of Cerebral Blood Flow & Metabolism, 17(9), 933-944. [Link]
-
D'Souza, E. D., et al. (2021). A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism. Semantic Scholar. [Link]
-
Stoy, M., et al. (2022). A Simultaneous [11C]Raclopride Positron Emission Tomography and Functional Magnetic Resonance Imaging Investigation of Striatal. medRxiv. [Link]
-
Ishibashi, K., et al. (2022). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Psychiatry, 13, 811136. [Link]
-
Morris, E. D., et al. (2000). Measurement of dopamine release with continuous infusion of [11C]raclopride: optimization and signal-to-noise considerations. Journal of Nuclear Medicine, 41(4), 709-717. [Link]
-
Ferris, C. F., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and 11C-raclopride in freely moving animals. ResearchGate. [Link]
-
Svarer, C., et al. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International Journal of Molecular Sciences, 24(8), 7351. [Link]
-
PET/MRI reveals how brain stimulation technique works. (2024). AuntMinnieEurope.com. [Link]
-
Ginovart, N. (2005). Imaging the dopamine system with in vivo [11C]raclopride displacement studies: understanding the true mechanism. Molecular Imaging and Biology, 7(1), 45-52. [Link]
-
Ding, Y. S., & Fowler, J. S. (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. Pharmaceuticals, 14(2), 92. [Link]
-
Luurtsema, G., et al. (2007). PET Tracers for Imaging of the Dopaminergic System. Current Medicinal Chemistry, 14(15), 1641-1657. [Link]
Sources
- 1. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 5. Measurement of dopamine release with continuous infusion of [11C]raclopride: optimization and signal-to-noise considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest reproducibility of dopamine D2/3 receptor binding in human brain measured by PET with [11C]MNPA and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term test-retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [(11)C]raclopride and high-resolution PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Striatal dopamine in anhedonia: A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism | Semantic Scholar [semanticscholar.org]
- 13. auntminnie.com [auntminnie.com]
A Senior Application Scientist's Guide to the Test-Retest Reliability of [¹¹C]raclopride PET Scans: An In-Depth Analysis of Precursor Impact
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
[¹¹C]raclopride Positron Emission Tomography (PET) is a cornerstone for in-vivo quantification of dopamine D2/D3 receptors, pivotal in neuroscience research and the development of CNS therapeutics. The reliability of this technique, specifically its test-retest variability, is paramount for the integrity of longitudinal studies, pharmacological challenge paradigms, and clinical trials. A critical, yet often overlooked, determinant of this reliability is the very starting point of the imaging agent: the choice of precursor in the radiochemical synthesis of [¹¹C]raclopride. This guide provides an in-depth analysis of how the selection of the synthesis precursor—primarily desmethyl raclopride hydrobromide versus its free base form—can cascade through to impact key quality metrics like specific activity and radiochemical purity, ultimately influencing the precision and reproducibility of PET scan results. By synthesizing data from radiochemistry literature and reliability studies, this document offers a comprehensive perspective on optimizing [¹¹C]raclopride PET studies from the ground up.
The Imperative of Reliability in Dopamine Receptor Imaging
[¹¹C]raclopride is a selective D2/D3 receptor antagonist widely used to measure receptor availability in the brain, particularly in the dopamine-rich striatum[1]. Its sensitivity to endogenous dopamine levels allows researchers to probe changes in synaptic dopamine concentration in response to stimuli or therapeutic interventions[1].
In this context, test-retest reliability —the consistency of measurements in the same subject under stable conditions over time—is not merely a technical parameter but the bedrock of experimental validity. High reliability ensures that observed changes in receptor binding, for example, after a drug administration, are true pharmacological effects rather than measurement noise. Key metrics used to evaluate this are:
-
Absolute Test-Retest Variability (TRV) or Percent Test-Retest (PTRT): The average absolute difference between two scans, expressed as a percentage of the mean. Lower values indicate higher reliability.
-
Intraclass Correlation Coefficient (ICC): A measure of the proportion of total variance that is due to between-subject variability. ICC values range from 0 to 1, with values closer to 1 indicating excellent reliability.
The Radiochemical Foundation: A Tale of Two Precursors
The synthesis of [¹¹C]raclopride is achieved via O-[¹¹C]methylation of its desmethyl precursor using a [¹¹C]methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate[2]. The choice of the desmethyl precursor form is a fundamental experimental decision.
The two most common forms are:
-
Desmethyl Raclopride Hydrobromide (Salt Form): A stable, crystalline solid that is easy to handle and store. However, its acidic nature requires the presence of a base (e.g., NaOH, NaH) in the reaction mixture to neutralize the hydrobromide and liberate the free amine necessary for the methylation reaction[3].
-
Desmethyl Raclopride (Free Base): This form can react directly with the [¹¹C]methylating agent. While potentially simplifying the reaction mixture by omitting a strong base, its preparation and handling require care to prevent degradation[4].
The selection between these precursors dictates the entire reaction environment, influencing reaction kinetics, byproduct formation, and the ultimate quality of the final radiotracer. For instance, using the hydrobromide salt with [¹¹C]methyl triflate can form unwanted volatile byproducts like methyl bromide. Conversely, using the free base precursor can lead to higher, more consistent radiochemical yields and simplify the purification process[3].
Caption: Standardized workflow for a [¹¹C]raclopride test-retest reliability study.
Comparative Review of Published Reliability Data
Numerous studies have demonstrated the high test-retest reliability of [¹¹C]raclopride PET, particularly in the striatum. The data consistently show low variability and high correlation, confirming its suitability for longitudinal research.
| Study | N | Test-Retest Interval | Brain Region | Absolute Variability (%) | ICC |
| Alakurtti et al. (2015) [2] | 7 | 5 weeks | Caudate Nucleus | 4.5% | 0.82 |
| Putamen | 3.9% | 0.83 | |||
| Ventral Striatum | 3.9% | 0.82 | |||
| Thalamus | 3.7% | 0.92 | |||
| Hirvonen et al. (2003) [5] | 8 | ~2 hours | Thalamus | 7.6% | 0.87 |
| Caudate | - | 0.84 | |||
| Putamen | - | 0.96 | |||
| Mawlawi et al. (2001) [2] | 13 | ~2 hours | Caudate | 10.5% | - |
| Putamen | 9.7% | - | |||
| Ventral Striatum | 11.6% | - | |||
| Nyberg et al. (1996) [6] | 4 | Same day | Putamen/Cerebellum Ratio | 2.0% (Quotient 0.98-1.06) | - |
| S.B. Eickhoff et al. (2020) [7] | 27 | ~7 months | Putamen | ~9% (CV) | 0.96 |
| Caudate | ~13% (CV) | 0.95 |
Note: The specific precursor used for [¹¹C]raclopride synthesis is not specified in these publications.
As the table illustrates, the test-retest variability in striatal regions is consistently low, often falling below 10%, with ICC values indicating very good to excellent reliability. This holds true across different scanners, subject populations, and test-retest intervals.
Senior Scientist's Discussion: Connecting Radiochemistry to Reliability
While the reviewed studies do not explicitly compare reliability based on precursor choice, a clear line of reasoning emerges from the synthesis of radiochemical principles and imaging physics. The reliability of a quantitative PET measurement is fundamentally dependent on the consistency of the tool used for that measurement—the radiotracer itself.
-
Consistency is Key: A robust and reproducible synthesis is the first step toward a reliable imaging study. A method that consistently yields high radiochemical purity ensures that the observed signal is from the target tracer and not from radioactive impurities. The choice of a free base precursor over a salt form has been shown to improve synthesis yield and simplify purification, contributing to a more reproducible final product.[3][4]
-
The Specific Activity Effect: The most direct link between synthesis and reliability is the impact on specific activity. As discussed, variability in injected mass due to inconsistent SA between test and retest scans can introduce a systematic bias in BP_ND measurements, artificially inflating the measured test-retest variability. A synthesis protocol optimized for consistently high SA—a goal more readily achieved with an optimized precursor and reaction conditions—minimizes this potential confound.
-
Self-Validating Systems: A truly trustworthy protocol is self-validating. This means that each step, from precursor selection to statistical analysis, is designed to minimize error and ensure reproducibility. Choosing a synthesis route that is less sensitive to minor variations in reaction conditions and consistently produces a high-quality product is a cornerstone of this philosophy. This chemical robustness translates directly to more reliable and trustworthy imaging data.
Therefore, while we lack a direct comparative study, the causal chain is strong: an optimized synthesis using a precursor like the desmethyl free base promotes consistent, high specific activity, which in turn minimizes a key source of measurement error in BP_ND quantification, thereby contributing to superior test-retest reliability.
Conclusion and Recommendations
The test-retest reliability of [¹¹C]raclopride PET for quantifying striatal D2/D3 receptors is excellent, making it a powerful tool for neuroscience research. However, to achieve the highest level of precision and ensure the validity of longitudinal data, attention must be paid to the entire experimental chain, beginning with the radiotracer's synthesis.
Recommendations for Best Practice:
-
Optimize for Consistency: Employ a [¹¹C]raclopride synthesis protocol that is validated to consistently produce a final product with high radiochemical purity (>95%) and high specific activity. The use of the desmethyl raclopride free base precursor is recommended as it has been shown to facilitate higher yields and a simpler reaction setup compared to the hydrobromide salt.[3][4]
-
Meticulous Quality Control: The specific activity, injected mass, and radiochemical purity of [¹¹C]raclopride must be meticulously documented for every scan. This data is crucial for post-hoc analysis and for identifying potential sources of variability.
-
Standardize Imaging Protocols: Adhere strictly to established guidelines, such as those from the EANM, for patient preparation, scan acquisition, and data analysis to ensure comparability of data across sessions and sites.[8][9][10]
-
Transparent Reporting: In publications, researchers should report the key synthesis parameters, including the precursor used and the specific activity for each cohort of scans. This practice will enrich the literature and enable future meta-analyses to more definitively assess the impact of synthesis methodology on imaging outcomes.
By embracing a holistic view that integrates radiochemistry with neuroimaging, the scientific community can further enhance the precision and power of [¹¹C]raclopride PET, leading to more robust and impactful discoveries in the study of the human brain.
References
-
IAEA Human Health Campus. (2009). EANM procedure guidelines for brain neurotransmission SPECT/PET using dopamine D2 receptor ligands. International Atomic Energy Agency. [Link]
-
Li, J., Hou, N., & Li, G. (2007). Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal, 42(09), 706-708. [Link]
-
Varrone, A., et al. (2010). EANM procedure guidelines for brain neurotransmission SPECT/PET using dopamine D2 receptor ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 434-442. [Link]
-
Kinahan, P. E., et al. (2020). Test-Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network. Journal of Nuclear Medicine, 61(5), 658-664. [Link]
-
Kinahan, P. E., et al. (2020). Test-Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network. Journal of Nuclear Medicine, 61(5), 658-664. [Link]
-
Obuchowski, N. A., & Zhou, Z. (2021). Statistical considerations for repeatability and reproducibility of quantitative imaging biomarkers. BJR|open, 3(1), 20200040. [Link]
-
Alexoff, D. L., et al. (2003). Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity. Journal of Nuclear Medicine, 44(5), 815-822. [Link]
-
SNMMI. (n.d.). EANM/SNMMI guideline for Dopaminergic Imaging in Parkinsonian Syndromes. Society of Nuclear Medicine and Molecular Imaging. [Link]
-
van Laere, K., et al. (2010). EANM procedure guidelines for brain neurotransmission SPECT/PET using dopamine D2 receptor ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 434-42. [Link]
-
Catafau, A. M., et al. (2020). EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 47(7), 1617-1639. [Link]
-
Yoder, K. K., et al. (2012). What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum. Journal of Cerebral Blood Flow & Metabolism, 32(11), 2063–2071. [Link]
-
Ito, H., et al. (2022). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Neuroscience, 16, 881516. [Link]
-
Eickhoff, S. B., et al. (2020). High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults. Translational Psychiatry, 10(1), 291. [Link]
-
He, Q., et al. (2020). Measurement Repeatability of 18F-FDG PET/CT Versus 18F-FDG PET/MRI in Solid Tumors of the Pelvis. Journal of Nuclear Medicine, 61(1), 32-38. [Link]
-
Johnson, K. A., et al. (2025). Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. Journal of Nuclear Medicine. [Link]
-
Hirvonen, J., et al. (2003). Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride. Nuclear Medicine and Biology, 30(8), 839-845. [Link]
-
TPC. (2007). Quantification of [11C]raclopride PET. Turku PET Centre. [Link]
-
Svensson, J., et al. (2020). Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457. bioRxiv. [Link]
-
Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1899-1910. [Link]
-
Nyberg, S., Farde, L., & Halldin, C. (1996). Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients. Psychiatry Research, 67(3), 163-171. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-197. [Link]
-
Hoye, J. R., et al. (2022). Harmonization of [11C]raclopride brain PET images from the HR+ and HRRT: method development and validation in human subjects. EJNMMI Physics, 9(1), 27. [Link]
-
Cao, L., et al. (2011). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 52(supplement 1), 1425. [Link]
-
de Vries, E. F. J., et al. (2015). Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study. Journal of Cerebral Blood Flow & Metabolism, 35(3), 435–442. [Link]
-
Ginovart, N., et al. (2007). Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 61(8), 665-676. [Link]
-
Fei, X., et al. (2004). Synthesis of [ 11 C]raclopride. ResearchGate. [Link]
-
Svensson, J., et al. (2019). Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain. NeuroImage, 202, 116143. [Link]
-
Li, Y., et al. (2013). Automatic synthesis of [11C]raclopride and initial clinical application on Parkinson's disease. World Journal of Nuclear Medicine, 12(Suppl 1), S1-S164. [Link]
-
Langer, O., et al. (1999). Precursor synthesis and radiolabelling of the dopamine D2 receptor ligand [11C]raclopride from [11C]methyl triflate. Journal of Labelled Compounds and Radiopharmaceuticals, 42(12), 1183-1193. [Link]
-
Kumar, A. (2022). Comparative Analysis of PET and MRI Image Processing in the C11-Raclopride PET. Journal of Pharmaceutical Negative Results, 13(3), 131-137. [Link]
-
ANSTO. (n.d.). Optimisation of PET data processing for a single injection experiment with [11C]Raclopride using a simulations based approach. Australian Nuclear Science and Technology Organisation. [Link]
-
Ehrin, E., et al. (1987). Synthesis of [methoxy‐3H]‐ and [methoxy‐11C]‐ labelled raclopride. Specific dopamine‐D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940. [Link]
-
Perkins, S. F., et al. (2022). A Simultaneous [11C]Raclopride Positron Emission Tomography and Functional Magnetic Resonance Imaging Investigation of Striatal Dopamine Function During Reward Processing in Anhedonia. medRxiv. [Link]
Sources
- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iaea.org [iaea.org]
- 9. EANM procedure guidelines for brain neurotransmission SPECT/PET using dopamine D2 receptor ligands, version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Head-to-Head Comparison of Automated Synthesis Modules for [¹¹C]Raclopride Production
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of positron emission tomography (PET) neuroimaging, [¹¹C]raclopride stands as a cornerstone radioligand for studying the dopamine D2 receptor system, crucial in the investigation of numerous neurological and psychiatric disorders. The short 20.4-minute half-life of carbon-11 necessitates rapid and efficient radiosynthesis, a challenge elegantly met by automated synthesis modules. These systems offer the promise of reproducibility, higher yields, and enhanced safety in the production of this vital radiotracer. This guide provides a detailed, head-to-head comparison of the performance of several commercially available automated synthesis modules for the production of [¹¹C]raclopride, supported by experimental data from peer-reviewed studies.
The Critical Role of Automated Synthesis in [¹¹C]Raclopride Production
The synthesis of [¹¹C]raclopride typically involves the O-methylation of the precursor, desmethyl-raclopride, using a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The efficiency of this reaction, along with the subsequent purification and formulation steps, directly impacts the final yield, specific activity, and purity of the radiotracer, all of which are critical parameters for successful PET imaging studies. Automated synthesis modules streamline this entire process, from the trapping of cyclotron-produced [¹¹C]CO₂ to the final sterile product, minimizing manual intervention and ensuring compliance with Good Manufacturing Practices (GMP).
Performance Metrics of Leading Synthesis Modules
The following sections detail the reported performance of various automated synthesis modules in the production of [¹¹C]raclopride. The key performance indicators for comparison are radiochemical yield (RCY), synthesis time, and radiochemical purity. It is important to note that direct, side-by-side comparative studies are limited, and performance can be influenced by various factors including the initial radioactivity, precursor quality, and specific synthesis parameters employed by different laboratories.
GE TRACERlab Series
The GE TRACERlab series, particularly the TRACERlab FXC-Pro, is a widely adopted platform for the synthesis of ¹¹C-labeled radiopharmaceuticals. Several studies have documented its performance for [¹¹C]raclopride production.
Utilizing a fully automated "ethanolic loop chemistry" method on a TRACERlab FXC-Pro, a non-decay corrected radiochemical yield of 3.7% (based on initial [¹¹C]CO₂) has been reported.[1] The total synthesis time for this process was approximately 30 minutes, with a resulting radiochemical purity of greater than 95%.[1] In another study, a modification of the GE Tracerlab FX C Pro system for rapid sequential preparation of [¹¹C]carfentanil and [¹¹C]raclopride reported a decay-corrected radiochemical yield of over 30% for [¹¹C]raclopride, based on [¹¹C]methyl iodide, with a radiochemical purity exceeding 95%.
Synthra GPextent
The Synthra GPextent system is another prominent module utilized for the routine production of radiotracers. Research focused on optimizing [¹¹C]raclopride production on this platform has provided valuable performance data.
A study comparing various methods on the Synthra GPextent reported a non-decay corrected radiochemical yield of 4±2% from an initial activity of 100 GBq of [¹¹C]CO₂.[2] The synthesis was completed in 25 minutes, and the final product demonstrated a radiochemical purity of over 95%.[2]
Eckert & Ziegler Modular-Lab
The Eckert & Ziegler Modular-Lab platform is known for its flexibility, allowing for both cassette-based and traditional synthesis approaches. While detailed, peer-reviewed performance data specifically for [¹¹C]raclopride synthesis on this module is not as readily available in the form of direct comparative studies, the manufacturer provides information on its capabilities for ¹¹C-labeled tracer production. The system is designed to be adaptable for various ¹¹C-methylation reactions, and customized synthesis processes can be developed.
Trasis AllinOne
The Trasis AllinOne is a versatile, cassette-based synthesizer that has demonstrated proficiency in complex, multi-step radiosyntheses. While a direct, head-to-head comparison for [¹¹C]raclopride is not extensively documented in the literature, its performance with other ¹¹C-labeled compounds provides a strong indication of its potential.
For instance, the automated synthesis of [¹¹C]acetoacetate on a Trasis AllinOne module yielded a decay-corrected radiochemical yield of 35% in approximately 16 minutes.[3][4] This demonstrates the module's capability for efficient ¹¹C-chemistry, suggesting it is a viable platform for [¹¹C]raclopride synthesis, although specific performance data would require dedicated studies.
Other Modules: Siemens Explora and IBA Synthera
Information regarding the specific performance of the Siemens Explora and IBA Synthera modules for [¹¹C]raclopride synthesis is limited in the currently available peer-reviewed literature. While these platforms are utilized for the production of various PET radiotracers, including those labeled with fluorine-18, detailed and comparable experimental data for [¹¹C]raclopride is not prominently reported.
Comparative Summary of Performance Data
To facilitate a clear comparison, the following table summarizes the available quantitative data for the automated synthesis of [¹¹C]raclopride on different modules.
| Synthesis Module | Radiochemical Yield (RCY) | Synthesis Time | Radiochemical Purity | Starting Material | Reference |
| GE TRACERlab FXC-Pro | 3.7% (non-decay corrected) | ~30 min | >95% | [¹¹C]CO₂ | [1] |
| GE TRACERlab FX C Pro | >30% (decay-corrected) | Not Specified | >95% | [¹¹C]CH₃I | |
| Synthra GPextent | 4 ± 2% (non-decay corrected) | 25 min | >95% | [¹¹C]CO₂ | [2] |
| Eckert & Ziegler Modular-Lab | Data not available | Data not available | Data not available | Not Applicable | |
| Trasis AllinOne | Data not available for [¹¹C]raclopride | Data not available for [¹¹C]raclopride | Data not available for [¹¹C]raclopride | Not Applicable | |
| Siemens Explora | Data not available | Data not available | Data not available | Not Applicable | |
| IBA Synthera | Data not available | Data not available | Data not available | Not Applicable |
Experimental Workflow Overviews
The general workflow for the automated synthesis of [¹¹C]raclopride on these platforms follows a similar sequence of steps, which can be visualized in the diagrams below. The key differences often lie in the specific design of the fluidic pathways, the method of trapping and transferring the ¹¹C-methylating agent, and the degree of integration of the purification and formulation steps.
Caption: Workflow for [¹¹C]raclopride synthesis on GE TRACERlab.
Caption: Workflow for [¹¹C]raclopride synthesis on Synthra GPextent.
Discussion and Conclusion
The choice of an automated synthesis module for [¹¹C]raclopride production is a critical decision for any PET facility, with implications for research output, clinical throughput, and operational efficiency. Based on the available data, both the GE TRACERlab and Synthra GPextent platforms demonstrate reliable performance for the synthesis of [¹¹C]raclopride, consistently achieving high radiochemical purity within a reasonable synthesis time.
The GE TRACERlab FXC-Pro, with its well-documented "loop method," offers a robust and high-yielding process, particularly when considering decay-corrected yields from [¹¹C]methyl iodide. The Synthra GPextent also provides a reliable and efficient synthesis, with a slightly shorter reported synthesis time in the cited study.
For the Eckert & Ziegler Modular-Lab and Trasis AllinOne systems, while their versatility and success with other ¹¹C-tracers are evident, more specific, peer-reviewed data on their performance with [¹¹C]raclopride would be beneficial for a direct comparison. The lack of readily available, comparative data for the Siemens Explora and IBA Synthera modules highlights a gap in the literature that would be valuable to the radiopharmaceutical community.
Ultimately, the selection of a synthesis module will depend on the specific needs and priorities of the laboratory. Factors to consider include not only the performance metrics discussed here but also the initial capital cost, running costs (including cassettes and reagents), ease of use, service and support, and the flexibility of the system for the synthesis of other radiotracers. This guide provides a foundation of currently available data to aid researchers and professionals in making an informed decision. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of these powerful tools in radiopharmaceutical science.
References
-
Gómez-Vallejo, V., et al. (2011). Fully automated and reproducible radiosynthesis of high specific activity [11C]raclopride and [11C]Pittsburgh compound-B using the combination of two commercial synthesizers. Nuclear Medicine Communications, 32(11), 1095-1101. [Link]
-
Perkins, G., et al. (2014). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. Current Radiopharmaceuticals, 7(2), 100-106. [Link]
-
Scott, P. J. (2012). Enhanced radiosyntheses of [11C]raclopride and [11C]DASB using ethanolic loop chemistry. Nuclear medicine and biology, 39(8), 1183-1188. [Link]
-
Shao, X., & Kilbourn, M. R. (2009). A simple modification of GE tracerlab FX C Pro for rapid sequential preparation of [11C]carfentanil and [11C]raclopride. Applied radiation and isotopes, 67(4), 602-605. [Link]
-
Sai, K. K. S., et al. (2017). Automated Synthesis of 1-[11C]acetoacetate on a TRASIS AIO module. Applied Radiation and Isotopes, 129, 57-61. [Link]
Sources
- 1. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of [11C]Raclopride production using a Synthra GPextent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated synthesis of 1-[11C]acetoacetate on a TRASIS AIO module - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro vs. In Vivo Correlation of [¹¹C]raclopride Binding Affinity
This guide provides an in-depth comparison of in vitro and in vivo methods for determining the binding affinity of [¹¹C]raclopride to dopamine D₂/D₃ receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and validated understanding of this critical PET radioligand.
Introduction: Bridging the Gap Between the Test Tube and the Living System
[¹¹C]raclopride is a selective D₂/D₃ receptor antagonist widely used in Positron Emission Tomography (PET) to quantify receptor availability in the brain, particularly within the striatum.[1][2][3] Its binding is sensitive to endogenous dopamine levels, making it a valuable tool for studying changes in synaptic dopamine concentration.[1][4][5] A fundamental aspect of validating any PET radioligand is establishing the correlation between its binding characteristics in controlled, artificial in vitro environments and the complex, dynamic reality of a living organism (in vivo). This correlation, known as the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of translational research and drug development.[6]
This guide dissects the methodologies used to assess [¹¹C]raclopride binding, compares the quantitative outcomes from both approaches, and explores the factors that can influence the degree of correlation. Understanding this relationship is paramount for accurately interpreting PET imaging data and leveraging it to make critical decisions in neuroscience research and clinical trials.
The Core Parameters: Defining Receptor Binding
Two key parameters quantify the interaction between a radioligand like [¹¹C]raclopride and its target receptor:
-
Bₘₐₓ (Maximum Receptor Density): Represents the total concentration of binding sites in a given tissue.[7][8]
-
Kₑ (Equilibrium Dissociation Constant): Reflects the affinity of the ligand for the receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ value signifies higher binding affinity.[7][9]
In vitro methods aim to directly measure Bₘₐₓ and Kₑ. In vivo PET studies typically measure a composite parameter known as the Binding Potential (BP) , which is proportional to the ratio Bₘₐₓ/Kₑ.[9][10][11]
In Vitro Assessment: Precision in a Controlled Environment
In vitro binding assays offer a high degree of control, allowing for the precise characterization of the radioligand-receptor interaction without confounding biological variables like blood flow, metabolism, or competition from endogenous neurotransmitters. The two primary techniques are homogenate binding assays and in vitro autoradiography.
Method 1: Homogenate Radioligand Binding Assay
This technique involves incubating [¹¹C]raclopride with brain tissue that has been homogenized, breaking open the cells to make the receptors accessible. By varying the concentration of the radioligand, a saturation curve is generated to determine Bₘₐₓ and Kₑ.
Caption: Workflow for determining Kₑ and Bₘₐₓ via homogenate binding.
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum) and place it in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Teflon-glass homogenizer and centrifuge (e.g., 48,000 x g for 15 min at 4°C).
-
Wash the resulting pellet by resuspending it in fresh buffer and centrifuging again. This step removes endogenous dopamine.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane homogenate (e.g., 50-100 µg protein).
-
Add increasing concentrations of [¹¹C]raclopride (e.g., 0.1 to 20 nM).
-
To a parallel set of tubes, add the same concentrations of [¹¹C]raclopride plus a high concentration of a non-radioactive ("cold") competing antagonist (e.g., 10 µM unlabeled raclopride or haloperidol) to define non-specific binding (NSB).
-
Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[12]
-
-
Separation and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining free radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from tubes with cold ligand) from the total binding for each [¹¹C]raclopride concentration.
-
Plot specific binding against the concentration of free [¹¹C]raclopride.
-
Fit the data using non-linear regression analysis to the one-site binding equation to derive Kₑ and Bₘₐₓ.[7] Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where Kₑ is the negative reciprocal of the slope and Bₘₐₓ is the x-intercept.[7][13][14]
-
Method 2: In Vitro Autoradiography
Autoradiography provides spatial information on receptor distribution. Thin brain sections are incubated with [¹¹C]raclopride, and the resulting radioactivity pattern is captured, allowing for quantification of binding in specific anatomical structures.
-
Tissue Preparation:
-
Freeze the brain and slice it into thin sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.[15]
-
-
Incubation:
-
Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous factors.[16]
-
Incubate the slides with a solution containing [¹¹C]raclopride at a concentration near the Kₑ value.
-
Incubate adjacent sections with the addition of an excess of unlabeled antagonist to determine non-specific binding.
-
Allow incubation to proceed to equilibrium (e.g., 60-90 minutes at room temperature).[15][16]
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.[15]
-
Perform a final quick dip in distilled water to remove buffer salts, then dry the slides rapidly under a stream of cool air.
-
-
Imaging and Analysis:
-
Appose the dried slides to a phosphor imaging plate or radiation-sensitive film along with calibrated radioactive standards.
-
After exposure (duration depends on radioactivity), scan the plate or develop the film.
-
Quantify the signal intensity in different brain regions using densitometry software, converting the signal to fmol/mg tissue by referencing the standards. Specific binding is calculated by subtracting the non-specific signal.
-
In Vivo Assessment: The Complexity of the Living Brain
In vivo PET imaging with [¹¹C]raclopride measures receptor availability in a living subject, integrating the complexities of physiology and neurochemistry. The outcome is the Binding Potential (BP), a ratio that reflects both receptor density and affinity.
Caption: Workflow for determining Binding Potential (BP) via PET imaging.
-
Subject Preparation and Injection:
-
Dynamic PET Acquisition:
-
Image Reconstruction and Analysis:
-
The raw data is reconstructed into a dynamic series of 3D images, corrected for physical factors like radioactive decay, attenuation, and scatter.
-
Regions of Interest (ROIs) are drawn on the images over the target area (e.g., striatum) and a reference region. The cerebellum is the standard reference region for [¹¹C]raclopride as it is considered nearly devoid of D₂/D₃ receptors, and its uptake reflects the concentration of free and non-specifically bound radioligand.[2][10]
-
Time-Activity Curves (TACs), which plot radioactivity concentration over time, are generated for each ROI.
-
-
Kinetic Modeling:
-
The TACs from the target and reference regions are fitted to a kinetic model. The Simplified Reference Tissue Model (SRTM) is the most widely used and validated method for [¹¹C]raclopride.[2][17][18]
-
The SRTM directly estimates the non-displaceable Binding Potential (BPₙₑ), which is a measure of Bₘₐₓ / Kₑ.[2][10]
-
Quantitative Comparison: Correlating the Data
A direct comparison of the absolute values obtained in vitro and in vivo is complex due to the different units and underlying assumptions. The key is to assess the correlation: does the relative binding across different conditions or regions correspond between the two methodologies?
A pivotal study directly addressed this by measuring in vitro (Bₘₐₓ, Kₑ) and in vivo (B'ₘₐₓ, KₑVᵣ) parameters in the same rat striata.[19] The study found a high correlation for both receptor density (r²=0.90) and affinity (r²=0.72) between the in vitro and in vivo estimates.[19] This provides strong validation for the use of [¹¹C]raclopride PET as a reliable surrogate for direct receptor measurement.
| Parameter | In Vitro (Rat Striatum Homogenate) | In Vivo (Rat Striatum PET) | Correlation (r²) | Source |
| Receptor Density | Bₘₐₓ | B'ₘₐₓ: 19.87 ± 6.45 nmol/L | 0.90 | [19] |
| Affinity | Kₑ | KₑVᵣ: 6.2 ± 3.3 nmol/L | 0.72 | [19] |
| Binding Potential | Bₘₐₓ / Kₑ | BPₙₑ (Human Striatum): ~2.5 | N/A | [1] |
Note: The table presents data from different studies to illustrate typical values. The correlation data is from a single study in rats that performed both measurements in the same animals.[19] In vitro studies using ultra-high specific activity [¹¹C]raclopride have identified both high-affinity (Kₑ,ₕᵢgₕ ≈ 0.005 nM) and low-affinity (Kₑ,ₗₒw ≈ 2.2 nM) binding sites in rat striatum.[20]
Factors Influencing In Vitro-In Vivo Correlation
While generally strong, the correlation between in vitro and in vivo data can be influenced by several factors that are present only in a living system.
Caption: Key physiological factors affecting IVIVC for [¹¹C]raclopride.
-
Endogenous Dopamine: This is the most significant factor. In vitro assays are typically performed on washed membranes, removing endogenous neurotransmitters. In vivo, [¹¹C]raclopride must compete with synaptic dopamine.[4][21] An increase in endogenous dopamine will lead to a decrease in the measured in vivo BPₙₑ, which can be misinterpreted as a change in receptor density if not properly controlled.[22] This competition is, however, the very principle that allows PET to measure dopamine release.[1][21]
-
Blood-Brain Barrier (BBB) Transport: The rate at which [¹¹C]raclopride crosses the BBB influences the delivery of the tracer to the target tissue, affecting the kinetics observed in the PET scan. This transport limitation is absent in vitro.
-
Radioligand Metabolism: [¹¹C]raclopride is metabolized in the body. While kinetic models can account for this, especially those using a metabolite-corrected plasma input function, the presence of metabolites is a complexity not found in isolated tissue assays.[10][19]
-
Receptor States: Dopamine receptors can exist in high- and low-affinity states for agonists, coupled or uncoupled from G-proteins.[23] While antagonists like raclopride are thought to bind to both states with similar affinity, the cellular environment in vivo may favor certain conformational states compared to a homogenized membrane preparation.[23]
Conclusion: A Validated and Powerful Translational Tool
The binding characteristics of [¹¹C]raclopride show a strong and reliable correlation between meticulously controlled in vitro assays and dynamic in vivo PET imaging.[19] In vitro methods are indispensable for the initial characterization of a radioligand, providing precise Bₘₐₓ and Kₑ values that establish its fundamental properties. In vivo PET imaging builds upon this foundation, offering a translatable measure of receptor availability (BPₙₑ) that reflects the integrated neurochemical and physiological environment of the living brain.
Understanding the strengths of each approach and the factors that differentiate them is crucial for robust experimental design and accurate data interpretation. The established IVIVC for [¹¹C]raclopride solidifies its role as a premier radiotracer for quantifying striatal D₂/D₃ receptors, enabling powerful insights into neuropsychiatric disorders and the effects of novel therapeutics.
References
-
Farde, L., et al. (1995). Comparison of methods for analysis of clinical [11C]raclopride studies. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Glatting, G., et al. (2004). Improving binding potential analysis in [11C]raclopride PET studies using cluster analysis. Medical Physics. Available at: [Link]
-
Hager, D. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
-
Koole, M., et al. (2016). Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Costes, N., et al. (2005). Multiinjection approach for D2 receptor binding quantification in living rats using [11C]raclopride and the beta-microprobe: cross-validation with in vitro binding data. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Koole, M., et al. (2016). Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Schetz, J. A., et al. (2003). Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Pharmacology & Therapeutics. Available at: [Link]
-
Naganawa, M., et al. (2021). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Neuroscience. Available at: [Link]
-
Ginovart, N., et al. (2006). Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse. Available at: [Link]
-
Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Sescousse, G., et al. (2022). A Simultaneous [11C]Raclopride Positron Emission Tomography and Functional Magnetic Resonance Imaging Investigation of Striatal Dopamine Function in Anhedonia. medRxiv. Available at: [Link]
-
Turku PET Centre. (2007). Quantification of [11C]raclopride PET. University of Turku. Available at: [Link]
-
ResearchGate. (2016). Radioligand binding assay in D2R and D3R. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. CORE. Available at: [Link]
-
Svensson, J., et al. (2020). Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain. NeuroImage. Available at: [Link]
-
Farde, L., et al. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Tsukada, H., et al. (2000). Demonstration of competition between endogenous dopamine and [11C]raclopride binding in in vitro brain slices using a dynamic autoradiography technique. Journal of Neurochemistry. Available at: [Link]
-
Ishiwata, K., et al. (2003). In vitro binding of [(11)C]raclopride with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography. Nuclear Medicine and Biology. Available at: [Link]
-
Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Pharmaceuticals. Available at: [Link]
-
Cervenka, S., et al. (2020). Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457. bioRxiv. Available at: [Link]
-
Salokangas, R. K., et al. (2007). What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum. Neuroscience Letters. Available at: [Link]
-
Cervenka, S., et al. (2021). Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: A PET study of within-subject correlations with [11C]FLB 457. NeuroImage. Available at: [Link]
-
Ginovart, N. (2005). Imaging the dopamine system with in vivo [11C]raclopride displacement studies: understanding the true mechanism. Current Pharmaceutical Design. Available at: [Link]
-
Imperiali, B. Derivation of Binding Constants by Scatchard Analysis. California Institute of Technology. Available at: [Link]
-
Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. ResearchGate. Available at: [Link]
-
Turku PET Centre. (2013). Bmax and KD. University of Turku. Available at: [Link]
-
Volkow, N. D., et al. (1993). Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis. Journal of Nuclear Medicine. Available at: [Link]
-
Morris, E. D., et al. (2011). Increased in vivo [11C]raclopride binding to brain dopamine receptors in amphetamine-treated rats. Synapse. Available at: [Link]
-
GraphPad. Analyzing Radioligand Binding Data. GraphPad Software. Available at: [Link]
-
Farde, L., et al. (1989). Scatchard plots for the determination of Bmax and Kd after two experiments with [11Clraclopride in each of three healthy subjects. ResearchGate. Available at: [Link]
-
Ginovart, N. (2005). Imaging the dopamine system with in vivo [11C]raclopride displacement studies: understanding the true mechanism. SciSpace. Available at: [Link]
-
Farde, L., et al. (1992). Variability in D2-dopamine receptor density and affinity: a PET study with [11C]raclopride in man. Psychopharmacology. Available at: [Link]
-
TSI Incorporated. In Vitro In Vivo Correlation (IVIVC). TSI. Available at: [Link]
-
Gifford Bioscience. (n.d.). Autoradiography Protocols. Gifford Bioscience. Available at: [Link]
-
Chen, J., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocol. Gifford Bioscience. Available at: [Link]
-
Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Semantic Scholar. Available at: [Link]287c880)
Sources
- 1. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 2. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 3. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: A PET study of within-subject correlations with [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the dopamine system with in vivo [11C]raclopride displacement studies: understanding the true mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. Variability in D2-dopamine receptor density and affinity: a PET study with [11C]raclopride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC - Bmax and KD [turkupetcentre.net]
- 10. Comparison of methods for analysis of clinical [11C]raclopride studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiinjection approach for D2 receptor binding quantification in living rats using [11C]raclopride and the beta-microprobe: crossvalidation with in vitro binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro binding of [(11)C]raclopride with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Demonstration of competition between endogenous dopamine and [11C]raclopride binding in in vitro brain slices using a dynamic autoradiography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medrxiv.org [medrxiv.org]
- 23. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Impact of S-(+)-O-Desmethylraclopride Hydrobromide Purity on Quantitative PET Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroreceptor imaging, Positron Emission Tomography (PET) stands as a powerful quantitative tool, enabling the in vivo exploration of neurochemical pathways. The dopamine D2 receptor system, implicated in numerous neuropsychiatric disorders, is a primary target of this research, frequently interrogated using the radioligand [¹¹C]raclopride.[1][2] The diagnostic precision of a [¹¹C]raclopride PET scan, however, is not solely dependent on the imaging hardware or the analytical models applied. It begins much earlier, with the chemical fidelity of its precursor, S-(+)-O-Desmethylraclopride hydrobromide.
This guide provides an in-depth analysis of why the purity of this precursor is a critical, non-negotiable parameter for robust and reproducible quantitative PET analysis. We will dissect the causal chain linking precursor impurities to downstream analytical errors, provide objective comparisons based on established radiopharmaceutical principles, and equip you with the experimental frameworks to validate and control for these variables in your own research.
The Foundation of Quantitative Accuracy: Understanding Purity in Radiopharmaceuticals
For any PET radiopharmaceutical, quality control is paramount to ensure patient safety and the accuracy of diagnostic information.[3][4] Purity is not a monolithic concept but is defined across three distinct domains, each with unique implications for the final [¹¹C]raclopride product.[5][6]
-
Chemical Purity: This refers to the proportion of the desired chemical form (S-(+)-O-Desmethylraclopride) relative to other non-radioactive chemical entities.[7] Impurities can include residual solvents, reagents from synthesis, or structurally similar by-products.[8]
-
Radiochemical Purity (RCP): Defined as the percentage of the total radioactivity present in the desired chemical form ([¹¹C]raclopride).[6] Radiochemical impurities are other radioactive species, which may arise from incomplete reactions or radiolysis (decomposition by radiation).[4][9]
-
Radionuclidic Purity: This is the proportion of the total radioactivity that is the desired radionuclide (Carbon-11) versus other radioisotopes.[7] These impurities typically originate from the cyclotron target and can affect image quality and patient radiation dose.[10]
The purity of the S-(+)-O-Desmethylraclopride hydrobromide precursor directly dictates the chemical and, subsequently, the radiochemical purity of the final [¹¹C]raclopride injection.
The Ripple Effect: How Precursor Impurities Compromise PET Data
Chemical impurities in the S-(+)-O-Desmethylraclopride precursor can initiate a cascade of detrimental effects that corrupt the quantitative integrity of a PET study.
Mechanism of Interference
A chemical impurity that is structurally analogous to the desmethylraclopride precursor can possess a reactive site for [¹¹C]methylation. This leads to the synthesis of a radiolabeled impurity that competes with [¹¹C]raclopride.
dot
Sources
- 1. Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in the development of dopamine D2- and D3-selective radiotracers for PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iaea.org [iaea.org]
- 4. Radiopharmaceutical quality control (RTNM) | Canadian Association of Medical Radiation Technologists [camrt-bpg.ca]
- 5. cdn.who.int [cdn.who.int]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. nucleusrad.com [nucleusrad.com]
- 10. Determination of radionuclides and radiochemical impurities produced by in-house cyclotron irradiation and subsequent radiosynthesis of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of S-(+)-O-Desmethylraclopride Hydrobromide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. S-(+)-O-Desmethylraclopride hydrobromide, a potent and selective dopamine D2/D3 receptor antagonist, demands meticulous handling not only during experimentation but also at the end of its use. This guide provides an in-depth, procedural framework for the proper disposal of this psychoactive research compound, ensuring the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding the Compound's Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic properties is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
S-(+)-O-Desmethylraclopride hydrobromide is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects . Its transportation designation as a "Toxic solid, organic, n.o.s." (UN 2811) further underscores the need for stringent disposal protocols.
Table 1: Hazard and Safety Information for S-(+)-O-Desmethylraclopride Hydrobromide
| Hazard Statement | GHS Code | Precautionary Statement | GHS Code |
| Toxic if swallowed | H301 | Wash skin thoroughly after handling. | P264 |
| Toxic to aquatic life with long lasting effects | H411 | Do not eat, drink or smoke when using this product. | P270 |
| Avoid release to the environment. | P273 | ||
| IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | P301 + P310 + P330 | ||
| Collect spillage. | P391 | ||
| Store locked up. | P405 | ||
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Source: Adapted from Sigma-Aldrich Safety Data Sheet.
The Cardinal Rule: Professional Disposal is Non-Negotiable
Given its toxicity and environmental hazards, the primary and universally accepted method for the disposal of S-(+)-O-Desmethylraclopride hydrobromide is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
The rationale is clear: its psychoactive nature and aquatic toxicity pose a significant threat if released into the environment. Standard wastewater treatment facilities are not equipped to neutralize such complex organic molecules, leading to potential contamination of waterways and harm to aquatic ecosystems.
Procedural Workflow for Disposal
The following step-by-step protocol outlines the process for the safe collection, storage, and transfer of S-(+)-O-Desmethylraclopride hydrobromide waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Laboratory coat .
-
Respiratory protection if there is a risk of generating dust.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for S-(+)-O-Desmethylraclopride hydrobromide and materials contaminated with it. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The label should include:
-
The full chemical name: "S-(+)-O-Desmethylraclopride hydrobromide"
-
The words "Hazardous Waste" and "Toxic"
-
The relevant hazard pictograms (skull and crossbones, environment)
-
The date the waste was first added to the container.
-
-
Contaminated Materials: All materials that have come into direct contact with the compound, such as pipette tips, weighing paper, contaminated gloves, and empty vials, must be placed in the designated hazardous waste container.
Handling Empty Containers
Empty containers that once held S-(+)-O-Desmethylraclopride hydrobromide are not considered regular trash. They must be managed as hazardous waste unless properly decontaminated. For containers of highly toxic chemicals, it is best practice to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2]
Interim Storage
Store the hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
The Disposal Decision Pathway
The following diagram illustrates the decision-making process for the disposal of S-(+)-O-Desmethylraclopride hydrobromide, emphasizing the importance of institutional protocols.
Caption: Disposal workflow for S-(+)-O-Desmethylraclopride hydrobromide.
Unacceptable Disposal Practices
To ensure safety and compliance, it is crucial to be aware of and strictly avoid improper disposal methods:
-
DO NOT pour down the sink or any drain.
-
DO NOT dispose of in regular trash.
-
DO NOT attempt to neutralize or chemically treat the compound without a validated and approved protocol from your institution's safety office. The byproducts of such reactions may be unknown and could be more hazardous.
-
DO NOT mix with other incompatible waste streams.
The Role of In-Lab Deactivation: A Word of Caution
While some psychoactive medications can be adsorbed onto activated carbon for disposal, this method has not been specifically validated for S-(+)-O-Desmethylraclopride hydrobromide.[3][4] Without specific studies confirming the efficacy of this method for this compound, it should not be attempted. The primary and recommended disposal route remains collection by a licensed hazardous waste contractor.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of S-(+)-O-Desmethylraclopride hydrobromide is a critical component of responsible research. By adhering to the procedures outlined in this guide and consulting with your institution's Environmental Health and Safety department, you can ensure that your work is conducted safely from start to finish, protecting yourself, your colleagues, and the environment.
References
-
Controlled Drugs and Precursors in Research. University of Glasgow. [Link]
-
Activated Carbon-Based System for the Disposal of Psychoactive Medications. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet for (S)-O-Desmethylraclopride hydrobromide. ABX advanced biochemical compounds. [Link]
-
Safety Data Sheet. MilliporeSigma. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Controlled Substances Waste Management. University of California, Santa Barbara. [Link]
-
Hazardous Chemical Waste Disposal. University of Toronto Scarborough. [Link]
-
Disposal of Psychoactive Medications with Activated Carbon. Rx Destroyer. [Link]
-
Standard Operating Procedures Waste Handling & Disposal Chemical Waste Disposal. University of Notre Dame. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
Hazardous Waste - EHSO Manual. Emory University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
A Comprehensive Guide to the Safe Handling and Disposal of S-(+)-O-Desmethylraclopride Hydrobromide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with S-(+)-O-Desmethylraclopride hydrobromide. As a potent neurochemical, meticulous adherence to safety protocols is paramount to ensure personnel safety and experimental integrity. This document is structured to provide a deep, practical understanding of the necessary precautions, explaining the rationale behind each step to foster a culture of safety and responsibility in the laboratory.
Hazard Assessment and Risk Mitigation
S-(+)-O-Desmethylraclopride hydrobromide is a research chemical for which a specific Safety Data Sheet (SDS) may not be readily available. However, based on the hazard profiles of structurally related compounds and analogous potent neurochemicals, a conservative approach to handling is mandatory. Associated hazards are likely to include acute toxicity if swallowed, skin and eye irritation or damage, and potential for respiratory tract irritation.[1] Some related compounds are also suspected of causing cancer or reproductive harm. Therefore, all handling procedures must be designed to minimize any potential for exposure.
Core Principle: Treat S-(+)-O-Desmethylraclopride hydrobromide as a highly potent and hazardous compound at all times. All operations should be conducted within a designated and controlled area.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical immediate defense against exposure.[2][3][4] A multi-layered approach is recommended for all stages of handling, from weighing to dissolution and administration.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.[5][6] |
| Eye Protection | Tightly sealed chemical safety goggles. | Protects against splashes and airborne particles that could cause serious eye damage.[1][6][7] |
| Lab Coat/Gown | A disposable, polyethylene-coated gown with long sleeves and elastic cuffs. | A non-permeable gown prevents the contamination of personal clothing and skin.[2][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powdered form of the compound to prevent inhalation of airborne particles.[2][4][8][9] |
| Shoe Covers | Disposable, skid-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area.[5] |
Expert Insight: The effectiveness of PPE is contingent on its correct use. Always don and doff PPE in a designated area to prevent cross-contamination. Never wear laboratory PPE outside of the designated work zone.
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential for minimizing risk and ensuring reproducible results. The following protocol outlines the key steps for safely handling S-(+)-O-Desmethylraclopride hydrobromide.
Preparation and Weighing
-
Designated Area: All work with the solid compound must be conducted in a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Pre-Weighing Checklist: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (e.g., spatulas, weigh boats, solvent) and have it within easy reach inside the hood to minimize movement.
-
Weighing: Carefully weigh the desired amount of S-(+)-O-Desmethylraclopride hydrobromide. Use a microbalance within the containment hood if possible. Avoid any actions that could generate dust.
-
Dissolution: Add the solvent to the solid compound in the weigh boat or transfer the solid to a vial before adding the solvent. This should be done slowly and carefully to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, use a closed system for the administration of the compound to minimize the generation of aerosols.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.
-
Post-Experiment Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate deactivating solution or a 70% ethanol solution followed by water.
The following diagram illustrates the logical workflow for handling this potent compound:
Caption: Workflow for Safe Handling of S-(+)-O-Desmethylraclopride Hydrobromide.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of hazardous waste is a critical component of laboratory safety. All materials contaminated with S-(+)-O-Desmethylraclopride hydrobromide must be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, gowns, weigh boats, pipette tips, etc.
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
Container Requirements: All waste containers must be leak-proof and made of a material compatible with the waste they contain.
-
Labeling: Waste containers must be labeled with "Hazardous Waste," the name of the chemical, and the primary hazard(s) (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials until they can be collected by trained hazardous waste personnel.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.
This diagram outlines the decision-making process for proper disposal:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gerpac.eu [gerpac.eu]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. youtube.com [youtube.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
